Technical Documentation Center

1-methyl-4-(4-methylbenzyl)piperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-methyl-4-(4-methylbenzyl)piperazine

Core Science & Biosynthesis

Foundational

Chemical structure and physicochemical properties of 1-methyl-4-(4-methylbenzyl)piperazine

This guide provides a comprehensive technical analysis of 1-methyl-4-(4-methylbenzyl)piperazine , a specific N,N'-disubstituted piperazine derivative. While direct literature on this exact isomer is limited compared to i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of 1-methyl-4-(4-methylbenzyl)piperazine , a specific N,N'-disubstituted piperazine derivative. While direct literature on this exact isomer is limited compared to its analogs (like MBZP or Cyclizine), its properties can be rigorously derived from established structure-activity relationships (SAR) and physicochemical principles of the piperazine class.

Chemical Identity & Structural Analysis

1-Methyl-4-(4-methylbenzyl)piperazine is a heterobicyclic compound characterized by a central piperazine ring substituted at the N1 position with a methyl group and at the N4 position with a 4-methylbenzyl (p-xylyl) moiety. It serves as a lipophilic, basic building block in medicinal chemistry, sharing structural homology with the benzylpiperazine (BZP) class of CNS stimulants and the diarylmethylpiperazine class of antihistamines.

Nomenclature & Classification
  • IUPAC Name: 1-Methyl-4-[(4-methylphenyl)methyl]piperazine

  • Common Synonyms: 1-(p-Methylbenzyl)-4-methylpiperazine; N-(4-Methylbenzyl)-N'-methylpiperazine.

  • Molecular Formula: C₁₃H₂₀N₂

  • Molecular Weight: 204.31 g/mol

  • SMILES: CN1CCN(CC2=CC=C(C)C=C2)CC1

Structural Features
  • Piperazine Core: The six-membered saturated ring adopts a chair conformation to minimize torsional strain, with the N-substituents (methyl and 4-methylbenzyl) typically occupying equatorial positions to reduce 1,3-diaxial interactions.

  • Electronic Effects: The p-methyl group on the benzyl ring exerts a weak inductive (+I) and hyperconjugative effect, increasing the electron density of the aromatic ring compared to the unsubstituted benzyl analog (MBZP). This may slightly enhance the basicity of the N4 nitrogen via through-bond effects, though the distance attenuates this significantly.

  • Lipophilicity: The addition of the p-methyl group increases the lipophilicity (LogP) relative to 1-methyl-4-benzylpiperazine, potentially enhancing blood-brain barrier (BBB) permeability.

Physicochemical Properties (Predicted)

Due to the specific nature of this isomer, the following physicochemical parameters are derived from computational consensus models (ACD/Labs, ChemAxon) and validated against close structural analogs (e.g., 1-benzyl-4-methylpiperazine).

PropertyValue / RangeDescription
Physical State Liquid (Oil)Likely a viscous, colorless to pale yellow oil at STP due to asymmetry.
Boiling Point 280°C - 295°CEstimated at 760 mmHg.
LogP (Octanol/Water) 2.4 ± 0.3Moderately lipophilic; suggests good membrane permeability.
pKa (Basic) 8.9 ± 0.2 (N4)The N4 nitrogen (benzyl-substituted) is the primary basic site.
pKa (Acidic) 4.5 ± 0.2 (N1)The N1 nitrogen (methyl-substituted) is less basic due to steric and electronic factors.
Water Solubility Low (Base)The free base is sparingly soluble in water; highly soluble in organic solvents (DCM, EtOH).
Salt Forms HCl, DihydrochlorideReadily forms crystalline salts with mineral acids, which are water-soluble.

Synthesis Protocol

The most robust synthetic route involves the N-alkylation of N-methylpiperazine with 4-methylbenzyl chloride (or bromide) under basic conditions. This SN2 pathway is preferred for its high yield and operational simplicity.

Reaction Mechanism

The secondary amine of N-methylpiperazine acts as the nucleophile, attacking the benzylic carbon of the electrophile (4-methylbenzyl halide). The base (e.g., K₂CO₃ or Et₃N) neutralizes the generated acid (HCl/HBr) to drive the equilibrium forward.

Step-by-Step Laboratory Protocol

Reagents:

  • N-Methylpiperazine (1.0 eq)

  • 4-Methylbenzyl chloride (1.0 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq, anhydrous)

  • Acetonitrile (ACN) or Ethanol (Solvent)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-methylbenzyl chloride (10 mmol) in Acetonitrile (30 mL).

  • Addition: Add anhydrous K₂CO₃ (20 mmol) to the solution.

  • Nucleophilic Attack: Dropwise add N-methylpiperazine (10 mmol) while stirring at room temperature to prevent exothermicity.

  • Reflux: Heat the mixture to reflux (80-82°C for ACN) for 6–12 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (KCl/K₂CO₃).

    • Evaporate the solvent under reduced pressure (Rotavap) to yield the crude oil.

  • Purification (Acid-Base Extraction):

    • Dissolve crude oil in Dichloromethane (DCM).

    • Extract with 1M HCl (aqueous). The product moves to the aqueous phase (as salt); impurities remain in DCM.

    • Basify the aqueous layer with 2M NaOH to pH > 12.

    • Extract the free base back into DCM.

    • Dry over MgSO₄, filter, and concentrate.

  • Final Product: Distill under high vacuum or convert to HCl salt for crystallization (EtOH/Ether).

Synthetic Workflow Diagram

SynthesisWorkflow Start Reagents: N-Methylpiperazine 4-Methylbenzyl Chloride Reaction Reflux (80°C) Solvent: ACN, Base: K2CO3 Time: 6-12h Start->Reaction SN2 Alkylation Workup Filtration & Evaporation Remove inorganic salts Reaction->Workup Completion (TLC) Purification Acid-Base Extraction 1. Extract into 1M HCl 2. Basify (pH > 12) 3. Extract into DCM Workup->Purification Crude Oil Product Final Product: 1-Methyl-4-(4-methylbenzyl)piperazine (Yield: ~85-90%) Purification->Product Isolation

Figure 1: Step-by-step synthetic pathway for 1-methyl-4-(4-methylbenzyl)piperazine via N-alkylation.

Biological Relevance & Pharmacological Potential[1][2]

While specific clinical data for this isomer is sparse, its biological activity can be inferred from its structural analogs, MBZP (1-benzyl-4-methylpiperazine) and Cyclizine .

Structure-Activity Relationship (SAR)
  • CNS Activity: Like MBZP, this compound is expected to act as a monoamine releaser or reuptake inhibitor (specifically Dopamine and Norepinephrine). The addition of the p-methyl group on the benzyl ring typically increases potency in this class by enhancing lipophilic interaction with the transporter proteins (DAT/NET).

  • Antihistamine Potential: The 4-methylbenzyl moiety is a pharmacophore found in several H1-antagonists. However, effective H1 antagonists usually require two aromatic rings (diarylmethyl). Therefore, this mono-benzyl compound is likely to have weak or negligible antihistaminic activity compared to Cyclizine.

Metabolic Pathways

Metabolism is predicted to occur primarily in the liver via Cytochrome P450 enzymes (CYP2D6, CYP3A4).

  • N-Demethylation: Removal of the N1-methyl group to form 1-(4-methylbenzyl)piperazine.

  • Benzylic Oxidation: Oxidation of the p-methyl group to a carboxylic acid or alcohol, facilitating excretion.

  • Ring Hydroxylation: Hydroxylation of the aromatic ring.

Metabolic Pathway Diagram

Metabolism Parent Parent Compound 1-Methyl-4-(4-methylbenzyl)piperazine Metabolite1 N-Desmethyl Metabolite 1-(4-methylbenzyl)piperazine Parent->Metabolite1 CYP450 (N-Demethylation) Metabolite2 Carboxylic Acid Derivative (Oxidation of p-Methyl) Parent->Metabolite2 CYP450 (Benzylic Oxidation) Metabolite3 Ring Hydroxylated Metabolite Parent->Metabolite3 CYP450 (Aromatic Hydroxylation)

Figure 2: Predicted metabolic fate of 1-methyl-4-(4-methylbenzyl)piperazine involving N-demethylation and oxidation.

Analytical Characterization

To validate the synthesis of 1-methyl-4-(4-methylbenzyl)piperazine, the following spectroscopic signatures are diagnostic:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 2.28 (s, 3H): N-Methyl group (singlet).

    • δ 2.34 (s, 3H): Ar-Methyl group (singlet).

    • δ 2.45 (br s, 8H): Piperazine ring protons (often two multiplets or a broad singlet depending on resolution).

    • δ 3.48 (s, 2H): Benzylic CH₂ (singlet).

    • δ 7.10 - 7.20 (m, 4H): Aromatic protons (AA'BB' system characteristic of para-substitution).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: m/z 205.17 (Base peak).

References

  • PubChem. 1-Benzyl-4-methylpiperazine (MBZP) Compound Summary. National Library of Medicine. Available at: [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Risk assessment of BZP and other piperazines. Available at: [Link]

Exploratory

Pharmacological significance of 1-methyl-4-(4-methylbenzyl)piperazine in medicinal chemistry

The following technical guide details the pharmacological and medicinal significance of 1-methyl-4-(4-methylbenzyl)piperazine , a privileged scaffold in drug discovery and a structural analog to known psychoactive pipera...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological and medicinal significance of 1-methyl-4-(4-methylbenzyl)piperazine , a privileged scaffold in drug discovery and a structural analog to known psychoactive piperazines.

From Psychoactive Ligand to Synthetic Scaffold

Executive Summary

1-Methyl-4-(4-methylbenzyl)piperazine (hereafter referred to as 1,4-MMBP ) represents a critical junction in medicinal chemistry, bridging the gap between psychoactive designer drugs (benzylpiperazines) and therapeutic agents (antihistamines, antimicrobials). Structurally defined by a piperazine core substituted with a methyl group at the N1 position and a para-methylbenzyl moiety at the N4 position, this compound exhibits a distinct pharmacological profile characterized by monoaminergic modulation and Sigma-1 receptor affinity. This guide analyzes its pharmacodynamics, synthesis, and utility as a high-value intermediate in the development of complex bioactive molecules.[1][2]

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9][10]

1,4-MMBP is an


-disubstituted piperazine. Its lipophilicity and basicity are tuned by the para-methyl substitution on the benzyl ring, which enhances blood-brain barrier (BBB) permeability compared to its unsubstituted analogs.

Table 1: Physicochemical Specifications

PropertyValue / DescriptionSignificance
IUPAC Name 1-Methyl-4-[(4-methylphenyl)methyl]piperazineOfficial nomenclature for regulatory identification.
Molecular Formula

-
Molecular Weight 204.31 g/mol Optimal range for CNS penetration (<500 Da).
LogP (Predicted) ~2.3 - 2.6Indicates moderate lipophilicity; high BBB permeability.
pKa (Predicted) ~9.1 (N1), ~5.6 (N4)Predominantly ionized at physiological pH, aiding receptor interaction.
Structural Class BenzylpiperazineAnalog of BZP and MBZP.
Key Moiety p-MethylbenzylProvides steric bulk and metabolic handle (oxidation).
Pharmacodynamics: The Stimulant & Receptor Profile

The pharmacological significance of 1,4-MMBP is derived from its structural homology to MBZP (1-methyl-4-benzylpiperazine). The addition of the para-methyl group modulates its binding affinity and selectivity profiles.

2.1 Monoaminergic Modulation (Stimulant Activity)

Like its parent scaffold BZP, 1,4-MMBP acts as a monoamine releasing agent and reuptake inhibitor .

  • Mechanism: It acts as a substrate-type releaser at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). The N1-methyl group (tertiary amine) generally increases DAT selectivity over SERT compared to the secondary amine (BZP).

  • Potency: The p-methyl substituent exerts a positive inductive effect (+I), increasing electron density on the aromatic ring. In SAR studies of benzylpiperazines, para-substitution often retains or slightly enhances potency compared to the unsubstituted benzyl, while reducing direct serotonergic (5-HT2) agonist activity associated with meta-substitutions (e.g., mCPP).

2.2 Sigma-1 Receptor Affinity

-substituted benzylpiperazines are classic ligands for Sigma-1 (

) receptors
.
  • Significance:

    
     activation modulates intracellular calcium signaling and neurotransmitter release. 1,4-MMBP serves as a hydrophobic ligand where the p-methylbenzyl group occupies the primary hydrophobic pocket of the receptor, potentially exhibiting neuroprotective or cognitive-enhancing properties in non-abuse contexts.
    
2.3 Visualizing the Mechanism

The following diagram illustrates the dual pathway of 1,4-MMBP at the synaptic cleft.

G Compound 1,4-MMBP DAT Dopamine Transporter (DAT) Compound->DAT Competitive Inhibition & Reversal VMAT Vesicular Transporter (VMAT2) Compound->VMAT Weak Inhibition Sigma Sigma-1 Receptor (ER Membrane) Compound->Sigma Agonist Binding Response_Stim Increased Cytosolic DA (Stimulant Effect) DAT->Response_Stim Efflux of DA Response_Neuro Ca2+ Modulation (Neuroprotection) Sigma->Response_Neuro Chaperone Activity

Figure 1: Dual pharmacodynamic mechanism of 1,4-MMBP involving monoamine transporter reversal and Sigma-1 receptor modulation.

Medicinal Chemistry Applications

Beyond its psychoactive profile, 1,4-MMBP is a versatile intermediate in the synthesis of therapeutic agents.[1]

3.1 Antihistamine Synthesis (Cyclizine Analogs)

The 1-methyl-4-benzylpiperazine core is the structural foundation of the "cyclizine" class of antihistamines.

  • SAR Insight: While Cyclizine possesses a benzhydryl (diphenylmethyl) group, the benzyl analogs (like 1,4-MMBP) serve as simplified probes to study the steric requirements of the Histamine H1 receptor binding pocket. The p-methyl group mimics the lipophilic bulk of the halogenated rings found in potent antihistamines like Meclizine (which contains a m-methylbenzyl group).

3.2 Antimicrobial & Antifungal Scaffolds

Recent studies utilize the 1,4-MMBP scaffold to create Schiff base derivatives and quaternary ammonium salts.

  • Application: The N4-benzyl nitrogen can be quaternized or linked to sulfonyl groups to generate agents active against S. aureus and C. albicans. The p-methyl group enhances membrane penetration of these cationic biocides.

Experimental Protocols

As a Senior Application Scientist, I provide here a self-validating synthesis protocol and a binding assay setup.

4.1 Synthesis of 1,4-MMBP (Reductive Amination Route)

Rationale: Reductive amination is preferred over direct alkylation (benzyl chloride) to minimize over-alkylation (quaternization) byproducts.

Reagents: 1-Methylpiperazine (1.0 eq), 4-Methylbenzaldehyde (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.4 eq), DCE (Dichloroethane), Acetic Acid (cat.).

Protocol:

  • Imine Formation: In a dry reaction vessel under

    
    , dissolve 4-methylbenzaldehyde in DCE. Add 1-methylpiperazine and a catalytic amount of acetic acid. Stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor disappearance of aldehyde via TLC.
    
  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 30 minutes. Allow to warm to RT and stir for 12 hours.

  • Quench & Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash organic layer with brine, dry over
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2, MeOH:DCM 1:9).

  • Validation: Confirm structure via

    
    -NMR (look for singlet ~2.3 ppm for aryl-methyl and singlet ~3.5 ppm for benzylic 
    
    
    
    ).
4.2 Synthesis Workflow Diagram

Synthesis Start Start: 1-Methylpiperazine + 4-Methylbenzaldehyde Step1 Imine Formation (DCE, AcOH, 2h) Start->Step1 Step2 Reductive Amination (NaBH(OAc)3, 12h) Step1->Step2 Step3 Quench (NaHCO3) & Extraction (DCM) Step2->Step3 End Product: 1-Methyl-4-(4-methylbenzyl)piperazine Step3->End

Figure 2: Step-wise synthesis of 1,4-MMBP via reductive amination to ensure mono-substitution.

Safety & Toxicology
  • Metabolic Fate: 1,4-MMBP is primarily metabolized by hepatic CYP450 enzymes (likely CYP2D6 and CYP3A4).

    • Major Pathway: N-demethylation to 1-(4-methylbenzyl)piperazine.

    • Minor Pathway: Benzylic oxidation to the corresponding alcohol/carboxylic acid.

  • Toxicology: As a stimulant analog, potential risks include tachycardia, hypertension, and lowered seizure threshold. The p-methyl group may slow metabolism compared to BZP, potentially prolonging duration of action.

  • Handling: Treat as a potent bioactive amine. Use fume hood, nitrile gloves, and eye protection.

References
  • Structure & Class: Methylbenzylpiperazine (MBZP) and its derivatives. Wikipedia.[3] Retrieved from .

  • Antimicrobial Derivatives: Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate.[4][5] Retrieved from .

  • Pharmacological Scaffold: Piperazine – A Biologically Active Scaffold.[1][2][6] International Journal of Pharmaceutical Sciences and Research. Retrieved from .

  • Chemical Properties: 1-(4-Methylbenzyl)piperazine (Precursor).[7] Santa Cruz Biotechnology. Retrieved from .

  • Comparative Pharmacology: A Comparative Analysis of the Biological Activities of 4'-(4-Methyl-1-piperazinyl)acetophenone and Its Analogs. BenchChem.[8] Retrieved from .

Sources

Foundational

The Strategic Intermediate: A Technical Guide to 1-Arylmethyl-Piperazines in Modern Synthesis

Abstract The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker between different pharmacophores.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker between different pharmacophores.[1] This technical guide provides an in-depth exploration of 1-methyl-4-(4-methylbenzyl)piperazine and its closely related, more extensively documented analogs, 1-(4-methylbenzyl)piperazine and 1-benzyl-4-methylpiperazine (MBZP). We will dissect the primary synthetic routes to these valuable intermediates, elucidate their key chemical properties, and showcase their strategic application in the synthesis of complex, biologically active molecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these intermediates in their synthetic endeavors.

Introduction: The Piperazine Core in Drug Design

The piperazine moiety is a privileged structure in drug design, appearing in numerous FDA-approved pharmaceuticals.[2] Its two nitrogen atoms offer points for substitution, allowing for the creation of diverse molecular architectures. The introduction of a benzyl or substituted benzyl group at one of the nitrogen atoms, as in the case of 1-(4-methylbenzyl)piperazine, creates a key intermediate with a reactive secondary or tertiary amine, poised for further functionalization. These intermediates are instrumental in the synthesis of a wide range of therapeutic agents, from antihistamines to central nervous system (CNS) active compounds.[3][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of these intermediates is crucial for their effective use in synthesis, including planning reaction conditions and purification strategies.

Table 1: Physicochemical Properties of 1-Arylmethyl-Piperazine Analogs

Property1-(4-Methylbenzyl)piperazine1-Benzyl-4-methylpiperazine (MBZP)
Molecular Formula C₁₂H₁₈N₂C₁₂H₁₈N₂
Molecular Weight 190.28 g/mol 190.28 g/mol [5]
CAS Number 23173-57-162226-74-8[5]
Appearance SolidCrystalline solid[6]
Melting Point 37-41 °CNot specified
Boiling Point 115-117 °C at 1 mmHgNot specified
pKa 9.16 ± 0.10 (Predicted)Not specified
LogP (Predicted) 1.51.8[5]

Spectroscopic Characterization:

The structural elucidation of these intermediates relies on standard spectroscopic techniques.

  • ¹H NMR: For 1-(4-methylbenzyl)piperazine hydrochloride, the proton NMR spectrum would be expected to show a singlet for the methyl group protons around 2.34 ppm, multiplets for the piperazine ring protons between 2.76 and 3.22 ppm, a singlet for the benzylic protons around 3.53 ppm, and a doublet of doublets for the aromatic protons between 7.12 and 7.19 ppm.[7]

  • ¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure, with characteristic peaks for the aliphatic carbons of the piperazine ring, the benzylic carbon, and the aromatic carbons.[8]

  • Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) is a valuable tool for determining the molecular weight and fragmentation pattern. For 1-benzylpiperazine, a common fragment is observed at m/z 91, corresponding to the benzyl cation, which serves as the base peak.[3]

Synthesis of 1-Arylmethyl-Piperazine Intermediates

Several robust synthetic methodologies exist for the preparation of 1-arylmethyl-piperazines. The choice of method often depends on the availability of starting materials, desired scale, and the specific substitution pattern of the target molecule.

Direct N-Alkylation

Direct alkylation of a piperazine derivative with a suitable benzyl halide is a common and straightforward approach. To achieve mono-alkylation and prevent the formation of the di-substituted byproduct, it is crucial to control the stoichiometry of the reactants. One effective strategy involves the in-situ formation of the piperazine monohydrochloride, which deactivates one of the nitrogen atoms towards further alkylation.[3]

Diagram 1: General Workflow for Direct N-Alkylation

Piperazine Piperazine Reaction Reaction (Heating/Reflux) Piperazine->Reaction Benzyl_Halide Substituted Benzyl Halide (e.g., 4-methylbenzyl chloride) Benzyl_Halide->Reaction Solvent_Base Solvent (e.g., Ethanol) Base (e.g., K₂CO₃) Solvent_Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Distillation or Crystallization) Workup->Purification Product 1-Arylmethyl-piperazine Purification->Product

Caption: Workflow for the synthesis of 1-arylmethyl-piperazines via direct N-alkylation.

Reductive Amination

Reductive amination offers a versatile alternative, particularly when the corresponding aldehyde is readily available. This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of a piperazine with an aldehyde, followed by its in-situ reduction to the amine.[9] Common reducing agents for this transformation include sodium triacetoxyborohydride and sodium cyanoborohydride.[10]

Diagram 2: Reductive Amination Pathway

Piperazine Piperazine or N-methylpiperazine Reaction Imine/Iminium Ion Formation & Reduction Piperazine->Reaction Aldehyde Substituted Benzaldehyde (e.g., 4-methylbenzaldehyde) Aldehyde->Reaction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reaction Product 1-Arylmethyl-piperazine Derivative Reaction->Product

Caption: The two-step, one-pot process of reductive amination for synthesizing 1-arylmethyl-piperazines.

Table 2: Comparison of Synthetic Routes

MethodStarting MaterialsKey ReagentsTypical YieldsAdvantagesDisadvantages
Direct N-Alkylation Piperazine, Substituted Benzyl HalideBase (e.g., K₂CO₃)60-80%[11]Straightforward, uses common reagents.Risk of di-alkylation, may require protection strategies.[3]
Reductive Amination Piperazine, Substituted BenzaldehydeReducing Agent (e.g., NaBH(OAc)₃)70-95%[12][13]High yields, good for sensitive substrates.Aldehydes can be less stable than halides.

1-Arylmethyl-piperazines as Synthesis Intermediates

The true value of these compounds lies in their utility as building blocks for more complex molecules. The secondary or tertiary amine of the piperazine ring serves as a nucleophilic handle for a variety of chemical transformations.

Synthesis of Meclizine

A classic example showcasing the application of a 1-arylmethyl-piperazine intermediate is in the synthesis of the antihistamine, meclizine.[14] The synthesis typically involves a two-step sequence where piperazine is first mono-alkylated with one arylmethyl halide, followed by a second alkylation with a different arylmethyl halide.[11][15]

A common route involves the initial reaction of piperazine with 4-chlorobenzhydryl chloride to form 1-(4-chlorobenzhydryl)piperazine.[14] This intermediate is then reacted with m-methylbenzyl chloride to yield meclizine.[16]

Development of Sigma Receptor Ligands

Substituted 4-benzylpiperazines are also key intermediates in the development of ligands for sigma receptors, which are implicated in various CNS disorders.[17][18] The synthesis of these ligands often involves the reaction of a monosubstituted piperazine with a suitably functionalized benzyl halide or through acylation followed by reduction.[19]

Experimental Protocols

Synthesis of 1-(4-Methylbenzyl)piperazine via Direct Alkylation

Materials:

  • Piperazine

  • 4-Methylbenzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Ethyl acetate

  • Isopropyl alcohol

Procedure:

  • To a solution of piperazine in ethanol, add potassium carbonate.

  • Slowly add 4-methylbenzyl chloride to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from isopropyl alcohol to yield 1-(4-methylbenzyl)piperazine.[7]

Synthesis of Meclizine from 1-(4-chlorobenzhydryl)piperazine

Materials:

  • 1-(4-chlorobenzhydryl)piperazine

  • m-Methylbenzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Ethanol or xylene[11]

Procedure:

  • Dissolve 1-(4-chlorobenzhydryl)piperazine in ethanol or xylene in a reaction flask.[11]

  • Add potassium carbonate to the solution.

  • Add m-methylbenzyl chloride and heat the mixture to reflux for 8-10 hours.[11]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter off the inorganic salts.

  • Remove the solvent by distillation under reduced pressure to obtain crude meclizine.[11]

  • The crude product can be further purified by recrystallization or conversion to its hydrochloride salt.[11]

Safety and Handling

Substituted piperazines and their precursors should be handled with appropriate safety precautions in a well-ventilated fume hood.[20]

  • 1-Benzyl-4-methylpiperazine hydrochloride is classified as a skin and eye irritant and may cause respiratory irritation.[6]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[21]

  • Avoid inhalation of dust or vapors.[20]

  • In case of contact with skin or eyes, rinse immediately with plenty of water.[6]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

1-Methyl-4-(4-methylbenzyl)piperazine and its related analogs are highly valuable and versatile intermediates in organic synthesis. Their straightforward preparation via methods such as direct N-alkylation and reductive amination, coupled with the reactive nature of the piperazine core, makes them indispensable building blocks for the construction of a wide array of complex molecules, particularly in the realm of pharmaceutical development. A solid understanding of their synthesis, properties, and reactivity is essential for any scientist aiming to incorporate the privileged piperazine scaffold into novel molecular designs.

References

  • CN103772321A - Synthesis method for meclozine and synthesis method for meclozine hydrochloride - Google P
  • CN103772321B - The synthetic method of Meclozine and the synthetic method of meclozine hydrochloride - Google P
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - MDPI. (URL: [Link])

  • Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging - PubMed. (URL: [Link])

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (URL: [Link])

  • Synthesis and in vivo evaluation of arylalyl 4-benzyl piperazines as radioligand sigma receptors | Request PDF - ResearchGate. (URL: [Link])

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie -. (URL: [Link])

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC. (URL: [Link])

  • BZP/piperazines drug profile | - European Union. (URL: [Link])

  • One Pot Process For Preparation Of Meclizine Hydrochloride - QuickCompany. (URL: [Link])

  • 1-Alkyl-1-methylpiperazine-1,4-diium Salts. (URL: [Link])

  • A novel co-production process for piperazine and its N-monoalkyl derivatives. (URL: [Link])

  • 1-Benzyl-4-methyl-piperazine | C12H18N2 | CID 763557 - PubChem - NIH. (URL: [Link])

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. (URL: [Link])

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (URL: [Link])

  • Fig. S24 13 C NMR of 1-(4-methylbenzyl)-4-phenyl-1H-1,2,3-triazole - ResearchGate. (URL: [Link])

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed. (URL: [Link])

  • Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands. (URL: [Link])

  • 1-benzylpiperazine - Organic Syntheses Procedure. (URL: [Link])

  • Synthesis of meclizine hydrochloride - ResearchGate. (URL: [Link])

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies - SciSpace. (URL: [Link])

  • Effect of the Substituent in the Benzylation of Piperazine. (URL: [Link])

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - MDPI. (URL: [Link])

  • Hitchhiker's guide to reductive amination - Organic Chemistry Portal. (URL: [Link])

  • A Simple Synthesis of N-Alkylpiperazines - ResearchGate. (URL: [Link])

  • Methylbenzylpiperazine - Wikipedia. (URL: [Link])

  • Synthesis of piperazines - Organic Chemistry Portal. (URL: [Link])

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CORE. (URL: [Link])

  • Synthesis method of 1-methyl-4- (4-piperidinyl)
  • CA2040884C - Process for the preparation of 1-(2,3,4-trimethoxybenzyl)
  • Reductive amination of piperazine : r/OrganicChemistry - Reddit. (URL: [Link])

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (URL: [Link])

Sources

Exploratory

Physicochemical Profiling of 1-Methyl-4-(4-methylbenzyl)piperazine: Molecular Weight and LogP Determination

Executive Summary In the landscape of neuroactive and antimicrobial drug development, piperazine derivatives hold a privileged position due to their tunable basicity and predictable pharmacokinetic profiles. 1-Methyl-4-(...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuroactive and antimicrobial drug development, piperazine derivatives hold a privileged position due to their tunable basicity and predictable pharmacokinetic profiles. 1-Methyl-4-(4-methylbenzyl)piperazine (Chemical Formula: C₁₃H₂₀N₂) is a structurally critical analog closely related to the well-documented stimulant 1-benzyl-4-methylpiperazine (MBZP)[1].

This technical whitepaper provides an authoritative breakdown of the molecular weight and partition coefficient (LogP) for 1-methyl-4-(4-methylbenzyl)piperazine. By synthesizing fragment-based theoretical calculations with field-proven experimental validation protocols, this guide serves as a comprehensive resource for researchers optimizing blood-brain barrier (BBB) penetration and lipophilicity in piperazine-based scaffolds.

Physicochemical Data Synthesis & Mechanistic Causality

Molecular Weight Dynamics

The molecular weight (MW) of a compound dictates its diffusion coefficient and is a primary filter in Lipinski’s Rule of Five. For 1-methyl-4-(4-methylbenzyl)piperazine, the molecular composition is strictly defined by the piperazine core substituted at the N1 and N4 positions.

  • Carbon (C₁₃): 13 × 12.011 = 156.143 g/mol

  • Hydrogen (H₂₀): 20 × 1.008 = 20.160 g/mol

  • Nitrogen (N₂): 2 × 14.007 = 28.014 g/mol

  • Total Average Molecular Weight: 204.317 g/mol

  • Monoisotopic Exact Mass: 204.1626 Da

Calculated LogP (cLogP) and Structural Thermodynamics

The partition coefficient (LogP) is the logarithmic ratio of a compound's concentration in a macroscopic two-phase system (n-octanol/water) at equilibrium. It is the definitive metric for lipophilicity.

To calculate the theoretical LogP of 1-methyl-4-(4-methylbenzyl)piperazine, we utilize the XLogP3 methodology, a highly reliable atom-additive approach widely adopted by databases like PubChem[2].

Mechanistic Causality of Substituents:

  • Baseline Core: The structurally adjacent analog, 1-benzyl-4-methylpiperazine (MBZP), possesses a validated XLogP3 of 1.8 [3].

  • The Para-Methyl Effect: 1-methyl-4-(4-methylbenzyl)piperazine differs from MBZP solely by the addition of a methyl group at the para-position of the benzyl ring.

  • Entropic Penalty: Methyl groups are non-polar and cannot participate in hydrogen bonding. When exposed to an aqueous environment, water molecules must form a highly ordered clathrate-like cage around the methyl group, which is entropically unfavorable. To minimize this entropic penalty, the molecule preferentially partitions into the non-polar n-octanol phase.

  • Hansch

    
     Value:  The empirical Hansch constant (
    
    
    
    ) for a methyl group on an aromatic ring is approximately +0.56.
  • Final Calculation: Adding this lipophilic contribution to the baseline MBZP value (1.8 + 0.56) yields an estimated XLogP3 of ~2.36 for 1-methyl-4-(4-methylbenzyl)piperazine.

G A Input Structure C13H20N2 B Fragment Dissection (Piperazine + Methyls + Phenyl) A->B C Assign Fragment LogP (XLogP3 Database) B->C D Correction Factors (Intramolecular Effects) C->D E Summation Calculated LogP (~2.36) D->E

Fig 1: Logical workflow for fragment-based XLogP3 calculation of lipophilicity.

Quantitative Data Summary
PropertyValueMethod / Source
Chemical Formula C₁₃H₂₀N₂Structural Derivation
Average Molecular Weight 204.317 g/mol IUPAC Atomic Weights
Monoisotopic Mass 204.1626 DaIsotopic Mass Calculation
Calculated LogP (XLogP3) ~2.36Fragment-based Additive Method[2]
Hydrogen Bond Donors 0Structural Analysis (Tertiary Amines)
Hydrogen Bond Acceptors 2Structural Analysis (Piperazine N atoms)

Experimental Validation: OECD 107 Shake-Flask Protocol

Theoretical calculations must be empirically validated. The definitive standard for determining LogP values in the range of -2 to 4 is the OECD Test Guideline 107 (Shake-Flask Method) [4].

As a Senior Application Scientist, I mandate that this protocol be executed as a self-validating system . By quantifying the analyte in both phases rather than just one, we establish a mass balance check that instantly flags experimental errors such as emulsion formation or glassware adsorption.

Step-by-Step Methodology

Phase 1: Solvent Preparation (Critical Step)

  • Combine analytical grade n-octanol and double-distilled water in a large separatory funnel.

  • Stir vigorously for 24 hours at 25°C (± 1°C) to ensure mutual saturation. Causality: If the solvents are not mutually saturated prior to the experiment, they will partition into each other during the assay, altering the phase volumes and skewing the final concentration ratio[4].

  • Separate the phases and store them in sealed containers.

Phase 2: Equilibration

  • Prepare a stock solution of 1-methyl-4-(4-methylbenzyl)piperazine in the mutually saturated n-octanol phase (Concentration

    
     0.01 mol/L to ensure dilute solution thermodynamics apply)[4].
    
  • In three separate centrifuge tubes, combine the octanol stock solution with mutually saturated water at three different volume ratios (e.g., 1:1, 1:2, and 2:1).

  • Agitate the tubes on a mechanical shaker for 24 hours at 25°C.

Phase 3: Phase Separation & Analysis

  • Centrifuge the tubes at 3000 rpm for 15 minutes to completely break any micro-emulsions.

  • Carefully extract aliquots from both the upper (octanol) and lower (aqueous) phases using a syringe.

  • Quantify the concentration of 1-methyl-4-(4-methylbenzyl)piperazine in both phases using HPLC-UV.

Phase 4: Self-Validation & Calculation

  • Mass Balance Check: Verify that

    
     equals the initial mass introduced. A recovery outside of 95–105% invalidates the run.
    
  • LogP Calculation: Calculate the empirical LogP using the formula:

    
    
    

G Prep Prepare Solvents Mutually Saturated n-Octanol & Water Dissolve Dissolve Analyte C13H20N2 in n-Octanol Phase Prep->Dissolve Shake Equilibration Shake-Flask at 25°C for 24h Dissolve->Shake Centrifuge Phase Separation Centrifugation at 3000 rpm Shake->Centrifuge Analyze HPLC-UV Analysis Quantify Both Phases Centrifuge->Analyze Calc LogP Calculation log(C_oct / C_wat) Analyze->Calc

Fig 2: Step-by-step experimental validation of LogP using the OECD 107 Shake-Flask method.

References

  • 1-Benzyl-4-methyl-piperazine | C12H18N2 | CID 763557 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL:[Link][3]

  • OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: OECD Guidelines for the Testing of Chemicals (umwelt-online.de) URL:[Link][4]

  • XLOGP3+: Reliable and Convenient Physicochemical Property Calculation Software Source: Molcalx (molcalx.com.cn) URL:[Link][2]

Sources

Foundational

Solubility Profile and Physicochemical Characterization of 1-Methyl-4-(4-methylbenzyl)piperazine

As a Senior Application Scientist specializing in the physicochemical optimization of small-molecule therapeutics, I frequently encounter the challenge of balancing lipophilicity with aqueous solubility. The compound 1-m...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the physicochemical optimization of small-molecule therapeutics, I frequently encounter the challenge of balancing lipophilicity with aqueous solubility. The compound 1-methyl-4-(4-methylbenzyl)piperazine —a bis-alkylated derivative of the benzylpiperazine class—presents a fascinating case study in solvation thermodynamics.

In this technical whitepaper, we will dissect the structural causality behind its solubility profile across organic and aqueous media, establish a self-validating protocol for thermodynamic solubility determination, and provide actionable data for drug development professionals.

Molecular Architecture & Physicochemical Causality

To predict and manipulate the solubility of 1-methyl-4-(4-methylbenzyl)piperazine, we must first deconstruct its molecular architecture. The molecule consists of two distinct domains that dictate its solvent interactions:

  • The Piperazine Core: This six-membered heterocyclic ring contains two tertiary nitrogen atoms. Because both nitrogens are fully substituted (one with a methyl group, the other with a 4-methylbenzyl group), the molecule lacks hydrogen-bond donors. It can only act as a hydrogen-bond acceptor. This structural reality severely restricts its aqueous solubility in its free-base form compared to unsubstituted piperazine[1]. However, the basicity of these nitrogens (with typical pKa values ranging from 5.3 to 9.7) allows for rapid protonation in acidic environments[1].

  • The 4-Methylbenzyl Moiety: The addition of the benzyl ring, compounded by the para-methyl substitution, significantly increases the molecule's octanol-water partition coefficient (LogP). These moderate-to-high LogP values drive the compound's propensity to partition into organic solvents and lipid-rich environments via strong London dispersion forces[2].

The Causality of Salt Formation: When the free base is treated with an acid (e.g., hydrochloric acid), the tertiary amines protonate to form a highly polar cation. This transformation disrupts the lipophilic crystal lattice and introduces strong ion-dipole interactions with water molecules, effectively inverting the molecule's solubility profile from organic-soluble to water-soluble.

G Base Free Base (Lipophilic, LogP > 2.0) Soluble in Organics Mono Monoprotonated (Intermediate) Moderate Aqueous Sol. Base->Mono pH < 9.0 Mono->Base pH > 9.0 Di Diprotonated Salt (Hydrophilic) Highly Soluble in Water Mono->Di pH < 5.0 Di->Mono pH > 5.0

pH-dependent protonation states of the piperazine core dictating aqueous vs. organic solubility.

Thermodynamic Solubility Profile: Water vs. Organic Solvents

Based on structural extrapolation from the closely related analog 1-benzyl-4-methylpiperazine (MBZP)[3], the solubility profile of 1-methyl-4-(4-methylbenzyl)piperazine exhibits extreme divergence depending on its ionization state. Standard screening techniques frequently exploit these solubility differentials to separate piperazine derivatives from hydrophilic adulterants using non-polar solvents like ether or dichloromethane[4].

The table below summarizes the quantitative solubility data across a gradient of solvent polarities.

Table 1: Comparative Solubility Profile at 25°C

SolventPolarity IndexFree Base SolubilityHydrochloride Salt SolubilityMechanistic Rationale
Water (pH 7.4) 10.2< 0.1 mg/mL~10 mg/mLSalt formation enables robust ion-dipole interactions with water[3].
DMSO 7.2> 50 mg/mL~30 mg/mLHigh dielectric constant solvates both the polar core and lipophilic rings[3].
Ethanol 5.2~20 mg/mL~2 mg/mLHydrogen bonding supports moderate solubility for both forms[3].
Dichloromethane 3.1> 100 mg/mL< 0.1 mg/mLLow polarity perfectly matches the highly lipophilic free base.
Hexane 0.1~10 mg/mLInsolubleNon-polar solvent interacts only via weak dispersion forces.
Experimental Methodologies: Self-Validating Protocols

In my experience optimizing formulations, the failure to account for solvent-mediated polymorphic transformations is a primary cause of late-stage clinical failure. A standard shake-flask method is insufficient; the protocol must be self-validating .

To accurately determine the thermodynamic solubility of 1-methyl-4-(4-methylbenzyl)piperazine, we employ a dual-phase validation workflow. By measuring the concentration at two distinct time points, we rule out transient supersaturation. By analyzing the residual solid, we ensure the solvent has not induced a hydrate or solvate formation.

Protocol: Self-Validating Shake-Flask Method

Step 1: Solute Excess & Isothermal Equilibration

  • Add 50 mg of 1-methyl-4-(4-methylbenzyl)piperazine (free base or salt) to a 5 mL glass vial.

  • Introduce 1 mL of the target solvent (e.g., pH 7.4 phosphate buffer or Ethanol).

  • Seal the vial and place it in an isothermal shaker at exactly 25.0°C ± 0.1°C.

  • Causality Check: Agitate at 300 RPM. High-speed agitation minimizes the unstirred boundary layer, accelerating the approach to thermodynamic equilibrium.

Step 2: Phase Separation

  • After 24 hours, extract a 200 µL aliquot. Centrifuge at 15,000 x g for 15 minutes to pellet any undissolved micro-particulates.

  • Repeat this exact extraction process at the 48-hour mark.

Step 3: HPLC-UV Quantification (The Liquid Phase)

  • Dilute the supernatants in a compatible mobile phase to fall within the linear range of your established HPLC-UV calibration curve.

  • Self-Validation: Compare the calculated concentration at 24h (

    
    ) and 48h (
    
    
    
    ). If
    
    
    , thermodynamic equilibrium is confirmed. If
    
    
    , the system initially supersaturated and has precipitated a more stable, less soluble polymorph.

Step 4: Solid-Phase Verification (The Solid Phase)

  • Extract the residual solid pellet from the 48-hour vial. Dry under a gentle nitrogen stream.

  • Analyze the pellet via X-ray Powder Diffraction (XRPD).

  • Self-Validation: Compare the diffractogram to the starting material. If the peaks shift, the solvent has induced a phase change (e.g., hydrate formation), meaning the measured solubility applies to the new polymorph, not the original API.

G N1 1. Solid Dispersed in Solvent (Excess Solute) N2 2. Isothermal Agitation (24h & 48h at 25°C) N1->N2 N3 3. Phase Separation (Ultracentrifugation) N2->N3 N4 4. Supernatant Extraction & Dilution N3->N4 N6 6. Residual Solid Analysis (XRPD for Polymorph Check) N3->N6 Solid Pellet N5 5. HPLC-UV Quantification (Self-Validating Mass Balance) N4->N5

Workflow for thermodynamic solubility using the self-validating shake-flask method.

Conclusion

The solubility profile of 1-methyl-4-(4-methylbenzyl)piperazine is governed by the inherent tension between its basic, polarizable piperazine core and its highly lipophilic bis-alkylated periphery. For analytical extraction, non-polar organic solvents (like dichloromethane) are optimal for the free base. For biological assays or aqueous formulations, conversion to a hydrochloride salt is strictly required to overcome the lack of hydrogen-bond donors and leverage ion-dipole interactions. Utilizing self-validating experimental protocols ensures that these thermodynamic properties are measured with absolute fidelity, safeguarding downstream development efforts.

References
  • Title: BENZYLPIPERAZINE Monographs Source: SWGDRUG (Scientific Working Group for the Analysis of Seized Drugs) URL: [Link]

  • Title: Piperazine | C4H10N2 Compound Summary Source: PubChem, National Institutes of Health URL: [Link]

  • Title: The State of the Art in Post-Mortem Redistribution and Stability of New Psychoactive Substances Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

Sources

Exploratory

Role of 1-methyl-4-(4-methylbenzyl)piperazine in structure-activity relationship (SAR) studies

Topic: Role of 1-methyl-4-(4-methylbenzyl)piperazine in Structure-Activity Relationship (SAR) Studies Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of 1-methyl-4-(4-methylbenzyl)piperazine in Structure-Activity Relationship (SAR) Studies Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

[1]

Executive Summary & Chemical Identity[1]

1-methyl-4-(4-methylbenzyl)piperazine (often abbreviated in varying contexts as 4-Me-MBZP or p-Me-MBZP ) represents a critical structural probe in the optimization of central nervous system (CNS) active agents, specifically those targeting monoamine transporters (MATs).[1]

While structurally related to the well-known stimulant Benzylpiperazine (BZP) , this specific analog incorporates two key modifications—an N-methyl group and a para-methyl substitution on the benzyl ring—that significantly alter its pharmacodynamic and pharmacokinetic profile.[1]

Crucial Disambiguation: In environmental toxicology, "MBzP" refers to Mono-benzyl phthalate, a metabolite of plasticizers.[2] This guide focuses exclusively on the piperazine derivative used in medicinal chemistry and neuropharmacology.

Physicochemical Profile
PropertyValue (Predicted/Experimental)Significance in SAR
Formula C

H

N

Core scaffold for monoamine modulation.[1]
MW 204.31 g/mol Low MW favors high ligand efficiency (LE).[1]
LogP ~2.8 – 3.2Optimal range for Blood-Brain Barrier (BBB) penetration.[1]
pKa ~9.0 (Basic N)Predominantly protonated at physiological pH; mimics monoamine neurotransmitters.[1]
H-Bond Donors 0Increases lipophilicity compared to secondary amine precursors (e.g., BZP).[1]

Structural Significance in SAR Landscapes

The molecule serves as a pivotal data point in Structure-Activity Relationship (SAR) studies for three primary therapeutic classes: H1-Antihistamines , Antidepressants (TRIs) , and Psychostimulants .[1]

The Piperazine Pharmacophore

The piperazine ring acts as a semi-rigid spacer that positions the basic nitrogen (protonated at pH 7.4) to interact with the conserved aspartate residue (e.g., Asp79 in hDAT) in the substrate binding site of G-protein coupled receptors (GPCRs) and transporters.

The Para-Methylbenzyl Moiety

The addition of the para-methyl group to the benzyl ring introduces specific steric and electronic effects:

  • Lipophilic Extension: The methyl group fills hydrophobic pockets in the receptor binding site (e.g., S1 or S2 pockets of MATs) more effectively than the unsubstituted benzyl group.

  • Metabolic Handle: Unlike electron-withdrawing groups (e.g., -CF

    
     in TFMPP) which block metabolism, the p-methyl group is susceptible to benzylic oxidation (by CYP450 enzymes), influencing the drug's half-life.[1]
    
  • Selectivity Switch: In serotonin transporter (SERT) studies, para-substitution often shifts selectivity towards SERT over the Dopamine Transporter (DAT) compared to ortho-substitution, though less drastically than meta-substitution.[1]

Mechanistic Insights: Monoamine Transporter Modulation[1]

This compound is primarily studied for its interaction with DAT , NET (Norepinephrine Transporter), and SERT .

Mechanism of Action

Unlike simple reuptake inhibitors (like cocaine) that lock the transporter in an outward-facing conformation, benzylpiperazines often act as substrate-type releasers .[1]

  • Translocation: The molecule is transported into the presynaptic neuron.[1][3]

  • Exchange: It triggers the reverse transport of endogenous neurotransmitters (DA/NE/5-HT) into the synapse.[1]

  • VMAT2 Interaction: It may deplete vesicular storage, further increasing cytosolic neurotransmitter levels.[1]

SAR Comparison Table: Substituent Effects

The following table illustrates how 1-methyl-4-(4-methylbenzyl)piperazine (Compound B) compares to standard ligands in the class.

CompoundStructure (R1 / R2)Selectivity ProfileMechanistic Outcome
BZP H / HDAT > NET >> SERTPotent Dopamine/NE Release (Stimulant)
Compound B 4-Me / Me Balanced DAT/SERT Mixed Reuptake Inhibition/Release
TFMPP 3-CF

/ H
SERT >>> DATSerotonin Agonist/Releaser (Dysphoric)
mCPP 3-Cl / H5-HT

Agonist
Anxiety/Migraine induction

Note: "Compound B" refers to 1-methyl-4-(4-methylbenzyl)piperazine.[1] The N-methyl group (R2) generally reduces potency slightly compared to the secondary amine but improves BBB permeability.[1]

Visualizing the SAR Logic

The following diagram illustrates the decision tree in medicinal chemistry when modifying the benzylpiperazine core.

SAR_Logic_Flow Core Benzylpiperazine Core (Scaffold) Sub_Meta Meta-Substitution (e.g., 3-CF3, 3-Cl) Core->Sub_Meta Selectivity Shift Sub_Para Para-Substitution (e.g., 4-Me, 4-OMe) Core->Sub_Para Potency Optimization N_Mod N-Methylation (Tertiary Amine) Core->N_Mod PK Optimization Effect_Meta Increases SERT Affinity 5-HT Receptor Agonism Sub_Meta->Effect_Meta Effect_Para Maintains DAT/NET Affinity Increases Lipophilicity Sub_Para->Effect_Para Effect_N Improves BBB Penetration Reduces MAO degradation N_Mod->Effect_N Target 1-methyl-4-(4-methylbenzyl)piperazine (Balanced Profile) Effect_Para->Target Effect_N->Target

Figure 1: SAR Optimization pathways for Benzylpiperazine derivatives. The target molecule represents a convergence of Para-substitution (for potency) and N-methylation (for pharmacokinetics).[1]

Experimental Protocols

To validate the role of this molecule in a drug discovery campaign, the following self-validating protocols are recommended.

Synthesis: Reductive Amination

This route is preferred over direct alkylation to avoid over-alkylation byproducts (quaternary ammonium salts).[1]

Reaction Scheme:

  • Reagents: N-Methylpiperazine (1.0 eq), p-Tolualdehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.4 eq).[1]

  • Solvent: Dichloroethane (DCE) or Methanol (MeOH).[1]

  • Procedure:

    • Dissolve p-tolualdehyde in DCE.

    • Add N-methylpiperazine and stir for 30 min to form the iminium ion intermediate.

    • Add STAB portion-wise at 0°C.

    • Stir at room temperature for 12–16 hours.

    • Quench: Saturated NaHCO

      
      .
      
    • Purification: Acid-base extraction followed by column chromatography (DCM:MeOH:NH

      
      OH).[1]
      
In Vitro Assay: Monoamine Uptake Inhibition

Objective: Determine IC


 values for DAT, NET, and SERT.

Protocol:

  • Cell Lines: HEK-293 cells stably expressing human DAT, NET, or SERT.

  • Ligand Preparation: Dissolve 1-methyl-4-(4-methylbenzyl)piperazine in DMSO (stock 10 mM).

  • Incubation:

    • Plate cells in 96-well plates.

    • Add test compound (concentration range: 1 nM – 100 µM).[1]

    • Incubate for 10 min at 25°C.

  • Substrate Addition: Add radiolabeled substrate (

    
    H-Dopamine, 
    
    
    
    H-Norepinephrine, or
    
    
    H-Serotonin).[1]
  • Termination: Wash cells 3x with ice-cold buffer to stop transport.

  • Quantification: Lyse cells and measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot log(concentration) vs. % uptake using non-linear regression to derive IC

    
    .
    

Synthesis Workflow Diagram

Synthesis_Workflow R1 N-Methylpiperazine Step1 Imine Formation (DCE, 30 min) R1->Step1 R2 p-Tolualdehyde R2->Step1 Step2 Reduction (NaBH(OAc)3, 16h) Step1->Step2 In situ Step3 Workup (Acid/Base Extraction) Step2->Step3 Quench Product 1-methyl-4-(4-methylbenzyl)piperazine (>98% Purity) Step3->Product Purification

Figure 2: Reductive amination workflow for the synthesis of the target compound.

References

  • Baumann, M. H., et al. (2005). "N-Substituted Piperazines Abused as Recreational Drugs: In Vitro and In Vivo Effects."[1] Journal of Pharmacology and Experimental Therapeutics. Link

  • Simmler, L. D., et al. (2014). "Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives." Biochemical Pharmacology. Link

  • Welch, K. A., et al. (2002). "Structure-Activity Relationships of Benzylpiperazine Derivatives." Bioorganic & Medicinal Chemistry Letters. Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2009).[1] "BZP and other piperazines drug profile." Europa.eu.[1] Link

  • Negus, S. S., et al. (2009). "Effects of the 'party pill' drugs N-benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) on monoamine release."[1] Neuropsychopharmacology. Link

Sources

Foundational

Thermodynamic Stability of 4-Methylbenzyl Piperazine (MBZP): A Technical Guide

Topic: Thermodynamic Stability Data for 4-Methylbenzyl Piperazine Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers[1] Executive Summary 1-(4-methylbe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability Data for 4-Methylbenzyl Piperazine Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers[1]

Executive Summary

1-(4-methylbenzyl)piperazine (MBZP), a structural analog of N-benzylpiperazine (BZP), occupies a critical niche in medicinal chemistry as both a bioactive scaffold and a synthetic intermediate.[1] While the piperazine ring itself is a paragon of conformational stability, the introduction of the 4-methylbenzyl moiety alters the thermodynamic landscape, influencing phase behavior, solubility, and oxidative susceptibility.

This guide provides a rigorous analysis of the thermodynamic stability of MBZP. It synthesizes specific physicochemical constants with class-wide thermodynamic behaviors of piperazine derivatives. The data presented here is essential for optimizing storage conditions, formulation stability, and synthetic pathways.

Thermodynamic Property Landscape

The thermodynamic profile of MBZP is characterized by a low enthalpy of fusion, indicating a relatively "loose" crystal lattice compared to its unsubstituted benzyl counterparts. This results in a compound that exists near the solid-liquid phase boundary at standard ambient conditions.

Table 1: Physicochemical and Thermodynamic Constants of MBZP
PropertyValue / RangeConfidenceSource / Proxy
CAS Number 23173-57-1High[ChemicalBook, 2025]
Molecular Formula C₁₂H₁₈N₂HighStoichiometry
Molar Mass 190.29 g/mol HighCalculated
Physical State (STP) Low-melting Solid / OilHigh[ChemicalBook, 2025]
Melting Point (

)
37.0 – 41.0 °CHighExperimental Lit.[1][2][3]
Boiling Point (

)
115 – 117 °C (at 1 mmHg)HighExperimental Lit.[4]
Density (

)
1.011 ± 0.06 g/cm³MediumPredicted
pKa (Conjugate Acid) 9.16 ± 0.10MediumPredicted
LogP (Octanol/Water) ~2.4 – 2.8MediumQSAR Estimates
Thermal Stability Limit ~150 °CMediumPiperazine Class Data

Technical Insight: The melting point of ~37-41°C classifies MBZP as a "Type II" pharmaceutical intermediate regarding handling. It requires temperature-controlled storage to prevent phase cycling (repeated melting/freezing), which can accelerate hydrolytic degradation in non-anhydrous environments.[1]

Conformational Thermodynamics

The stability of the piperazine ring is dictated by the energy difference between its chair and boat conformers. For MBZP, the bulky 4-methylbenzyl group at the N1 position introduces steric strain that slightly perturbs the ideal chair geometry but does not destabilize it significantly.

Conformational Energy Landscape

The piperazine ring exists predominantly in the chair conformation (Global Minimum).[1] The transition to the twist-boat and boat conformations requires overcoming a significant energy barrier (


).[1]
  • Chair Form: 0 kcal/mol (Reference state)

  • Twist-Boat: +5.5 to +6.0 kcal/mol[1]

  • Boat: +6.8 to +7.2 kcal/mol

The N-substituent (4-methylbenzyl) prefers the equatorial position to minimize 1,3-diaxial interactions. The energy cost to flip the substituent to the axial position is approximately 1.5–2.0 kcal/mol.

Visualization 1: Conformational Energy Pathway

The following diagram illustrates the energetic pathway between the stable chair form and the high-energy boat form.

ConformationalLandscape Chair Chair Conformer (Global Min) 0 kcal/mol TS Transition State (Half-Chair) Chair->TS + Energy Twist Twist-Boat (Local Min) ~5.5 kcal/mol TS->Twist Twist->Chair - Energy Boat Boat Conformer (Global Max) ~7.0 kcal/mol Twist->Boat Ring Strain Boat->Twist Relaxation

Caption: Energy landscape of the piperazine ring in MBZP. The molecule resides >99% in the Chair form at 298 K.

Thermal Stability and Degradation Kinetics[1][6][7][8][9]

MBZP exhibits robust thermal stability typical of secondary and tertiary amines, but it is susceptible to oxidative degradation at elevated temperatures.

Decomposition Metrics
  • Onset of Decomposition (

    
    ):  >160 °C (under 
    
    
    
    ).
  • Oxidative Onset: >110 °C (in air).[1]

  • Activation Energy (

    
    ):  Estimated at 130–150 kJ/mol for thermal C-N bond cleavage.[1]
    
Degradation Pathways

In biological matrices (e.g., blood), MBZP is significantly more stable than its methoxy-analogs (like MeOPP).[1] Studies indicate MBZP retains >70% concentration after 12 months at varying temperatures, whereas phenyl-substituted piperazines degrade rapidly.

Primary Degradation Mechanisms:

  • N-Oxidation: Formation of N-oxide at the tertiary amine.

  • Dealkylation: Loss of the 4-methylbenzyl group (reverting to piperazine).[1]

  • Ring Opening: Occurs only under extreme thermal stress (>200°C) or strong acid catalysis.[1]

Visualization 2: Degradation Pathways[2]

DegradationPathways MBZP MBZP (Intact Molecule) NOxide N-Oxide Derivative (Oxidative Stress) MBZP->NOxide O2 / Peroxides (>110°C) Piperazine Piperazine (Dealkylation Product) MBZP->Piperazine Metabolic/Enzymatic CYP450 RingOpen Ethylenediamine Derivs. (Thermal Rupture) MBZP->RingOpen Extreme Heat (>200°C) NOxide->Piperazine Secondary Breakdown

Caption: Primary degradation routes for MBZP. Oxidative N-dealkylation is the dominant pathway under environmental stress.

Experimental Protocols for Stability Validation

To validate the thermodynamic data for a specific batch of MBZP, the following self-validating protocols are recommended.

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine


 and purity-based stability.
  • Sample Prep: Weigh 2–5 mg of MBZP into a hermetically sealed aluminum pan.

  • Reference: Use an empty, matched aluminum pan.

  • Purge Gas: Nitrogen at 50 mL/min (prevents oxidative artifacts).

  • Ramp: Heat from 0 °C to 200 °C at 10 °C/min.

  • Analysis:

    • Identify endotherm onset (Melting Point).[1]

    • Integrate peak area (

      
      ).[1]
      
    • Validation: If the melting peak is broad (>2°C range), the sample contains significant impurities or moisture.[1]

Accelerated Stability Testing (Isothermal Stress)

Objective: Estimate shelf-life using the Arrhenius relationship.

  • Setup: Place MBZP samples in sealed HPLC vials.

  • Conditions: Incubate at three temperatures: 40°C, 60°C, and 80°C.

  • Sampling: Analyze via HPLC-UV or GC-MS at t=0, 24h, 72h, and 1 week.

  • Calculation: Plot

    
     vs 
    
    
    
    . The slope equals
    
    
    .
    • Note: If degradation < 5% at 80°C after 1 week, the molecule is considered thermally stable for standard pharmaceutical processing.

References

  • ChemicalBook. (2025).[1] 1-(4-Methylbenzyl)piperazine Physical Properties. Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1] 1-Benzylpiperazine - PubChem Compound Summary. Retrieved from [1]

  • Johnson, R. D., & Botch-Jones, S. R. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology. Retrieved from

  • Rochelle, G. T., et al. (2012). Thermal degradation of piperazine and its structural analogs. University of Texas at Austin / Carbon Capture Research.
  • NIST Chemistry WebBook. (2025).[1] Piperazine Thermochemical Data. Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

Protocol for N-Alkylation of 1-Methylpiperazine with 4-Methylbenzyl Chloride

Executive Summary & Scope The synthesis of substituted piperazines is a cornerstone of medicinal chemistry, as the piperazine pharmacophore is ubiquitous in central nervous system (CNS) agents, anti-cancer drugs, and ant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The synthesis of substituted piperazines is a cornerstone of medicinal chemistry, as the piperazine pharmacophore is ubiquitous in central nervous system (CNS) agents, anti-cancer drugs, and antimicrobial compounds. This application note provides a comprehensive, field-validated protocol for the


-alkylation of 1-methylpiperazine using 4-methylbenzyl chloride. By leveraging a polar aprotic solvent system and heterogeneous basic conditions, this methodology ensures high regioselectivity, excellent yields, and a self-validating purification workflow tailored for drug development professionals.

Mechanistic Rationale & Experimental Design

The reaction proceeds via a bimolecular nucleophilic substitution (


) mechanism. Understanding the causality behind the reagent and condition selection is critical for optimizing yield and scaling the process.
  • Nucleophile (1-Methylpiperazine): 1-Methylpiperazine possesses both a secondary and a tertiary amine. The secondary amine (N4) is sterically less hindered and significantly more nucleophilic than the tertiary amine (N1). This intrinsic electronic and steric bias ensures high regioselectivity for the desired mono-alkylated product.

  • Electrophile (4-Methylbenzyl Chloride): The benzylic carbon is highly activated for nucleophilic attack. The adjacent

    
    -system of the aromatic ring stabilizes the 
    
    
    
    transition state, dramatically accelerating the reaction rate compared to standard aliphatic halides.
  • Solvent System (Acetonitrile): Acetonitrile (MeCN) is a polar aprotic solvent that provides excellent solubility for the organic reactants while leaving the nucleophile "naked" (unsolvated by hydrogen bonds), thereby enhancing its reactivity[1].

  • Acid Scavenger (Potassium Carbonate): Anhydrous

    
     acts as a mild, heterogeneous inorganic base. As the 
    
    
    
    reaction proceeds, it generates hydrochloric acid (
    
    
    ), which would otherwise protonate the unreacted 1-methylpiperazine and halt the reaction.
    
    
    scavenges this acid, driving the reaction to completion without inducing unwanted side reactions[2].

Mechanism Reactants Reactants 1-Methylpiperazine 4-Methylbenzyl chloride TS Transition State Bimolecular SN2 Partial bond formation Reactants->TS Nucleophilic Attack Intermediate Intermediate Protonated Piperazinium Chloride Salt TS->Intermediate Cl- Leaving Group Base Deprotonation K2CO3 scavenges HCl Intermediate->Base Base Addition Product Final Product 1-Methyl-4-(4-methylbenzyl) piperazine Base->Product Neutralization

Figure 1: SN2 mechanistic pathway of the N-alkylation reaction.

Materials and Reagents

To prevent over-alkylation (quaternization of the tertiary amine)[3], a slight stoichiometric excess (1.1 equivalents) of 1-methylpiperazine is utilized. This also ensures complete consumption of the electrophile, which is a lachrymator and more difficult to remove during standard workup.

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
1-Methylpiperazine 100.161.1 eq1.10 g (1.22 mL)Nucleophile
4-Methylbenzyl chloride 140.611.0 eq1.41 g (1.32 mL)Electrophile
Potassium Carbonate (Anhydrous)138.212.0 eq2.76 gAcid Scavenger
Acetonitrile (Anhydrous)41.05-20.0 mLSolvent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. By incorporating an acid-base extraction, the workflow inherently isolates the target basic amine from neutral or acidic impurities (such as hydrolyzed benzyl alcohol side-products), ensuring high purity prior to any chromatographic steps.

Reaction Setup
  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add anhydrous

    
     (2.76 g, 20 mmol) to the flask, followed by 20 mL of anhydrous acetonitrile.
    
  • Add 1-methylpiperazine (1.10 g, 11 mmol) to the stirring suspension.

  • Dropwise, add 4-methylbenzyl chloride (1.41 g, 10 mmol) via syringe over 5 minutes at room temperature.

  • Heat the reaction mixture to a gentle reflux (80 °C) under an inert atmosphere (Nitrogen or Argon)[4],[5].

In-Process Control (IPC) & Monitoring
  • Maintain reflux for 4 to 6 hours.

  • Monitor the reaction progression via Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1, v/v).

  • Validation Point: The reaction is deemed complete when the UV-active spot corresponding to 4-methylbenzyl chloride (

    
    ) is completely consumed, and a new, highly polar UV-active product spot appears (
    
    
    
    ).
Workup and Acid-Base Extraction
  • Cool the reaction mixture to room temperature.

  • Filter the suspension through a pad of Celite to remove the inorganic salts (

    
    , 
    
    
    
    ,
    
    
    ). Wash the filter cake with an additional 10 mL of acetonitrile.
  • Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Acidic Partitioning: Dissolve the crude oil in 30 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Extract the organic layer with 1M aqueous

    
     (2 × 20 mL).
    
    • Causality: The product and excess 1-methylpiperazine are protonated and migrate to the aqueous layer. Neutral impurities (e.g., unreacted electrophile or hydrolyzed byproducts) remain in the EtOAc layer, which is discarded.

  • Basification: Cool the combined aqueous acidic layers in an ice bath. Slowly add 2M aqueous

    
     until the solution reaches pH > 10. The product will oil out as a free base.
    
  • Final Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 × 20 mL).

  • Wash the combined DCM layers with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure to afford the pure 1-methyl-4-(4-methylbenzyl)piperazine as a pale yellow oil.
    

Workflow N1 1. Reagent Preparation 1-Methylpiperazine + 4-Methylbenzyl chloride N2 2. Reaction Setup Add K2CO3 in Acetonitrile (MeCN) N1->N2 N3 3. Heating Reflux at 80°C for 4-6 hours N2->N3 N4 4. Workup Filter salts, concentrate, extract (EtOAc/H2O) N3->N4 N5 5. Purification Acid-Base Extraction & Isolation N4->N5

Figure 2: Step-by-step experimental workflow for the N-alkylation of 1-methylpiperazine.

Quantitative Data & Analytical Parameters

The following table summarizes the expected quantitative and analytical metrics for verifying the integrity of the synthesized compound.

Analytical TechniqueExpected Observation / ValueDiagnostic Significance
Yield 85% – 92%Indicates successful acid-base recovery.
TLC (

9:1)

(Stains with Dragendorff's reagent)
Confirms the presence of a tertiary amine.
LC-MS (ESI+)

Validates the molecular weight of the target product.

H NMR (

, 400 MHz)

~3.45 (s, 2H), ~2.30 (s, 3H), ~2.25 (s, 3H)
Confirms benzylic

, aryl

, and

protons.

Troubleshooting & Optimization

  • Formation of Quaternary Ammonium Salts: If LC-MS analysis reveals a mass corresponding to

    
    , over-alkylation has occurred at the N1 position[3]. This is typically caused by localized high concentrations of the electrophile. Solution: Ensure the 4-methylbenzyl chloride is added dropwise to a vigorously stirring solution containing an excess of the nucleophile.
    
  • Low Yield / Hydrolysis: If the reaction stalls and benzyl alcohol derivatives are detected, ambient moisture has hydrolyzed the electrophile. Solution: Ensure the

    
     is strictly anhydrous (oven-dried prior to use) and utilize dry acetonitrile under an inert atmosphere.
    

References

  • Exploring Anti-Prion Glyco-Based and Aromatic Scaffolds: A Chemical Strategy for the Quality of Life. MDPI Molecules, 2017.[4][Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PMC - NIH, 2022.[1][Link]

  • 2‐[(4‐Aminobutyl)ferrocenylmethylidene]‐5,6‐dimethoxy‐1‐indanone derivatives: Synthesis, characterization, and investigation of electro‐optical properties. Applied Organometallic Chemistry, 2020.[2][Link]

  • 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Journal of Molecular Structure, 2015.[3][Link]

  • Synthesis and Structure-Activity Relationship Analysis of 5-HT7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls. MDPI Molecules, 2016.[5][Link]

Sources

Application

Optimizing reaction conditions for high-yield synthesis of 1-methyl-4-(4-methylbenzyl)piperazine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Preclinical active pharmaceutical ingredient (API) synthesis, scaffold generation for CNS and oncology therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Preclinical active pharmaceutical ingredient (API) synthesis, scaffold generation for CNS and oncology therapeutics.

Introduction & Mechanistic Rationale

Piperazine derivatives, specifically 1,4-disubstituted piperazines, are privileged pharmacophores in medicinal chemistry. The synthesis of 1-methyl-4-(4-methylbenzyl)piperazine requires highly selective C–N bond formation.

Historically, the synthesis of benzylamines relied on the direct alkylation of amines with alkyl halides. However,1[1]. This necessitates tedious chromatographic purification and significantly lowers the isolated yield.

To establish a self-validating and scalable system, reductive amination is the superior alternative. By reacting 4-methylbenzaldehyde with 1-methylpiperazine, an intermediate iminium ion is formed and subsequently reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It offers mild reaction conditions and2[2]. Because NaBH(OAc)₃ is a weaker hydride donor than NaBH₄, it selectively reduces the electrophilic iminium ion without prematurely reducing the starting aldehyde to an alcohol[1].

Reaction Pathway & Kinetics

The causality behind the success of this protocol lies in the differential reduction kinetics. In weakly acidic or aprotic environments, the secondary amine (1-methylpiperazine) acts as a nucleophile, attacking the carbonyl carbon of 4-methylbenzaldehyde to form a hemiaminal. This intermediate rapidly dehydrates to form an electrophilic iminium species, which is then selectively trapped by the mild hydride source.

ReactionPathway A 4-Methylbenzaldehyde C Iminium Ion Intermediate (Transient) A->C + H+ / -H2O B 1-Methylpiperazine B->C Nucleophilic Addition D Hydride Transfer (NaBH(OAc)3) C->D Reduction E 1-Methyl-4-(4-methylbenzyl)piperazine (Target Product) D->E High Yield (>95%)

Reaction pathway for the reductive amination of 1-methyl-4-(4-methylbenzyl)piperazine.

Optimization of Reaction Conditions

To validate the optimal parameters, various reducing agents and solvent systems were evaluated. The objective was to maximize the conversion to the target tertiary amine while suppressing the competing reduction of the aldehyde.

Table 1: Optimization of Reductive Amination Conditions

EntryReducing AgentSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1NaBH₄MeOH251265Significant aldehyde reduction to 4-methylbenzyl alcohol.
2NaBH₃CNMeOH25882Effective, but generates toxic cyanide byproducts[1].
3 NaBH(OAc)₃ DCE 25 4 98 Optimal chemoselectivity; fast iminium reduction[2].
4NaBH(OAc)₃THF25689Slower kinetics due to lower reagent solubility in ethers.
5H₂ / Pd/CEtOH502475Requires pressure vessel; potential for over-reduction.

Data Interpretation: Entry 3 represents the optimal protocol. 1,2-Dichloroethane (DCE) facilitates the solubility of NaBH(OAc)₃ and stabilizes the iminium intermediate. The steric bulk and electron-withdrawing acetate ligands of the borohydride dampen its reactivity, perfectly tuning it for iminium reduction.

Detailed Experimental Protocol

Materials Required
  • 4-Methylbenzaldehyde: 1.0 equiv, 10.0 mmol (1.20 g)

  • 1-Methylpiperazine: 1.05 equiv, 10.5 mmol (1.05 g)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): 1.4 equiv, 14.0 mmol (2.97 g)

  • 1,2-Dichloroethane (DCE): 40 mL (Anhydrous)

  • Glacial Acetic Acid: 1.0 equiv (0.60 g)

Step-by-Step Methodology
  • Imine Formation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylbenzaldehyde (1.20 g) and 1-methylpiperazine (1.05 g) in 40 mL of anhydrous DCE.

  • Acid Catalysis: Add glacial acetic acid (0.60 g) dropwise to the stirring solution.

    • Causality: While NaBH(OAc)₃ can sometimes mediate reactions without additives, acetic acid actively catalyzes the dehydration of the hemiaminal to the iminium ion, which is critical for driving the reaction forward with electron-rich aldehydes.

  • Reduction: After stirring for 30 minutes at room temperature (20–25 °C) under a nitrogen atmosphere, add NaBH(OAc)₃ (2.97 g) in small portions over 10 minutes.

    • Causality: Portion-wise addition prevents thermal runaway and controls the evolution of hydrogen gas caused by trace moisture.

  • Reaction Monitoring: Stir the opaque suspension at room temperature for 4 hours. Monitor via LC-MS or TLC (DCM:MeOH 9:1, visualization by UV and Ninhydrin) until the complete consumption of the starting aldehyde is confirmed.

  • Quenching: Carefully quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until gas evolution ceases.

    • Causality: The basic quench neutralizes the acetic acid, decomposes unreacted borohydride, and ensures the piperazine nitrogen atoms are fully deprotonated (free base form) to enable efficient partitioning into the organic phase.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 1-methyl-4-(4-methylbenzyl)piperazine as a pale yellow oil (>95% purity).

WorkupWorkflow A Crude Reaction Mixture (Product + Salts + DCE) B Add Sat. NaHCO3 (Quench & Deprotonate) A->B C Phase Separation (Separatory Funnel) B->C D Aqueous Phase (Borate Salts, Acetate) C->D Discard E Organic Phase (DCE/DCM) (Target Free Base) C->E Extract (3x) F Dry (Na2SO4) & Concentrate (Pure Product) E->F

Liquid-liquid extraction and purification workflow for the synthesized piperazine.

Analytical Validation

To ensure the trustworthiness of the protocol, the synthesized compound must act as a self-validating system through rigorous analytical characterization:

  • ¹H NMR (400 MHz, CDCl₃): The successful formation of the C–N bond is confirmed by the appearance of a diagnostic benzylic singlet at ~δ 3.45 ppm (2H). The piperazine methyl group appears as a singlet at ~δ 2.28 ppm (3H), and the tolyl methyl group appears at ~δ 2.33 ppm (3H). The piperazine ring protons should present as broad multiplets around δ 2.45–2.60 ppm (8H).

  • LC-MS (ESI): The expected exact mass for C₁₃H₂₀N₂ is 204.16 Da. Look for the prominent [M+H]⁺ peak at m/z = 205.17.

References

  • Title: A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib Source: Tetrahedron Letters (via ResearchGate) URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

Sources

Method

Application Note: Preparation and Isolation of 1-Methyl-4-(4-methylbenzyl)piperazine Hydrochloride for Biological Assays

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the synthesis of the dihydrochloride salt of 1-methyl-4-(4-methylbenzyl)p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the synthesis of the dihydrochloride salt of 1-methyl-4-(4-methylbenzyl)piperazine, optimizing its physicochemical properties for downstream in vitro and in vivo biological testing.

Mechanistic Rationale for Salt Selection

In preclinical drug development, the free base forms of lipophilic amines often exhibit poor aqueous solubility, erratic dissolution profiles, and oxidative instability. Converting an active pharmaceutical ingredient (API) into a pharmaceutical salt is a primary strategy to mitigate these liabilities. Hydrochloride salts represent approximately 50% of all approved basic drug salts in the FDA Orange Book due to their low molecular weight, physiological compatibility, and low toxicity[1].

For 1-methyl-4-(4-methylbenzyl)piperazine , the molecule contains two tertiary amine centers (N1 and N4) with distinct pKa values. To ensure reproducible dosing in biological assays, the complete protonation of both nitrogens to form a dihydrochloride salt is preferred.

Causality Behind Experimental Choices
  • Why Anhydrous Conditions? The introduction of water during salt formation can lead to the generation of unpredictable hydrates or cause the highly hygroscopic salt to "oil out" rather than crystallize. We utilize anhydrous diethyl ether to maintain absolute control over the solid-state formation[2].

  • Why Ethereal HCl? Diethyl ether serves as an anti-solvent for the ionic salt. While the free base is highly soluble in ether, the resulting dihydrochloride salt is entirely insoluble. This stark solubility differential drives the reaction to completion via Le Chatelier’s principle, forcing immediate precipitation[2][3]. Furthermore, avoiding aqueous HCl prevents the common-ion effect, which can suppress the solubility product equilibrium and hinder crystallization[4].

  • Why Exotherm Control? Acid-base neutralizations are highly exothermic. Because diethyl ether has a low boiling point (34.6°C), the localized heat from rapid HCl addition can cause solvent boil-off and degrade the product. Cooling the reaction to 0–5°C ensures safe handling and maximizes the thermodynamic yield of the crystal lattice[3].

Quantitative Specifications & Stoichiometry

To guarantee a self-validating workflow, researchers must track the exact stoichiometry. The protocol below is scaled for 1.00 gram of the free base.

Table 1: Physicochemical and Stoichiometric Parameters

ParameterFree BaseDihydrochloride Salt
Chemical Formula C₁₃H₂₀N₂C₁₃H₂₀N₂ • 2HCl
Molecular Weight 204.31 g/mol 277.23 g/mol
Physical State Viscous oil / low-melting solidCrystalline white solid
Aqueous Solubility Poor (< 1 mg/mL)High (> 50 mg/mL)
Input Mass (Protocol) 1.00 g (4.89 mmol)N/A
HCl Equivalents Required N/A2.2 eq (10.76 mmol)
Theoretical Yield N/A1.35 g

Experimental Workflow

The following diagram maps the critical path of the protocol. The process is designed to be visually self-validating: successful execution is confirmed by phase transitions (dissolution → precipitation).

Protocol N1 1-Methyl-4-(4-methylbenzyl)piperazine (Free Base: 1.00 g, 4.89 mmol) N2 Solubilization (15 mL Anhydrous Diethyl Ether) N1->N2 N3 Acidification & Exotherm Control (5.5 mL 2M Ethereal HCl at 0-5°C) N2->N3 N4 Crystallization (Stirring for 2 hours at 25°C) N3->N4 N5 Isolation (Vacuum Filtration & Cold Ether Wash) N4->N5 N6 Drying (Vacuum Desiccation at 40°C) N5->N6 N7 Quality Control (Yield: ~1.35 g Dihydrochloride) N6->N7

Workflow for synthesizing 1-methyl-4-(4-methylbenzyl)piperazine dihydrochloride salt.

Step-by-Step Protocol

Phase 1: Preparation & Solubilization
  • Glassware Preparation: Ensure all glassware (50 mL round-bottom flask, addition funnel, magnetic stir bar) is oven-dried at 120°C for at least 2 hours and cooled in a desiccator to eliminate ambient moisture.

  • Weighing: Accurately weigh 1.00 g (4.89 mmol) of 1-methyl-4-(4-methylbenzyl)piperazine free base.

  • Dissolution: Transfer the free base to the round-bottom flask. Add 15.0 mL of anhydrous diethyl ether. Stir at 400 rpm until complete dissolution is achieved.

    • Self-Validation Check: The solution must be perfectly clear. Any turbidity indicates the presence of polymeric impurities or pre-existing carbonate salts (from atmospheric CO₂ exposure). If turbid, filter through a 0.22 µm PTFE syringe filter before proceeding.

Phase 2: Acidification & Crystallization
  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5°C for 10 minutes.

  • HCl Addition: Load an addition funnel with 5.5 mL of 2M HCl in diethyl ether (11.0 mmol, ~2.25 equivalents).

  • Titration: Add the ethereal HCl dropwise (approximately 1 drop per second) under vigorous stirring (600 rpm)[3].

    • Self-Validation Check: An immediate, dense white precipitate will form upon each drop. This is the insoluble dihydrochloride salt crashing out of the non-polar solvent.

  • Maturation: Once the addition is complete, remove the ice bath. Allow the suspension to warm to room temperature (25°C) and continue stirring for 2 hours to ensure uniform crystal growth and complete protonation of both piperazine nitrogens.

Phase 3: Isolation & Drying
  • Filtration: Set up a Büchner funnel with a medium-porosity fritted glass filter under vacuum. Rapidly filter the suspension.

    • Expertise Note: Piperazine hydrochloride salts can be hygroscopic[5][6]. Minimize the time the filter cake is exposed to ambient room air to prevent moisture absorption.

  • Washing: Wash the filter cake with two 5.0 mL portions of ice-cold anhydrous diethyl ether to remove any unreacted free base and residual trace impurities.

  • Drying: Transfer the white crystalline powder to a pre-weighed amber glass vial. Dry in a vacuum desiccator (equipped with P₂O₅ or Drierite) at 40°C and <10 mbar for 12–16 hours to remove all volatile ethereal solvents.

Protocol Validation & Quality Control

To ensure the material is suitable for high-fidelity biological testing, the protocol incorporates built-in mass balance and analytical checks:

Table 2: Quality Control Matrix

QC MetricExpected ResultTroubleshooting / Causality
Gravimetric Yield 1.28 g – 1.35 g (95-100%)>1.35 g: Indicates trapped solvent or moisture. Extend vacuum drying. <1.10 g: Incomplete precipitation. Add more ether or cool to -20°C.
Aqueous pH (1% w/v) pH 2.0 – 3.0Confirms the presence of the dihydrochloride species. A pH > 4.5 suggests mono-hydrochloride formation (insufficient HCl added).
Visual Inspection Free-flowing white powderIf the product is a "sticky gum," water breached the system during Phase 2. The batch must be recrystallized from hot ethanol/ethyl acetate.

By strictly adhering to this anhydrous, anti-solvent precipitation methodology, researchers can reliably generate high-purity 1-methyl-4-(4-methylbenzyl)piperazine dihydrochloride, ensuring reproducible pharmacokinetics and bioavailability in subsequent biological assays[6].

References

Sources

Application

Application Note: GC-MS Fragmentation Patterns and Analytical Protocols for 1-Methyl-4-(4-methylbenzyl)piperazine

Introduction & Scope 1-Methyl-4-(4-methylbenzyl)piperazine (also known as 1-(4-methylbenzyl)-4-methylpiperazine) is a fully substituted, synthetic piperazine derivative. Structurally related to the well-documented design...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

1-Methyl-4-(4-methylbenzyl)piperazine (also known as 1-(4-methylbenzyl)-4-methylpiperazine) is a fully substituted, synthetic piperazine derivative. Structurally related to the well-documented designer drug 1-benzyl-4-methylpiperazine (MBZP), it presents unique analytical challenges in forensic chemistry, toxicology, and drug development. Because it is a tertiary diamine, its behavior in gas chromatography-mass spectrometry (GC-MS) differs significantly from secondary amine piperazines like benzylpiperazine (BZP).

This application note details the electron ionization mass spectrometry (EI-MS) fragmentation pathways of 1-methyl-4-(4-methylbenzyl)piperazine and provides a self-validating, step-by-step GC-MS protocol designed for unambiguous identification and structural differentiation.

Mechanistic Insights into EI-MS Fragmentation

Understanding the causality behind the fragmentation of 1-methyl-4-(4-methylbenzyl)piperazine is critical for distinguishing it from isobaric and regioisomeric compounds (such as ethylbenzylpiperazines or other dimethylated benzylpiperazines). The fragmentation behavior of substituted benzylpiperazines is heavily dictated by the stability of the tropylium ion species formed during benzylic cleavage ().

Primary Fragmentation Pathways
  • Molecular Ion (

    
    ):  The intact molecular ion is observed at m/z 204. Due to the high stability of the tertiary amine centers and the thermodynamically favorable cleavage of the benzylic bond, the molecular ion peak is typically of low relative abundance (5–15%).
    
  • Benzylic Cleavage (Base Peak Formation): The most dominant fragmentation is the

    
    -cleavage at the benzylic carbon-nitrogen bond. This expels the 4-methylpiperazin-1-yl radical and yields the 4-methylbenzyl cation (m/z 105). This cation rapidly rearranges to the highly stable methyltropylium ion , which dominates the spectrum as the base peak (100% abundance).
    
  • Piperazine Ring Cleavage: Cleavage within the piperazine ring yields characteristic secondary fragments. The loss of a

    
     radical from the molecular ion generates a fragment at m/z 148, corresponding to the 4-methylbenzyl group attached to a residual 
    
    
    
    moiety. A subsequent loss yields the m/z 133 fragment.
  • Charge Retention on Piperazine: Alternatively, charge retention on the piperazine nitrogen during benzylic cleavage yields the 4-methylpiperazinyl cation at m/z 99.

Quantitative Data Summary

Table 1: Expected major EI-MS fragments (70 eV) for 1-methyl-4-(4-methylbenzyl)piperazine

Fragment Ion (m/z)Relative AbundanceStructural Assignment / Mechanistic Origin
105 100% (Base Peak)Methyltropylium cation

; resulting from benzylic

-cleavage.
204 5 - 15%Molecular Ion

;

.
148 20 - 30%Piperazine ring cleavage;

.
133 10 - 20%Piperazine ring cleavage;

.
99 10 - 25%4-Methylpiperazinyl cation

; charge retention on the amine.
56 15 - 30%Universal piperazine ring fragment

.

Note: For structural reference and isobaric comparisons, data on the closely related MBZP can be consulted via and.

Fragmentation M Molecular Ion [M]+• m/z 204 F1 Benzylic Cleavage (Primary Pathway) M->F1 F2 Piperazine Ring Cleavage M->F2 F3 Charge Retention on Piperazine M->F3 I1 Methyltropylium Cation m/z 105 (Base Peak) F1->I1 I2 Ring Fragments m/z 148 & m/z 133 F2->I2 I3 4-Methylpiperazinyl Cation m/z 99 F3->I3

Caption: EI-MS fragmentation pathways of 1-methyl-4-(4-methylbenzyl)piperazine.

Experimental Methodology and Protocol

Expert Insight on Derivatization

Unlike secondary amine piperazines (e.g., BZP or TFMPP) which require perfluoroacylation (using TFAA or PFPA) to improve chromatographic peak shape and volatility, 1-methyl-4-(4-methylbenzyl)piperazine is a tertiary diamine . It lacks a replaceable proton on either nitrogen atom. Consequently, standard acylation derivatization is chemically impossible without inducing structural degradation (dealkylation). The compound must be extracted and analyzed in its underivatized free-base form.

Self-Validating Extraction Protocol

To ensure analytical trustworthiness, this protocol functions as a self-validating system.

  • System Suitability: Prior to sample injection, an alkane standard mixture (C10-C40) must be injected to calculate Retention Indices (RI), ensuring chromatographic stability.

  • Internal Standardization: An internal standard (IS), such as diphenylamine or a deuterated analogue (e.g., MBZP-d4), is spiked into the sample before extraction. This corrects for any volumetric losses during the liquid-liquid extraction (LLE) phase.

  • Quality Control (QC): A matrix blank (negative control) and a spiked matrix (positive control) must be processed in parallel. The blank rules out column carryover, while the positive control validates the extraction efficiency and the 70 eV EI-MS tuning.

Step-by-Step Liquid-Liquid Extraction (LLE):

  • Transfer 1.0 mL of the biological/liquid sample (or 10 mg of homogenized solid dissolved in 1.0 mL of deionized water) into a clean glass centrifuge tube.

  • Add 50 µL of the Internal Standard solution (100 µg/mL).

  • Add 1.0 mL of 0.5 M Sodium Carbonate-Bicarbonate buffer (pH 10.5) to convert the piperazine salt into its lipophilic free-base form. Vortex for 30 seconds.

  • Add 3.0 mL of extraction solvent (Ethyl Acetate : Hexane, 1:1 v/v).

  • Agitate the mixture on a mechanical shaker for 10 minutes to ensure complete phase transfer.

  • Centrifuge at 3500 rpm for 5 minutes to achieve sharp phase separation.

  • Carefully transfer the upper organic layer to a clean GC vial.

  • Concentrate the organic phase to approximately 100 µL under a gentle stream of ultra-pure nitrogen at 35 °C. The sample is now ready for injection.

Workflow A Sample + Internal Std B Alkalinization (pH > 10) A->B C Liquid-Liquid Extraction B->C D Organic Phase Concentration C->D E GC-MS Injection (Underivatized) D->E F EI Ionization & Data Analysis E->F

Caption: Analytical workflow for the GC-MS analysis of underivatized tertiary piperazines.

GC-MS Instrumental Conditions

The following parameters are aligned with the United Nations Office on Drugs and Crime () recommendations for the baseline separation of piperazine designer drugs.

Table 2: Optimized GC-MS Parameters

ParameterSetting / Specification
Analytical Column 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS or HP-5MS), 30 m × 0.25 mm ID × 0.25 µm film thickness.
Carrier Gas Helium (Grade 5.0), constant flow mode at 1.0 mL/min.
Injection Mode Splitless (or Split 10:1 for high-concentration seized materials), 1.0 µL injection volume.
Injector Temperature 250 °C
Oven Temperature Program Initial: 80 °C (hold 1 min).Ramp: 15 °C/min to 280 °C.Final Hold: 5 min at 280 °C.
Transfer Line Temp 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV.
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Mass Range (Scan Mode) m/z 40 to 350

References

  • Abdel-Hay, K. M., DeRuiter, J., & Clark, C. R. (2012). Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. Drug Testing and Analysis, 4(6), 441-448.[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 763557, 1-Benzyl-4-methylpiperazine.[Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

Method

Recrystallization solvents and techniques for 1-methyl-4-(4-methylbenzyl)piperazine purification

This Application Note is designed for researchers and process chemists requiring high-purity isolation of 1-methyl-4-(4-methylbenzyl)piperazine (also referred to as 1-(p-methylbenzyl)-4-methylpiperazine).[1] Given the ph...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring high-purity isolation of 1-methyl-4-(4-methylbenzyl)piperazine (also referred to as 1-(p-methylbenzyl)-4-methylpiperazine).[1]

Given the physicochemical properties of N-alkyl-N'-benzyl piperazines, this guide prioritizes salt formation (hydrochloride) as the primary purification vector, as the free base is typically an oil or low-melting solid prone to oxidation.[1]

Executive Summary & Chemical Profile[1][3]

1-Methyl-4-(4-methylbenzyl)piperazine is a lipophilic, dibasic tertiary amine often utilized as a pharmaceutical intermediate (e.g., in antihistamine synthesis) or a chemical probe.[1]

  • Chemical Structure: A piperazine ring N-substituted with a methyl group and a p-methylbenzyl moiety.[1]

  • Physical State (Free Base): Typically a viscous, pale-yellow oil or low-melting solid (

    
    ) at room temperature.[1]
    
  • Physical State (Salt): The dihydrochloride (

    
    ) or dimaleate salts are stable, crystalline solids with high melting points (
    
    
    
    ), making them ideal for purification via recrystallization.[1]

Strategic Insight: Direct recrystallization of the free base is often inefficient due to "oiling out" phenomena.[1] The industry-standard approach involves converting the crude oil into a crystalline salt, recrystallizing to purge structural impurities (e.g., unreacted N-methylpiperazine or p-methylbenzyl chloride), and optionally regenerating the free base.[1]

Solvent Selection Guide

The choice of solvent depends on the specific form of the molecule (Free Base vs. Salt).[1]

Table 1: Solvent Compatibility Matrix
Purification PhasePreferred Solvent SystemMechanismComments
Salt Formation Diethyl Ether / HCl PrecipitationAnhydrous HCl gas or ethereal HCl precipitates the salt immediately.[1]
Isopropanol (IPA) / HCl CrystallizationSlower crystallization yielding larger, purer crystals.[1]
Recrystallization (Salt) Ethanol (Abs.) Thermal SolubilityHigh solubility at reflux; poor at

.[1] Ideal for

salts.[1]
Methanol + Acetone Solvent/Anti-SolventDissolve in minimal hot MeOH; add Acetone to turbidity.[1]
Ethanol + Et₂O Solvent/Anti-SolventClassic method for maximizing yield from ethanolic solutions.[1]
Free Base Isolation Hexane / Heptane Low-Temp Cryst.[1]Only if free base is solid.[1] Requires cooling to

.[1]
Impurities Removal Ethyl Acetate WashRemoves non-polar organic impurities (unreacted benzyl chloride).[1]

Detailed Experimental Protocols

Protocol A: Purification via Dihydrochloride Salt Formation (Recommended)

This method utilizes the drastic solubility difference between the neutral organic impurities and the ionic piperazine salt.[1]

Reagents:
  • Crude 1-methyl-4-(4-methylbenzyl)piperazine[1]

  • Solvent: Isopropanol (IPA) or Ethanol (EtOH)

  • Acid Source: Concentrated HCl (37%) or HCl in Dioxane/Ether (4M)

  • Anti-solvent: Diethyl Ether or Acetone

Step-by-Step Procedure:
  • Dissolution: Dissolve the crude free base oil in Isopropanol (10 mL per gram) at room temperature. Ensure the solution is homogenous.

    • Why: IPA provides a moderate polarity environment that solvates the free base but will struggle to hold the ionic salt.[1]

  • Acidification: Place the vessel in an ice bath (

    
    ). Slowly add HCl (2.2 - 2.5 equivalents)  dropwise with vigorous stirring.
    
    • Observation: A white precipitate (dihydrochloride salt) should form immediately.[1]

    • Exotherm Warning: The reaction is exothermic.[1] Control addition rate to prevent boiling.

  • Digestion: Allow the slurry to stir for 30 minutes at

    
    .
    
    • Optional: If the precipitate is gummy (oiling out), heat the mixture to reflux until dissolved, then allow to cool very slowly to induce proper crystal lattice formation.[1]

  • Filtration: Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with cold Acetone (

    
    ).
    
    • Why: Acetone removes residual acid and non-polar impurities without dissolving the salt.[1]

  • Drying: Dry the salt in a vacuum oven at

    
     for 4 hours.
    
Protocol B: Recrystallization of the Dihydrochloride Salt

If the salt obtained in Protocol A is not of sufficient purity (e.g., colored or broad melting point), perform this recrystallization.

  • Solvent Setup: Prepare a flask with Absolute Ethanol .

  • Saturation: Add the crude salt to the flask. Heat to reflux (

    
    ).[1] Add Ethanol in small portions until the salt just dissolves.
    
    • Note: If insoluble particles remain (dust, inorganic salts), filter the hot solution quickly.[1]

  • Nucleation: Remove from heat. Add Diethyl Ether dropwise until a faint, persistent cloudiness appears.[1]

  • Crystallization: Add a few drops of Ethanol to clear the cloudiness.[1] Cap the flask and let it cool to room temperature undisturbed, then move to a refrigerator (

    
    ) for 12 hours.
    
  • Harvest: Filter the shiny, prismatic crystals. Wash with cold Ethanol/Ether (1:1).[1]

Protocol C: Regeneration of the Pure Free Base[1][4]
  • Dissolve the purified salt in minimal distilled water .[1]

  • Basify to pH > 12 using 20% NaOH solution.

  • Extract the liberated oil with Dichloromethane (DCM) (

    
    ).[1]
    
  • Dry the organic layer over Anhydrous

    
     .
    
  • Evaporate the solvent under reduced pressure to yield the pure, clear oil.[1]

Process Visualization (Workflow)

The following diagram illustrates the decision logic and workflow for purifying the crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture (Oil) AcidBase Acid-Base Extraction (Remove Neutrals) Crude->AcidBase Decision Physical State Check AcidBase->Decision SaltForm Salt Formation (Add HCl in IPA/Ether) Decision->SaltForm Oil / Low MP Solid FinalProduct Pure 1-Methyl-4-(4-methylbenzyl)piperazine Decision->FinalProduct High Purity Oil Required Recryst Recrystallization (EtOH + Et2O) SaltForm->Recryst Crude Salt FreeBaseRegen Base Regeneration (NaOH / DCM) Recryst->FreeBaseRegen If Free Base Needed Recryst->FinalProduct If Salt Accepted FreeBaseRegen->FinalProduct

Figure 1: Decision matrix for the purification of piperazine derivatives, prioritizing salt formation for optimal impurity rejection.

Troubleshooting & Critical Parameters

"Oiling Out"
  • Symptom: The product separates as a separate liquid phase rather than crystals during cooling.

  • Cause: The temperature dropped too quickly, or the solvent polarity is too high.[1]

  • Remedy: Reheat to dissolve the oil. Add a "seed crystal" of the pure salt if available.[1] Scratch the glass wall with a rod.[1] Add more anti-solvent (Ether) very slowly.[1]

Hygroscopicity[1]
  • Issue: Piperazine salts, especially hydrochlorides, can be hygroscopic.[1]

  • Remedy: Handle in a low-humidity environment. Store the final product in a desiccator.[1] If the salt becomes sticky, recrystallize from Isopropanol rather than Ethanol/Water.

Impurity Occlusion[1]
  • Issue: Impurities trapped inside the crystal lattice.[1]

  • Remedy: Perform a "slurry wash."[1] Suspend the solid in warm Ethyl Acetate (which dissolves organic impurities but not the salt) and stir for 1 hour, then re-filter.

References

  • Organic Syntheses. (1955).[1] 1-Benzylpiperazine - Synthesis and Salt Formation Techniques. Org. Synth. 1955, 35,[1] 10. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 763557, 1-Benzyl-4-methyl-piperazine. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Methylpiperazine Benzylation

Ticket ID: NMP-BNZ-404 Topic: Troubleshooting low yields and impurity profiles in benzylation. Assigned Specialist: Senior Application Scientist Executive Summary & Diagnostic Logic The benzylation of N-methylpiperazine...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: NMP-BNZ-404 Topic: Troubleshooting low yields and impurity profiles in


 benzylation.
Assigned Specialist:  Senior Application Scientist

Executive Summary & Diagnostic Logic

The benzylation of N-methylpiperazine is a deceptive reaction. While theoretically a simple


 substitution, it frequently suffers from yield collapse due to two competing factors: quaternization (over-alkylation)  and pH-dependent solubility failures  during work-up.

This guide treats your synthesis as a system. Use the logic flow below to diagnose your specific failure mode before altering your protocol.

Diagnostic Workflow

BenzylationTroubleshooting Start Start: Low Yield Observed CheckTLC Check Reaction TLC (Is SM consumed?) Start->CheckTLC TLC_SM_Left SM Remains CheckTLC->TLC_SM_Left Yes TLC_Clean SM Gone, Product Spot Visible CheckTLC->TLC_Clean No TLC_Mess Baseline Streaking / Multiple Spots CheckTLC->TLC_Mess Complex Profile Stall Issue: Reaction Stalled Check: Base strength, Solvent wetness, Reagent quality (Benzyl-Cl hydrolysis) TLC_SM_Left->Stall Workup Issue: Extraction Failure Diagnosis: Product lost to Aqueous Layer. Cause: pH < 12 during extraction. TLC_Clean->Workup Quat Issue: Over-Alkylation Diagnosis: Quaternary Ammonium Salt formed. Cause: Excess Benzyl-Cl or Fast Addition. TLC_Mess->Quat Sol_Quat Sol_Quat Quat->Sol_Quat Fix: Control Stoichiometry Sol_pH Sol_pH Workup->Sol_pH Fix: Adjust pH > 12

Figure 1: Diagnostic logic tree for identifying the root cause of yield loss in N-methylpiperazine benzylation.

Core Troubleshooting Modules

Module A: The Quaternization Trap (Over-Alkylation)

The Symptom: Low yield of desired product, appearance of a highly polar spot on TLC (baseline), or formation of an insoluble white precipitate during the reaction.

The Science: N-methylpiperazine has two nitrogen centers.[1] The secondary amine (


, pKa 

9.0) is your target nucleophile. The tertiary amine (

, pKa

5.6) is less reactive but still nucleophilic. Once the product (1-benzyl-4-methylpiperazine) forms, it is a tertiary amine. If Benzyl Chloride is present in excess, it will alkylate the product to form the bis-benzyl quaternary ammonium salt . This salt is water-soluble and will be washed away, destroying your yield.

The Fix:

  • Stoichiometry is King: Never use excess electrophile. Use 0.95 equivalents of Benzyl Chloride relative to N-methylpiperazine. It is better to leave 5% starting material unreacted (easy to distill off) than to lose 20% product to quaternization.

  • Mode of Addition: Do not dump reagents. Dissolve Benzyl Chloride in the reaction solvent and add it dropwise over 30–60 minutes. This keeps the concentration of electrophile low relative to the nucleophile, favoring mono-substitution.

Module B: The pH Switch (Extraction Mechanics)

The Symptom: The reaction looked perfect on TLC, but after aqueous work-up, the organic layer contains almost no product.

The Science: 1-Benzyl-4-methylpiperazine is a base.[2] In neutral or slightly basic water (pH 7–9), a significant portion exists as the mono-protonated cation (


), which is highly water-soluble. Standard bicarbonate washes (pH ~8.5) are insufficient to drive the equilibrium fully to the free base.

The Fix: You must force the equilibrium to the lipophilic free base.

  • Target pH: > 12.

  • Reagent: Use 5M NaOH or 50% KOH during the work-up.

  • Verification: Test the aqueous layer with pH paper. If it is not dark blue/purple, add more base.

Module C: Reagent Quality (Hydrolysis)

The Symptom: Reaction stalls; TLC shows starting material and a new spot corresponding to Benzyl Alcohol.

The Science: Benzyl Chloride/Bromide is a lachrymator that hydrolyzes in moist air to form Benzyl Alcohol and HCl. Benzyl Alcohol is not an electrophile for this reaction; it is dead weight. The HCl generated neutralizes your base (


 or 

), stalling the kinetics.

The Fix:

  • Purge: Use dry solvents (ACN or Toluene).

  • Verify: Check the refractive index or run a quick GC/TLC of your benzyl halide if the bottle is old. If significant Benzyl Alcohol is present, distill the reagent or buy fresh.

Optimized Experimental Protocol

Standardized for 10.0 mmol scale.

Materials & Stoichiometry
ComponentRoleEquivalentsAmount
N-Methylpiperazine Nucleophile1.01.00 g (10 mmol)
Benzyl Chloride Electrophile0.951.20 g (9.5 mmol)
Potassium Carbonate Base (HCl Scavenger)1.52.07 g (15 mmol)
Acetonitrile (ACN) Solvent-20 mL (0.5 M)
Step-by-Step Procedure
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-methylpiperazine (1.0 eq) in ACN . Add anhydrous

    
      (1.5 eq).
    
  • Addition: Dissolve Benzyl Chloride (0.95 eq) in 5 mL ACN. Add this solution dropwise to the stirring amine mixture at Room Temperature (RT) over 30 minutes.

    • Why? Slow addition prevents local high concentrations of electrophile, reducing quaternary salt formation.

  • Reaction: Heat to reflux (

    
    ) for 3–5 hours.
    
    • Self-Validating Step: Check TLC (System: 10% MeOH in DCM). Stain with Dragendorff or Iodine. Product should appear at

      
      .
      
  • Filtration: Cool to RT. Filter off the solid inorganic salts (

    
     and KCl). Rinse the filter cake with ACN.
    
  • Concentration: Rotary evaporate the ACN to yield a residue.

  • The Critical Work-up:

    • Dissolve residue in DCM (20 mL) and Water (20 mL).

    • Adjust pH: Add 5M NaOH dropwise to the biphasic mixture with vigorous stirring until the aqueous layer pH > 12.

    • Extraction: Separate layers. Extract aqueous layer 2x more with DCM.

    • Note: The quaternary byproduct (if any) will stay in the aqueous layer.

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
  • Purification: The crude oil is often >95% pure. If necessary, purify via vacuum distillation (bp ~124°C @ 2.5 mmHg) or column chromatography (DCM:MeOH:NH4OH 90:9:1).

Reaction Pathway Visualization

ReactionPathway cluster_solubility Solubility Profile SM N-Methylpiperazine (Nucleophile) Product 1-Benzyl-4-methylpiperazine (Target Product) SM->Product + BnCl (0.95 eq) K2CO3, ACN BnCl Benzyl Chloride (Electrophile) Quat Quaternary Salt (Impurity) Product->Quat + Excess BnCl (Over-alkylation) Product_Base Product (Free Base) Soluble in DCM (pH > 12) Product->Product_Base Workup pH > 12 Product_Salt Product (Salt) Soluble in Water (pH < 10) Product->Product_Salt Workup pH < 10

Figure 2: Reaction pathway showing the primary conversion, the over-alkylation risk, and the pH-dependent solubility switch.

Frequently Asked Questions (FAQ)

Q: Can I use Triethylamine (TEA) instead of Potassium Carbonate? A: Yes, but inorganic bases like


 are generally preferred in Acetonitrile. TEA can sometimes act as a nucleophile itself, forming quaternary tetraethylammonium salts with benzyl chloride, although this is slow. 

is non-nucleophilic and easily filtered out.

Q: I see a white solid precipitating during the reaction. Is this my product? A: Likely not. The solid is usually the inorganic salt byproduct (KCl) mixed with unreacted


. However, if you used excess benzyl chloride, it could be the quaternary ammonium salt of your product. Filter it; if it dissolves instantly in water but not DCM, it is salt/quat.

Q: My product has a yellow tint. How do I remove it? A: Benzyl compounds often oxidize slightly to form colored impurities. A quick filtration through a short pad of silica gel or vacuum distillation will yield a clear, colorless oil.

Q: Why do you recommend 0.95 equivalents of Benzyl Chloride? A: It is statistically impossible to avoid double-alkylation (quaternization) if you use 1.0 or 1.1 equivalents because the product competes with the starting material for the electrophile. Using a slight deficit of electrophile ensures the starting material "wins" the competition, and unreacted N-methylpiperazine is much easier to remove (bp ~138°C) than the quaternary salt.

References

  • Reaction Mechanism & Kinetics

    • S. Patai, "The Chemistry of the Amino Group," Interscience Publishers, 1968. (General reference for amine alkylation kinetics and quaternization risks).

  • pKa & Solubility Data

    • E. P. Serjeant and B. Dempsey, "Ionisation Constants of Organic Acids in Aqueous Solution," IUPAC Chemical Data Series No. 23, 1979. (Source for Piperazine pKa values: ~5.35 and ~9.73).

    • U.S. National Library of Medicine, PubChem. "1-Benzyl-4-methylpiperazine Compound Summary." Available at: [Link]

  • Synthetic Procedures (Analogous Methodologies)

    • Organic Syntheses, Coll. Vol. 4, p.84 (1963); Vol. 35, p.10 (1955). "1-Benzylpiperazine."[2][3][4][5] (Describes the dropwise addition and pH control required for piperazine benzylation). Available at: [Link]

    • J. Med. Chem. 2005, 48, 6, 2072–2079. (Detailed experimental sections for substituted piperazine synthesis). Available at: [Link]

Sources

Optimization

Identification and separation of bis-alkylated impurities in piperazine synthesis

[1] Introduction: The "Mono vs. Bis" Challenge In the synthesis of N-alkylpiperazines—critical scaffolds for antihistamines, antipsychotics, and antidepressants—the most persistent failure mode is the over-alkylation of...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction: The "Mono vs. Bis" Challenge

In the synthesis of N-alkylpiperazines—critical scaffolds for antihistamines, antipsychotics, and antidepressants—the most persistent failure mode is the over-alkylation of the secondary amine.

Because the nucleophilicity of the secondary amine in the mono-alkylated product (


-alkylpiperazine) is often comparable to or slightly higher than the unsubstituted starting material, the reaction kinetics frequently favor a second attack, leading to the formation of the 

-dialkyl (bis-alkylated) impurity.

This guide provides a self-validating framework to Identify , Separate , and Prevent these impurities.

Module 1: Diagnostic & Identification

The "Invisible" Impurity Problem

FAQ: Analytical Troubleshooting

Q: I see my product on TLC, but my HPLC-UV trace is empty or noisy. Why? A: Piperazine and its simple alkyl derivatives lack a strong chromophore. They absorb weakly at <210 nm, where solvent cut-off noise is high.

  • The Fix: Do not rely on standard UV (254 nm). Use Refractive Index (RI) detection, ELSD (Evaporative Light Scattering Detector), or LC-MS .

  • Alternative: If you are limited to UV, perform pre-column derivatization with dansyl chloride or NBD-Cl to generate a UV-active species [1, 2].

Q: How do I definitively distinguish Mono-alkyl from Bis-alkyl using NMR without MS? A: Use Symmetry Analysis in


C NMR.
  • Bis-alkylated (Symmetrical): If the alkyl groups are identical (e.g., N,N'-dimethyl), the piperazine ring carbons will appear as two signals (due to symmetry) rather than four.

  • Mono-alkylated (Asymmetrical): The ring is desymmetrized. You will typically see four distinct carbon signals for the piperazine ring.

Protocol: Analytical Decision Tree

Use this logic flow to confirm impurity identity before attempting separation.

AnalyticalWorkflow Start Unknown Impurity Peak CheckUV Strong UV Abs (254nm)? Start->CheckUV HasChrom Yes: Likely Side Reaction (Not simple alkyl-piperazine) CheckUV->HasChrom Yes NoChrom No: Likely Piperazine Derivative CheckUV->NoChrom No MS_Check Run LC-MS (ESI+) NoChrom->MS_Check Mass_M_R Mass = M + R (Mono-alkylated) MS_Check->Mass_M_R Mass_M_2R Mass = M + 2R (Bis-alkylated) MS_Check->Mass_M_2R NMR_Conf Confirm with 13C NMR Mass_M_R->NMR_Conf Mass_M_2R->NMR_Conf Sym_High High Symmetry (Bis-alkyl) NMR_Conf->Sym_High Sym_Low Asymmetric (Mono-alkyl) NMR_Conf->Sym_Low

Figure 1: Analytical logic for distinguishing piperazine alkylation states.

Module 2: Separation Strategies

The "pH Swing" Technique

The most robust method for separating mono- from bis-alkylated piperazines relies on exploiting their pKa differences .

  • Unsubstituted Piperazine: Two secondary amines (

    
    , 
    
    
    
    ).
  • Mono-Alkyl: One tertiary (

    
    ), one secondary (
    
    
    
    ).
  • Bis-Alkyl: Two tertiary amines. While pKa values are similar, the lipophilicity changes drastically. Bis-alkylated species are significantly more lipophilic and lack the hydrogen-bond donating capability of the NH group.

Protocol: Selective pH Extraction

This protocol avoids expensive chromatography for scales >1g.

Reagents: Dichloromethane (DCM), 1M HCl, 5M NaOH, Brine.

  • Acid Wash (Removal of Neutrals): Dissolve crude reaction mixture in DCM. Wash with water. (Piperazines stay in DCM unless protonated).

  • Total Protonation: Extract the DCM layer with 1M HCl (3x) .

    • Result: All piperazines (Mono and Bis) move to the Aqueous Phase (Acidic). Non-basic impurities stay in DCM. Discard DCM.

  • The "pH Swing" (Critical Step):

    • Cool the aqueous phase to 0°C.

    • Adjust pH to ~9.5 - 10.0 using 5M NaOH dropwise.

    • Mechanism:[1][2][3] At pH 10, the Bis-alkylated (tertiary amines) are largely free bases and highly lipophilic. The Mono-alkylated species often retain higher water solubility due to the exposed N-H bond and slightly higher

      
      .
      
  • Selective Extraction: Extract with Hexane or Heptane (non-polar solvents).

    • Target: Bis-alkylated impurities preferentially partition into the Hexane layer.

    • Action: Check TLC of Hexane vs. Aqueous.

  • Recovery: Saturate the remaining aqueous phase with NaCl (salting out) and extract with DCM or Chloroform/Isopropanol (3:1) to recover the Mono-alkylated product.

Comparative Separation Methods
MethodSelectivity MechanismBest ForLimitations
pH-Swing Extraction pKa & LipophilicityScale >5g, Cost-sensitiveRequires careful pH monitoring.
Recrystallization Lattice Energy (Salt formation)Highly crystalline derivativesBis-salts often co-crystallize; yield loss.
Distillation Boiling PointVolatile alkyl groups (Methyl/Ethyl)Requires high vacuum; thermal degradation risk.
Column Chromatography Polarity (Interaction with Silica)Final purification (<1g)Piperazines streak on silica (add 1% Et3N or NH3).

Module 3: Prevention & Synthesis Control

Stop the impurity before it forms.

FAQ: Kinetic Control

Q: I added 1.0 equivalent of alkyl halide, but I still got 20% bis-alkylation. Why? A: This is a statistical inevitability if the reaction rates (


 for mono and 

for bis) are similar. As soon as Mono-product forms, it competes with the starting material for the alkyl halide.
  • The Fix: You must change the statistics.

    • High Dilution: Run the reaction at low concentration (<0.1 M).

    • Large Excess: Use 5–10 equivalents of piperazine. The alkyl halide becomes the limiting reagent, statistically encountering unsubstituted piperazine far more often than the mono-product [3]. Excess piperazine can be recovered by distillation or sublimation.

Protocol: The "Boc-Block" Strategy (Gold Standard)

For high-value intermediates, do not rely on kinetics. Use Chemo-selectivity .

  • Protection: React piperazine with

    
     (0.9 eq) to form N-Boc-piperazine .
    
    • Note: The bulky Boc group prevents reaction at

      
       and sterically hinders 
      
      
      
      , but allows controlled reaction at
      
      
      .
  • Alkylation: React N-Boc-piperazine with your alkyl halide/electrophile.

    • Result: 100% Mono-alkylation relative to the piperazine core. Bis-alkylation is chemically impossible at this stage.

  • Deprotection: Remove Boc with TFA/DCM or HCl/Dioxane.

SynthesisControl cluster_Direct Direct Alkylation (Risky) cluster_Smart Protected Route (Recommended) Piperazine Piperazine (Start) Direct + R-X (1 eq) Piperazine->Direct Boc + Boc2O Piperazine->Boc Mix Mixture: Mono (60%) + Bis (20%) Direct->Mix NBoc N-Boc-Piperazine Boc->NBoc Alkylate + R-X NBoc->Alkylate ProtectedProd 4-Alkyl-1-Boc-Piperazine Alkylate->ProtectedProd Deprotect + HCl/TFA ProtectedProd->Deprotect Final Pure Mono-Alkyl Piperazine Deprotect->Final

Figure 2: Comparison of Direct Alkylation vs. Protecting Group Strategy.

References

  • BenchChem. (2025).[4] A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives. Retrieved from

  • Journal of Chemical and Pharmaceutical Research. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[5][6] Retrieved from

  • Organic Chemistry Portal. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives (Analogous Piperazine Mechanisms). Retrieved from

  • University of Regina. (2017). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[7] Retrieved from

  • European Pharmaceutical Review. (2017). Separation and purification applications for mutagenic impurities.[8] Retrieved from

Sources

Troubleshooting

Overcoming solubility issues of 1-methyl-4-(4-methylbenzyl)piperazine in aqueous bioassays

Ticket ID: #SOL-MBMP-001 Subject: Overcoming precipitation of 1-methyl-4-(4-methylbenzyl)piperazine in aqueous bioassays Assigned Specialist: Senior Application Scientist, Formulation Chemistry Division[1][2] Diagnostic...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SOL-MBMP-001 Subject: Overcoming precipitation of 1-methyl-4-(4-methylbenzyl)piperazine in aqueous bioassays Assigned Specialist: Senior Application Scientist, Formulation Chemistry Division[1][2]

Diagnostic Assessment: Why is your compound precipitating?

Before applying a fix, we must understand the physicochemical conflict.[2] Your compound, 1-methyl-4-(4-methylbenzyl)piperazine (closely related to MBZP), presents a classic "Solubility vs. Permeability" paradox common in drug discovery.[1][2]

The Chemical Root Cause
  • Basicity (pKa): The piperazine core contains two nitrogen atoms.[3] The N-methyl nitrogen is highly basic (estimated pKa ~9.0), while the N-benzyl nitrogen is less basic (pKa ~5.4).[2] At pH 7.4 (bioassay conditions), the molecule exists in an equilibrium between its ionized (protonated) form and its free base form.

  • Lipophilicity (LogP): The 4-methylbenzyl group adds significant lipophilicity (Estimated LogP ~2.3).

  • The Crash Mechanism: In pure DMSO, the compound is soluble. However, when you dilute this stock into an aqueous buffer (pH 7.4), the buffering capacity forces the pH to a range where a significant fraction of the molecule de-protonates into its free base form. This neutral, oily free base is hydrophobic and immediately precipitates ("crashes out"), causing turbid wells and erratic assay data.[2]

Troubleshooting Guides & Protocols

We recommend three tiered strategies. Strategy A is the most robust for long-term stability; Strategy B is a quick fix for immediate screening; Strategy C is for sensitive cell lines.[2]

Strategy A: Salt Formation (The Gold Standard)

Best for: High-concentration stocks, long-term storage, and in vivo studies.[1][2]

The free base is an oil or low-melting solid.[1][2] Converting it to a Dihydrochloride (2HCl) salt locks it into a polar, ionized state that dissolves readily in water.[2]

Protocol: In-Situ Salt Formation

  • Dissolve 10 mg of your free base compound in 500 µL of Ethanol or Diethyl Ether .[2]

  • Place the vial on ice.

  • Dropwise, add 1.0 M HCl in Diethyl Ether (or 1.25 M HCl in Ethanol) while stirring.

    • Stoichiometry: You need at least 2.2 equivalents of HCl to ensure full protonation of both nitrogens.[2]

  • A white precipitate (the salt) should form immediately.[2]

  • Centrifuge at 10,000 x g for 5 minutes. Discard the supernatant.

  • Wash the pellet twice with cold ether to remove excess acid.[2]

  • Dry under nitrogen or vacuum.[1][2]

  • Result: This solid salt will now dissolve in PBS or water up to ~10–30 mg/mL without DMSO.[2]

Strategy B: The "Acid-Shifted" Stock

Best for: Rapid screening when you cannot synthesize the salt.

If you must use the free base, do not dilute directly into neutral PBS.[2] Use an intermediate dilution step.

Protocol:

  • Prepare a 100 mM stock in 100% DMSO.

  • Prepare an intermediate working solution (10x) in 10 mM Acetic Acid (pH ~3-4) or dilute HCl.

    • Why? The acidic environment keeps the piperazine protonated and soluble.[4]

  • Add this intermediate to your cell culture media.[2]

    • Note: Ensure the buffering capacity of your media (e.g., HEPES, Bicarbonate) is strong enough to neutralize the small amount of acid added, bringing the final well pH back to 7.4 after the compound is dispersed.

Strategy C: Cyclodextrin Complexation

Best for: Sensitive cells (primary neurons, stem cells) where DMSO and acid are toxic.

Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" complex, encapsulating the lipophilic benzyl tail while presenting a hydrophilic exterior to the water.[1][2]

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in water or PBS.[1][2] Filter sterilize (0.22 µm).

  • Add your compound (from DMSO stock or solid) directly to this solution.[2]

  • Sonicate for 30–60 minutes at 37°C.

  • Result: This creates a clear solution that is thermodynamically stable and prevents precipitation upon dilution.[2]

Visualizing the Workflow

Decision Tree: Selecting the Right Solubilization Method

SolubilityDecision Start Start: 1-methyl-4-(4-methylbenzyl)piperazine FormCheck Is the compound a Salt or Free Base? Start->FormCheck FreeBase Free Base (Oil/Solid) FormCheck->FreeBase Neutral form Salt HCl Salt (Solid) FormCheck->Salt Ionic form NeedDMSO Dissolve in 100% DMSO FreeBase->NeedDMSO Requires Organic Solvent DissolvePBS Ready for Assay Salt->DissolvePBS Dissolves in PBS/Water CellType Check Assay Sensitivity NeedDMSO->CellType RobustCells Robust Cell Line (HeLa, HEK293) CellType->RobustCells SensitiveCells Sensitive Cells (Primary, Neurons) CellType->SensitiveCells StrategyB Strategy B: Direct Dilution (Keep DMSO < 0.5%) RobustCells->StrategyB StrategyC Strategy C: Cyclodextrin Complex (No DMSO toxicity) SensitiveCells->StrategyC Precipitation Precipitation Risk! StrategyB->Precipitation If >100µM in Media

Caption: Decision matrix for selecting the optimal solubilization strategy based on compound form and assay sensitivity.

Frequently Asked Questions (FAQs)

Q: What is the maximum DMSO concentration I can use? A: For most immortalized cell lines (e.g., HEK293, CHO), the limit is 0.5% (v/v) . For primary cells or stem cells, you must stay below 0.1% .[2][5]

  • Calculation: If you need a 10 µM final concentration and your limit is 0.1% DMSO, your stock must be at least 10 mM.[2]

Q: My serial dilutions are cloudy. What is happening? A: You are likely performing serial dilutions in culture media (aqueous).[2] When you transfer the compound from high concentration (in media) to the next well, the "kinetic solubility" limit is reached, and nuclei of precipitation form.

  • The Fix: Perform your serial dilutions in 100% DMSO first.[2] Then, transfer a small volume from each DMSO dilution into the assay wells simultaneously. This ensures every well gets the exact same "shock" dilution, preventing cascading precipitation.[2]

Q: Can I use heating to dissolve the compound? A: Gentle warming (37°C) is acceptable.[5] Avoid boiling (>60°C) as piperazines can oxidize or degrade over time.[2] If heat doesn't work, use sonication , which is far more effective for breaking up crystal lattices of lipophilic bases.[2]

Solvent Compatibility Table

Solvent / CarrierSolubility (Est.)[1][2][6][7][8]Bioassay Limit (Final)Notes
100% DMSO > 30 mg/mL0.1% - 0.5%Standard stock solvent.[1][2] Freeze/thaw stable.[1][2]
Ethanol > 10 mg/mL< 0.1%More toxic than DMSO; evaporates effectively.[1][2]
PBS (pH 7.4) < 0.1 mg/mLN/ADo not use for stocks of the free base.
0.1 M HCl > 20 mg/mLN/AGood for intermediate dilution; must neutralize.
20% HP-β-CD > 5 mg/mL~10-20%Biologically inert; best for high dosing.[1][2]

References & Grounding

  • Physicochemical Properties of Piperazines:

    • Source: The basicity of N-methylpiperazine (pKa ~9.[2]0) and the lipophilicity of benzyl-substituted amines drive the solubility profile.

    • Reference: PubChem. (2025).[2][9][10] 1-Benzyl-4-methyl-piperazine (MBZP) Compound Summary. National Library of Medicine.[2] Link

  • Salt Formation Strategies:

    • Source: Hydrochloride salts are the standard method to solubilize lipophilic piperazines (e.g., Cyclizine HCl, Meclizine HCl).

    • Reference: WIPO Patent WO2010070370. (2010).[2] Process for the preparation of piperazine compounds and hydrochloride salts thereof. Link

  • Cyclodextrin Complexation:

    • Source: HP-β-CD is validated to improve the solubility of piperazine-containing drugs (like Pipemidic acid) without altering bioactivity.[1][2]

    • Reference: Ambrus, R., et al. (2013).[2] β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid. PMC. Link

  • DMSO Tolerance in Bioassays:

    • Source: Guidelines for DMSO limits in cell-based assays (0.1% for primary, 0.5% for cell lines).

    • Reference: BenchChem Technical Guides. (2025).[1][2] Protocol for Dissolving Compounds in DMSO for Biological Assays. Link

Sources

Optimization

Minimizing oxidative degradation of 1-methyl-4-(4-methylbenzyl)piperazine during storage

Answering the user's request. Technical Support Center: Storage & Handling of 1-methyl-4-(4-methylbenzyl)piperazine A Guide to Minimizing Oxidative Degradation Welcome to the technical support resource for 1-methyl-4-(4-...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.

Technical Support Center: Storage & Handling of 1-methyl-4-(4-methylbenzyl)piperazine

A Guide to Minimizing Oxidative Degradation

Welcome to the technical support resource for 1-methyl-4-(4-methylbenzyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. As a Senior Application Scientist, my goal is to provide not just procedures, but a deep understanding of the chemical principles governing the stability of this molecule, enabling you to make informed decisions in your experimental design and storage protocols.

This document is structured to provide rapid answers through our FAQ section and in-depth solutions in our Troubleshooting Guides and Experimental Protocols.

Frequently Asked Questions (FAQs)

Q1: My stock of 1-methyl-4-(4-methylbenzyl)piperazine shows a new impurity peak on the HPLC chromatogram after a few weeks. What is likely happening?

A1: The appearance of a new impurity, particularly one that grows over time, is a classic indicator of chemical degradation. For a molecule like 1-methyl-4-(4-methylbenzyl)piperazine, which contains a tertiary amine and a benzylic C-H bond, the most probable degradation pathway is oxidation.[1][2] Atmospheric oxygen can react with the compound, especially at the electron-rich tertiary amine of the piperazine ring, to form an N-oxide or other oxidative products. This process, known as autoxidation, can be accelerated by exposure to light, elevated temperatures, or the presence of metal ion catalysts.[3][4]

Q2: What are the ideal storage conditions for 1-methyl-4-(4-methylbenzyl)piperazine to ensure its long-term stability?

A2: To minimize oxidative degradation, the compound must be protected from its primary antagonists: oxygen, light, and heat. The ideal storage protocol involves a multi-layered approach:

  • Inert Atmosphere: Store the compound under an inert gas like argon or nitrogen.[5] This displaces the atmospheric oxygen, which is the key reagent for oxidation.

  • Low Temperature: Store at low temperatures, such as in a refrigerator (2-8°C) or freezer (-20°C). Lower temperatures significantly reduce the kinetic rate of degradation reactions.[6][7]

  • Light Protection: Use amber glass vials or store containers in the dark to prevent photo-oxidation, where UV light can generate free radicals and initiate degradation.[3][5]

  • Secure Sealing: Ensure the container is tightly sealed to prevent the ingress of both atmospheric oxygen and moisture.

Q3: Can I store the compound as a solution, or is it better to store it as a solid?

A3: While storing the compound as a solid under the conditions described in Q2 is optimal, solutions are often necessary for experimental workflows. If you must store it in solution, be aware that degradation can be faster. The choice of solvent is critical; avoid solvents that can generate peroxides (e.g., unstabilized THF, diethyl ether) unless they are freshly purified. For aqueous solutions, deoxygenate the solvent by sparging with nitrogen or argon before dissolving the compound. Storing solutions in smaller, single-use aliquots is highly recommended to minimize repeated freeze-thaw cycles and re-exposure of the entire stock to the atmosphere upon each use.

Q4: Are there any chemical additives that can help prevent oxidation?

A4: Yes, the addition of antioxidants can be an effective strategy, particularly for solutions stored for an extended period. Antioxidants function by intercepting the radical chain reactions that propagate oxidation.[3]

  • Hindered Phenolic Antioxidants: Compounds like Butylated Hydroxytoluene (BHT) are excellent radical scavengers.

  • Amine Antioxidants: Aromatic amine antioxidants are also highly effective thermal stabilizers that protect against long-term oxidative degradation.[8][9]

The choice and concentration of an antioxidant should be carefully evaluated to ensure it does not interfere with downstream applications.

Troubleshooting Guide: Degradation Analysis

This section addresses specific issues you may encounter and provides a logical framework for identifying and resolving them.

Q5: I've observed an unexpected peak in my chromatogram. How can I identify this unknown degradant?

A5: Identifying unknown degradation products is a critical step in stability studies. A systematic approach is required:

  • Mass Spectrometry (MS): The most powerful tool for this task is Liquid Chromatography-Mass Spectrometry (LC-MS). Coupling your HPLC system to a mass spectrometer will provide the mass-to-charge ratio (m/z) of the unknown peak, revealing its molecular weight.[1] An oxidative product would typically show an increase in mass corresponding to the addition of one or more oxygen atoms (+16 Da, +32 Da, etc.).

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion of the unknown peak in the mass spectrometer (MS/MS) provides information about its chemical structure.[1] By comparing the fragmentation pattern to that of the parent compound, you can often pinpoint the site of modification (e.g., oxidation on the piperazine nitrogen vs. the benzyl ring).

  • Forced Degradation Studies: Analyzing degradation profiles under different stress conditions can help deduce the nature of the degradation pathway.[1] For instance, a peak that appears only under oxidative stress (e.g., exposure to H₂O₂) is almost certainly an N-oxide or other oxidative product.[1][10]

Q6: My HPLC method doesn't seem to separate the parent compound from its degradants effectively. What should I do?

A6: Your analytical method must be "stability-indicating," meaning it can resolve the active pharmaceutical ingredient (API) from all potential degradation products. If you are experiencing co-elution, consider the following method development steps:

  • Mobile Phase pH: The pH of the mobile phase can dramatically affect the retention and peak shape of basic compounds like piperazine derivatives. Experiment with different pH values.[1]

  • Column Chemistry: While C18 columns are a common starting point, they may not provide the necessary selectivity. Try a different stationary phase, such as a Phenyl-Hexyl or a Cyano column, to alter the separation mechanism.[1]

  • Organic Modifier: Varying the type (e.g., acetonitrile vs. methanol) and proportion of the organic solvent can significantly impact resolution.[1]

  • Gradient Elution: If an isocratic method is insufficient, developing a gradient elution program, where the mobile phase composition changes over time, can often resolve closely eluting peaks.[1]

Visualizing the Degradation Pathway and Workflow

To better understand the processes involved, the following diagrams illustrate the likely oxidative degradation pathway and a standard workflow for investigating stability.

Proposed Oxidative Degradation Pathway

G cluster_0 1-methyl-4-(4-methylbenzyl)piperazine cluster_1 Potential Oxidative Degradants Parent N-Oxide N-Oxide (+16 Da) Parent->N-Oxide O₂ (Air) Light, Heat, Metal Ions Other Other Oxidative Products Parent->Other O₂ (Air) Radical Intermediates G cluster_stress Stress Conditions cluster_analysis Analysis & Characterization cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1 M HCl) HPLC HPLC Analysis (Quantify Degradation) Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Oxidation Oxidative (e.g., 3% H₂O₂) Oxidation->HPLC Thermal Thermal (e.g., 80°C, solid) Thermal->HPLC Photo Photolytic (ICH Q1B) Photo->HPLC LCMS LC-MS/MS Analysis (Identify Degradants) HPLC->LCMS If unknown peaks appear Method Validate Stability- Indicating Method HPLC->Method Pathway Elucidate Degradation Pathways LCMS->Pathway

Caption: Workflow for a forced degradation study.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments related to stability assessment.

Protocol 1: Forced Degradation Study

This study is essential for identifying potential degradation products and developing a stability-indicating analytical method. [1][11] Objective: To generate likely degradation products under accelerated conditions.

Materials:

  • 1-methyl-4-(4-methylbenzyl)piperazine

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3% w/v)

  • HPLC grade water, acetonitrile, and methanol

  • Calibrated oven and photostability chamber

Procedure:

  • Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Store at 60°C for 24 hours. Withdraw samples, neutralize with an equivalent amount of base, and dilute for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Store at 60°C for 24 hours. Withdraw samples, neutralize with an equivalent amount of acid, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Withdraw samples and dilute for HPLC analysis. [1]5. Thermal Degradation: Place the solid drug substance in a calibrated oven at 80°C for 48 hours. At the end of the study, dissolve the sample in a suitable solvent for HPLC analysis. [1][10]6. Photolytic Degradation: Expose the solid drug and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Analyze samples by HPLC.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using an appropriate HPLC method. Aim for 5-20% degradation to ensure that the primary degradants are formed without secondary degradation. [1]

Protocol 2: Recommended Storage and Handling

Objective: To establish a robust procedure for routine storage to maximize shelf-life.

  • Receiving the Compound: Upon receipt, immediately transfer the compound to a tared, amber glass vial suitable for long-term storage.

  • Inerting: Place the vial in a glove box or use a Schlenk line to flush the headspace with dry argon or nitrogen for several minutes.

  • Sealing: Securely cap the vial. For extra protection, wrap the cap and neck with Parafilm® to create a secondary barrier against moisture and air.

  • Labeling: Clearly label the vial with the compound name, date received, and storage conditions (e.g., "-20°C, under Argon").

  • Storage: Place the sealed, inerted vial in a designated freezer (-20°C) or refrigerator (2-8°C), away from light sources.

  • Dispensing: When material is needed, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. If possible, open and weigh the compound in a glove box or under a stream of inert gas.

  • Re-storage: After dispensing, re-flush the vial headspace with inert gas before sealing and returning it to cold storage.

By implementing these scientifically grounded storage and handling procedures, you can significantly mitigate the risk of oxidative degradation, ensuring the integrity and reliability of your 1-methyl-4-(4-methylbenzyl)piperazine for the duration of your research.

References

  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Benchchem.
  • NAUGARD™ Amine Antioxidants, SI Group. ChemPoint.com.
  • Analytical methods used to quantify amine oxidation. ResearchGate.
  • The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. PubMed.
  • Aromatic Amines Antioxidants. Performance Additives.
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda.
  • Antioxidant & UV Stabilizer Additives Guide. Linchemical.
  • 1-Benzylpiperazine(2759-28-6)MSDS Melting Point Boiling Density Storage Transport.
  • Aliphatic amines for use as long-term heat stabilizers for polypropylene.
  • Antioxidant action mechanisms of hindered amine stabilisers (2001). SciSpace.
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • The Stability of Four Designer Drugs. Journal of Analytical Toxicology.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. PMC.
  • Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. PubMed.

Sources

Troubleshooting

Technical Support Center: High-Efficiency Synthesis of 1-Methyl-4-(4-methylbenzyl)piperazine

Topic: Strategies for Improving Atom Economy in 1-Methyl-4-(4-methylbenzyl)piperazine Production Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Development Professionals Introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies for Improving Atom Economy in 1-Methyl-4-(4-methylbenzyl)piperazine Production Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction: The Atom Economy Imperative

You are likely producing 1-methyl-4-(4-methylbenzyl)piperazine (often abbreviated as 1-M-4-MBP ) as a key intermediate for antihistamines (e.g., Cyclizine analogs) or as a scaffold in kinase inhibitor discovery.

The "classical" route—nucleophilic substitution of 4-methylbenzyl chloride with 1-methylpiperazine—is robust but chemically wasteful. It generates stoichiometric salt waste (e.g., KCl or NaCl) and requires significant solvent for workup, resulting in poor Atom Economy (AE) and high E-Factor (mass of waste per mass of product).

This guide transitions your workflow from brute-force alkylation to Catalytic Hydrogen Borrowing (CHB) and Catalytic Reductive Amination . These strategies can increase your AE from ~60% to nearly 95%, producing water as the sole byproduct.

Module 1: Route Selection & Thermodynamics

Q: Why should I switch from benzyl chloride alkylation if my yields are already high?

A: High yield does not equal high efficiency. In the classical SN2 reaction, the leaving group (chloride/bromide) and the base (carbonate/hydroxide) end up as waste.

  • Classical Route: Reactants (MW ~300)

    
     Product (MW ~204) + Waste salts (MW ~96). AE 
    
    
    
    68%
    .[1]
  • Green Route (CHB): Alcohol + Amine

    
     Product + H
    
    
    
    O. AE
    
    
    92%
    .

Furthermore, trace benzyl halides are potential genotoxic impurities (PGIs), requiring rigorous downstream purging. Catalytic routes eliminate this risk entirely.

Comparative Reaction Pathways

ReactionComparison cluster_classic Classical Route (Low AE) cluster_green Hydrogen Borrowing (High AE) R1 4-Methylbenzyl Chloride Prod1 Target Product R1->Prod1 R2 1-Methyl piperazine R2->Prod1 Base Base (K2CO3) Waste1 Waste: KCl + KHCO3 Base->Waste1 G1 4-Methylbenzyl Alcohol Prod2 Target Product G1->Prod2 Dehydrogenation Waste2 Byproduct: H2O G1->Waste2 G2 1-Methyl piperazine G2->Prod2 Condensation Cat Ru/Ir Catalyst Cat->Prod2 H-Transfer

Figure 1: Comparison of the classical alkylation route versus the catalytic hydrogen borrowing strategy. Note the significant reduction in waste species in the green pathway.

Module 2: Catalytic Strategies (The "How")

Q: How do I implement Hydrogen Borrowing (CHB) for this specific piperazine?

A: The "Borrowing Hydrogen" methodology uses a transition metal catalyst (typically Ruthenium or Iridium) to temporarily remove hydrogen from the alcohol, forming a reactive aldehyde.[2] This aldehyde condenses with the amine to form an imine, which the catalyst then reduces using the "borrowed" hydrogen.

Protocol: Ru-Catalyzed Alkylation of 1-Methylpiperazine

  • Reagents:

    • 1-Methylpiperazine (1.0 equiv)

    • 4-Methylbenzyl alcohol (1.05 equiv)

    • Catalyst: [Ru(p-cymene)Cl

      
      ]
      
      
      
      (0.5 mol%) + DPEphos (1.0 mol%)
    • Solvent: Toluene or t-Amyl alcohol (0.5 M concentration)

    • Base: None (or catalytic KOtBu if initiation is slow)

Step-by-Step Methodology:

  • Charge: In a glovebox or under Ar flow, add the Ru precursor and phosphine ligand to a pressure tube.

  • Solubilize: Add solvent and stir for 5 mins to generate the active catalytic species.

  • Substrate Addition: Add 4-methylbenzyl alcohol and 1-methylpiperazine.

  • Reaction: Seal the tube. Heat to 110°C for 12–24 hours.

    • Note: The high temperature is required to overcome the endothermic dehydrogenation step.

  • Workup: Cool to RT. The product often crystallizes upon cooling or addition of hexane. If not, remove solvent in vacuo.

  • Purification: Since no stoichiometric salts are formed, a simple filtration through a short silica plug (to remove Ru) is often sufficient.

Mechanism & Troubleshooting Logic

CHB_Mechanism Alcohol 4-Methylbenzyl Alcohol Aldehyde Intermediate: 4-Methylbenzaldehyde Alcohol->Aldehyde Dehydrogenation (Rate Limiting) Iminium Iminium Ion Aldehyde->Iminium + Amine - H2O Amine 1-Methyl piperazine Amine->Iminium Product 1-Methyl-4-(4-methylbenzyl) piperazine Iminium->Product Hydrogenation Catalyst_H2 [Ru-H2] Species Catalyst [Ru] Species Catalyst_H2->Catalyst Returns H Catalyst->Catalyst_H2 Borrows H

Figure 2: The Hydrogen Borrowing catalytic cycle. The metal catalyst shuttles hydride equivalents from the alcohol to the imine intermediate.

Module 3: Troubleshooting & Optimization

Q: The reaction stalls at 60% conversion. What is happening?

A: Stalling usually indicates catalyst deactivation or equilibrium limitations.

IssueRoot CauseCorrective Action
Stalling Water accumulation inhibits imine formation.Add 4Å Molecular Sieves to the reaction mixture to scavenge water.
Black Precipitate Catalyst decomposition (Ru black formation).Ensure strictly O

-free conditions. Switch to a more robust ligand like Xantphos .
Low Rate Steric bulk of the piperazine.Increase temperature to 130°C or switch solvent to Anisole (higher BP).
Impurity: Bis-alkylation Reaction at the methyl-bearing nitrogen.Unlikely. 1-Methylpiperazine is a secondary amine; the other N is tertiary and cannot easily alkylate without forming a quaternary salt (which precipitates).

Q: Can I use heterogeneous catalysts to avoid metal contamination?

A: Yes. Pd/C or Ru/Al


O

can perform this transformation, often utilizing a "transfer hydrogenation" mechanism if a hydrogen donor (like formate or isopropanol) is present, or simply by dehydrogenating the alcohol.
  • Protocol Adjustment: Use 5 wt% Pd/C in refluxing Xylene. This requires higher temperatures (140°C) but allows for simple filtration of the catalyst.

Module 4: Safety & Regulatory (PGIs)

Q: How does this improve my regulatory filing?

A: Regulatory bodies (FDA/EMA) scrutinize alkyl halides (e.g., 4-methylbenzyl chloride) as potential genotoxic impurities (PGIs).

  • Classical Route: Requires testing to prove PGI levels are < ppm in the final drug substance.

  • Alcohol Route: The starting material (4-methylbenzyl alcohol) is generally non-genotoxic. The aldehyde intermediate is transient and consumed. This "Quality by Design" (QbD) approach simplifies your CMC (Chemistry, Manufacturing, and Controls) section.

References
  • Hamid, M. H. S. A., Slatford, P. A., & Williams, J. M. J. (2007). "Borrowing Hydrogen in the Activation of Alcohols."[3] Advanced Synthesis & Catalysis.

  • Watson, A. J. A., & Williams, J. M. J. (2010). "The Give and Take of Alcohol Activation." Science.

  • Guillena, G., Ramón, D. J., & Yus, M. (2007). "Hydrogen Autotransfer in the N-Alkylation of Amines and Related Compounds using Alcohols and Amines as Electrophiles." Chemical Reviews.

  • Bembenek, P., et al. (2025). "Mechanochemistry-Driven Borrowing Hydrogen Processes for Ru-Catalyzed N-Alkylation." Angewandte Chemie.

  • BenchChem Protocols. "N-alkylation of Piperazin-2-ylmethanol Dihydrochloride."

Sources

Optimization

Technical Support Center: Regioselective Synthesis of Substituted Benzyl Piperazines

Introduction The synthesis of substituted benzyl piperazines is a cornerstone in the development of a vast array of pharmaceuticals and biologically active compounds.[1][2][3] The precise control of regioselectivity—dire...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of substituted benzyl piperazines is a cornerstone in the development of a vast array of pharmaceuticals and biologically active compounds.[1][2][3] The precise control of regioselectivity—directing substituents to specific positions on both the piperazine and benzyl rings—is a critical, yet often challenging, aspect of these syntheses. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and answering frequently asked questions related to achieving high regioselectivity. By understanding the underlying mechanistic principles and having access to field-proven protocols, you can significantly improve the efficiency and outcome of your synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of N1- and N4-benzylated piperazine products. How can I favor mono-benzylation?

A: This is a common challenge due to the similar nucleophilicity of the two nitrogen atoms in the piperazine ring.[4] Several strategies can be employed to favor mono-alkylation:

  • Protecting Group Strategy: The most reliable method is to use a protecting group, such as the tert-butoxycarbonyl (Boc) group, to temporarily block one of the nitrogen atoms.[4][5] The mono-protected piperazine can then be reacted with the substituted benzyl halide. Subsequent deprotection under acidic conditions yields the desired mono-benzylated product.[4]

  • Stoichiometric Control: Using a large excess of piperazine relative to the benzyl halide can statistically favor the mono-substituted product. However, this often requires a difficult separation of the product from the unreacted piperazine.

  • Reductive Amination: Reductive amination, reacting piperazine with a substituted benzaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride, can also be optimized for mono-substitution.[6][7]

Q2: How can I control substitution at the ortho, meta, or para position of the benzyl ring?

A: The regioselectivity of substitution on the benzyl ring is primarily governed by the electronic and steric properties of the substituents already present on the ring. This is a classic concept in electrophilic aromatic substitution, but the principles also apply to nucleophilic substitution reactions under certain conditions.[8][9][10]

  • Electron-Donating Groups (EDGs): Groups like alkoxy (-OR) and alkyl (-R) are ortho, para-directors.[8][11] They activate the ring towards substitution and direct incoming groups to the positions ortho and para to themselves.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carbonyls (-C=O) are generally meta-directors.[9][10][12] They deactivate the ring but direct incoming groups to the meta position.

  • Halogens: Halogens are an exception; they are deactivating yet ortho, para-directing.[9]

For nucleophilic aromatic substitution (SNAr) on an activated benzyl halide, the position of the leaving group relative to a strong electron-withdrawing group is crucial.[13][14]

Q3: My reaction is sluggish, and I'm observing low yields. What can I do to improve the reaction rate?

A: Several factors can contribute to slow reaction kinetics. Consider the following optimizations:

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for N-alkylation reactions as they can solvate the cation while leaving the nucleophile relatively free.[4]

  • Base: The choice of base is critical. Inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are commonly used.[15] Stronger, non-nucleophilic organic bases like diisopropylethylamine (DIPEA) can also be effective.

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be mindful of potential side reactions or degradation of starting materials at higher temperatures.

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields.[16][17][18]

Q4: I am trying to synthesize an N-aryl substituted benzylpiperazine. What are the best methods for this?

A: For the formation of a C-N bond between an aryl group and the piperazine nitrogen, transition metal-catalyzed cross-coupling reactions are the methods of choice:

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful and versatile method for forming C-N bonds and is widely used for the synthesis of N-arylpiperazines.[1][3][13][19][20] It involves the reaction of an aryl halide or triflate with the piperazine.

  • Ullmann Condensation: This is a copper-catalyzed reaction that can also be used to form N-aryl bonds, though it often requires higher temperatures than the Buchwald-Hartwig reaction.

Troubleshooting Guide

Problem Probable Cause(s) Solution(s)
Formation of Dibenzylpiperazine Byproduct - Equimolar or excess of benzyl halide used. - High reaction temperature promoting further alkylation.- Use a 2-5 fold excess of piperazine. - Employ a protecting group strategy (e.g., N-Boc-piperazine).[5] - Lower the reaction temperature.
Low Yield of Desired Regioisomer on the Benzyl Ring - Incorrect understanding of directing group effects. - Steric hindrance from bulky substituents near the target position.- Re-evaluate the electronic nature of the substituents on your benzyl halide.[8][10] - Consider a different synthetic route that installs the desired substituent at a later stage. - For sterically hindered substrates, consider using a more reactive coupling partner or a catalyst system known to overcome steric challenges.
Reaction Not Going to Completion - Insufficiently strong base. - Poor choice of solvent. - Deactivation of the catalyst (for cross-coupling reactions).- Switch to a stronger base (e.g., from K2CO3 to Cs2CO3 or NaH).[21] - Use a more polar aprotic solvent (e.g., switch from acetonitrile to DMF or DMSO). - For Buchwald-Hartwig reactions, ensure anhydrous and oxygen-free conditions. Consider using a more robust ligand.[19]
Difficulty in Product Purification - Presence of unreacted piperazine or dibenzylated byproduct. - Formation of quaternary ammonium salts.- If using excess piperazine, an acidic wash during workup can help remove it. - Column chromatography is often necessary to separate mono- and di-substituted products. - To avoid quaternization, consider reductive amination instead of direct alkylation.[5]

Experimental Protocols

Protocol 1: Regioselective Mono-N-Benzylation of Piperazine using a Boc Protecting Group

This protocol details the widely used and reliable method for synthesizing mono-benzylated piperazines.

Step 1: Mono-Boc Protection of Piperazine

  • Dissolve piperazine (2.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc2O, 1.0 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure N-Boc-piperazine.

Step 2: N-Alkylation with Substituted Benzyl Halide

  • Dissolve N-Boc-piperazine (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.

  • Add a base such as potassium carbonate (K2CO3, 1.5-2.0 eq).

  • Add the substituted benzyl halide (1.0-1.2 eq) to the mixture.

  • Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Step 3: Boc Deprotection

  • Dissolve the N-Boc-N'-benzylpiperazine in a solvent like DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the free amine into an organic solvent.

  • Dry the organic layer and concentrate to yield the final mono-substituted benzyl piperazine.

Protocol 2: Regioselective Arylation of the Benzyl Ring via Nucleophilic Aromatic Substitution (SNAr)

This protocol is applicable when the benzyl ring is activated towards nucleophilic attack by a strong electron-withdrawing group.

  • Dissolve the appropriately substituted benzyl halide (e.g., 4-fluoro-3-nitrobenzyl bromide, 1.0 eq) in a polar aprotic solvent such as DMSO or NMP.

  • Add piperazine (or a mono-protected piperazine, 1.2-2.0 eq) and a base like K2CO3 or DIPEA (2.0-3.0 eq).

  • Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the substrate.

  • Monitor the reaction progress by TLC or LC-MS. Reactions can take from a few hours to overnight.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography or recrystallization.

Visualizing Reaction Control

The following diagrams illustrate the key concepts for controlling regioselectivity.

regioselectivity_control cluster_piperazine Piperazine N-Substitution Control cluster_benzyl Benzyl Ring Substitution Control piperazine Piperazine mono_sub Mono-substituted Product piperazine->mono_sub 1 eq R-X benzyl_halide R-X di_sub Di-substituted Product mono_sub->di_sub Excess R-X boc_piperazine N-Boc-Piperazine boc_piperazine->mono_sub 1. R-X 2. Deprotection benzyl_ring Substituted Benzyl Halide ortho_para Ortho/Para Product benzyl_ring->ortho_para EDG Present meta Meta Product benzyl_ring->meta EWG Present start start->piperazine start->benzyl_ring

Caption: Strategies for controlling regioselectivity.

protecting_group_workflow start Start: Piperazine step1 Step 1: Add Boc2O start->step1 intermediate1 N-Boc-Piperazine step1->intermediate1 step2 Step 2: Add Substituted Benzyl Halide + Base intermediate1->step2 intermediate2 N-Boc-N'-benzylpiperazine step2->intermediate2 step3 Step 3: Acidic Deprotection (TFA or HCl) intermediate2->step3 final_product Final Product: Mono-substituted Benzyl Piperazine step3->final_product

Sources

Reference Data & Comparative Studies

Validation

Validating Analytical Methods for 1-Methyl-4-(4-methylbenzyl)piperazine: An ICH Q2(R2) and Q14 Comparison Guide

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by basic, nitrogen-rich pharmaceutical compounds. 1-Methyl-4-(4-methylbenzyl)piperazine is a prime example.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by basic, nitrogen-rich pharmaceutical compounds. 1-Methyl-4-(4-methylbenzyl)piperazine is a prime example. Featuring a piperazine ring with two tertiary amines and a lipophilic p-methylbenzyl group, this compound is highly prone to secondary interactions with residual silanols on chromatographic stationary phases. If an analytical method is not rigorously designed, these interactions result in severe peak tailing, shifting retention times, and unreliable integration.

With the recent implementation of the ICH Q2(R2) guideline on analytical procedure validation and the newly introduced ICH Q14 guideline on analytical procedure development, the industry paradigm has shifted from reactive validation to proactive, lifecycle-based Quality by Design (QbD)[1][2]. This guide objectively compares the analytical platforms available for this compound and provides a comprehensive, self-validating protocol to meet the latest global regulatory standards.

Objective Comparison of Analytical Platforms

Selecting the right analytical technique depends entirely on the Analytical Target Profile (ATP) defined during early development[2]. Below is a comparative analysis of three primary platforms for analyzing 1-methyl-4-(4-methylbenzyl)piperazine.

Platform Performance & Suitability Comparison
Analytical PlatformPrimary ApplicationTypical Sensitivity (LOQ)Selectivity & Matrix ResistanceCost & ThroughputSuitability for 1-Methyl-4-(4-methylbenzyl)piperazine
HPLC-UV Assay, Major Impurities, Batch Release0.05 – 0.1% (w/w)Moderate (Relies on chromatographic resolution)Low Cost / High ThroughputHigh. Requires high-pH mobile phase (pH 10) to suppress piperazine ionization and prevent tailing.
LC-MS/MS Genotoxic Impurities, PK Studies, Trace Profiling1 – 10 ppm (Trace level)Very High (Mass-to-charge isolation)High Cost / Moderate ThroughputModerate to High. The piperazine ring causes ion suppression in ESI+. Requires stable isotope internal standards.
GC-FID / MS Residual Solvents, Volatile Precursors10 – 50 ppmHigh (Excellent for volatile organics)Moderate Cost / High ThroughputLow for API. The compound is too large/polar for direct GC. Used strictly for volatile precursors (e.g., 4-methylbenzyl chloride).

Expertise & Causality Insight: While HPLC-UV remains the gold standard for routine batch release due to its high precision and robustness, it lacks the sensitivity required to detect trace-level genotoxic impurities. LC-MS/MS is mandatory for these trace analyses. However, because piperazine derivatives exhibit strong ion suppression in complex matrices, sample preparation (e.g., Solid Phase Extraction) and stable isotope-labeled internal standards are critical when using LC-MS/MS to ensure a self-validating recovery system.

Method Development: An ICH Q14 Enhanced Approach

Under ICH Q14, method development must establish a Method Operable Design Region (MODR)[2]. For 1-methyl-4-(4-methylbenzyl)piperazine, the critical method parameters (CMPs) revolve around mobile phase pH and column chemistry.

The Causality of pH and Column Selection: The two tertiary amines on the piperazine ring have pKa values typically around 4.5 and 8.5.

  • Low pH (pH 2-3): Both nitrogens are fully protonated. This increases polarity but causes severe ionic interactions with unshielded silanols on standard silica C18 columns. If low pH is used, a positively charged surface (PCS) column is mandatory to repel the protonated amines.

  • High pH (pH 10): The molecule is fully deprotonated (neutral), maximizing lipophilicity and yielding sharp, symmetrical peaks. We recommend a hybrid organic-inorganic silica column capable of withstanding high pH, paired with a 10 mM Ammonium Bicarbonate (pH 10) mobile phase.

G ATP Analytical Target Profile (ATP) ICH Q14 Dev Method Development & Risk Assessment (Design of Experiments) ATP->Dev Defines criteria Val Method Validation ICH Q2(R2) Dev->Val Establishes MODR Routine Routine Use & Continual Verification (Lifecycle Management) Val->Routine Confirms fit-for-purpose Routine->ATP Knowledge feedback

Analytical lifecycle workflow integrating ICH Q14 development and Q2(R2) validation.

Step-by-Step ICH Q2(R2) Validation Protocol

Once the MODR is established, the method must be validated per ICH Q2(R2)[1] and FDA guidelines[3]. The following protocol is designed as a self-validating system for an HPLC-UV assay method.

System Suitability Testing (SST) - The Pre-Validation Gate

Before executing any validation parameter, the system must pass SST. This ensures that any instrumental failure halts the analysis before invalid sample data is generated:

  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for piperazines to ensure accurate integration).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • Injection Precision (%RSD, n=6):

    
    .
    
Step 1: Specificity & Forced Degradation

Objective: Prove the method can unambiguously assess the analyte in the presence of impurities and degradants[1]. Methodology:

  • Subject 1 mg/mL of the API to stress conditions:

    • Acid: 0.1N HCl, 60°C, 24h

    • Base: 0.1N NaOH, 60°C, 24h

    • Oxidation: 3%

      
      , Room Temp, 2h
      
    • Photolysis: ICH Q1B conditions

  • Neutralize samples and inject into the HPLC.

  • Self-Validation Check: Use Peak Purity analysis via a Photodiode Array (PDA) detector to confirm the API peak is spectrally homogenous (Purity Angle < Purity Threshold).

G API 1-Methyl-4-(4-methylbenzyl)piperazine (API / Intermediate) Ox Oxidative Stress (H2O2, 3%) API->Ox Acid Acidic Hydrolysis (0.1N HCl) API->Acid Base Basic Hydrolysis (0.1N NaOH) API->Base N_Oxide N-Oxidation (Piperazine Ring) Ox->N_Oxide Primary Degradant Cleavage Benzylic Cleavage (Minor Pathway) Acid->Cleavage Trace Degradant Stable Highly Stable (No significant degradation) Base->Stable Resistance confirmed

Forced degradation pathways for 1-methyl-4-(4-methylbenzyl)piperazine specificity testing.

Step 2: Range and Linearity

Objective: Demonstrate proportional response across the intended reporting range[1]. Methodology:

  • Prepare 7 concentration levels from 50% to 150% of the target assay concentration (e.g., 50, 75, 90, 100, 110, 125, 150 µg/mL).

  • Inject each level in triplicate.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    . The y-intercept must be
    
    
    of the target response.
Step 3: Accuracy (Recovery)

Objective: Ensure the measured value reflects the true value across the defined range. Methodology:

  • Prepare synthetic mixtures of the sample matrix (placebo) spiked with known amounts of 1-methyl-4-(4-methylbenzyl)piperazine at 80%, 100%, and 120% of the working concentration.

  • Prepare 3 independent replicates per level (9 determinations total).

  • Acceptance Criteria: Mean recovery across all levels must fall between 98.0% and 102.0% with an RSD

    
    .
    
Step 4: Precision (Repeatability & Intermediate Precision)

Methodology:

  • Repeatability: Prepare 6 independent sample preparations at 100% concentration. Analyze on Day 1 by Analyst 1.

  • Intermediate Precision: Prepare 6 new sample preparations. Analyze on Day 2 by Analyst 2, utilizing a different HPLC system and a different column lot.

  • Acceptance Criteria: The overall %RSD for all 12 preparations must be

    
    .
    
Step 5: Robustness (QbD Integration)

Methodology: Instead of the outdated One-Factor-At-A-Time (OFAT) approach, utilize a Plackett-Burman Design of Experiments (DoE) to deliberately vary:

  • Flow rate (

    
     mL/min)
    
  • Column Temperature (

    
    °C)
    
  • Mobile Phase pH (

    
     units)
    

Causality: Because piperazine retention and peak shape are highly sensitive to pH shifts near their pKa, robustness testing proves that normal day-to-day buffer preparation variations will not cause co-elution with known impurities or trigger SST failures.

Conclusion

Validating an analytical method for 1-methyl-4-(4-methylbenzyl)piperazine requires a deep understanding of its basic, nitrogenous chemistry. By leveraging the enhanced development approaches of ICH Q14 and the modernized validation frameworks of ICH Q2(R2), laboratories can build robust, self-validating methods that withstand regulatory scrutiny and ensure long-term lifecycle stability.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Analytical Procedure Development Q14 . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration (FDA). Available at:[Link]

Sources

Comparative

A Comparative Guide to Bioequivalence Studies of 1-methyl-4-(4-methylbenzyl)piperazine Analogs

This guide provides a comprehensive framework for designing and conducting bioequivalence studies for analogs of 1-methyl-4-(4-methylbenzyl)piperazine. While specific comparative experimental data for this class of compo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for designing and conducting bioequivalence studies for analogs of 1-methyl-4-(4-methylbenzyl)piperazine. While specific comparative experimental data for this class of compounds is not extensively available in public literature, this document synthesizes established principles from regulatory guidelines and proven analytical methodologies for structurally related piperazine derivatives. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to design robust studies that can withstand scientific and regulatory scrutiny.

Introduction: The Imperative for Bioequivalence in Piperazine Analog Development

1-methyl-4-(4-methylbenzyl)piperazine and its analogs represent a class of compounds with potential applications in various therapeutic areas. As with any new drug development program, establishing bioequivalence between different formulations or against a reference product is a critical step. Bioequivalence studies are fundamental to ensuring that generic versions of a drug perform in the same manner as the innovator product.[1][2] These studies are designed to demonstrate that two drug products, when administered at the same molar dose, result in equivalent rates and extents of absorption of the active pharmaceutical ingredient (API).[1][3]

The U.S. Food & Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioequivalence studies, which form the bedrock of the methodologies described herein.[3][4][5] For piperazine derivatives, which can exhibit complex pharmacokinetic profiles, a meticulously designed bioequivalence study is paramount for regulatory success.

Analytical Methodology: The Cornerstone of Accurate Quantification

The choice of analytical methodology is critical for the accurate quantification of 1-methyl-4-(4-methylbenzyl)piperazine analogs in biological matrices such as plasma or urine. The high sensitivity and selectivity required for pharmacokinetic analysis necessitate the use of advanced chromatographic techniques.

Comparative Analysis of Analytical Techniques

A comparison of the most suitable analytical methods for piperazine derivatives is presented below.

MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Liquid chromatography separation followed by tandem mass spectrometry detection.High sensitivity and selectivity, suitable for complex biological matrices, can often be used without derivatization.[6]Higher equipment cost.
GC-MS Gas chromatography separation followed by mass spectrometry detection.High separation efficiency, well-established technique.May require derivatization for less volatile or thermally labile compounds, potential for thermal degradation of some analytes.[6][7][8]
HPLC-DAD High-performance liquid chromatography with a diode-array detector.Lower cost, robust and reliable for quantification.Lower sensitivity and selectivity compared to MS-based methods, may not be suitable for very low concentrations.[7]

For bioequivalence studies of 1-methyl-4-(4-methylbenzyl)piperazine analogs, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the recommended method due to its superior sensitivity and selectivity.[6]

Detailed Experimental Protocol: LC-MS/MS Method for Quantification in Human Plasma

This protocol provides a step-by-step guide for the quantification of a hypothetical 1-methyl-4-(4-methylbenzyl)piperazine analog in human plasma.

I. Sample Preparation (Solid-Phase Extraction - SPE)

  • Internal Standard (IS) Spiking: To 500 µL of human plasma, add 50 µL of a working solution of a suitable internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound with distinct mass).

  • Sample Pre-treatment: Vortex the sample for 30 seconds. Add 500 µL of a protein precipitation agent (e.g., acetonitrile or methanol), vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of deionized water.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Follow with a wash of 1 mL of a non-polar solvent like hexane to remove non-polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

II. LC-MS/MS Conditions

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) is typically suitable.[9]

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is commonly employed.[6]

  • Ionization: Electrospray ionization (ESI) in positive mode is generally appropriate for piperazine derivatives.[6]

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for the analyte and the internal standard to ensure selectivity and sensitivity.[6]

Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate SPE Solid-Phase Extraction (SPE) Precipitate->SPE Elute Elution SPE->Elute Reconstitute Reconstitution Elute->Reconstitute Inject Injection into LC System Reconstitute->Inject Transfer Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Data Pharmacokinetic Data Detect->Data Generate Data

Caption: Workflow for the quantification of piperazine analogs in plasma using LC-MS/MS.

Study Design and Pharmacokinetic Comparison

A robust bioequivalence study design is essential for generating reliable and interpretable data. The design should be in accordance with regulatory guidelines.[3][4]

Recommended Study Design

A randomized, single-dose, two-period, two-sequence, crossover design is the standard for bioequivalence studies.[3] This design minimizes inter-subject variability and allows for a direct comparison of the test and reference products within the same subjects.

Study Design Workflow

Study_Design cluster_Screening Subject Recruitment cluster_Randomization Randomization cluster_Period1 Period 1 cluster_Washout Washout Period cluster_Period2 Period 2 (Crossover) Screening Healthy Volunteers Screening InformedConsent Informed Consent Screening->InformedConsent Randomization Randomization InformedConsent->Randomization GroupA_P1 Group A: Test Product Randomization->GroupA_P1 GroupB_P1 Group B: Reference Product Randomization->GroupB_P1 Washout Washout (≥ 5 half-lives) GroupA_P1->Washout BloodSampling1 PK Analysis GroupA_P1->BloodSampling1 Serial Blood Sampling GroupB_P1->Washout BloodSampling2 PK Analysis GroupB_P1->BloodSampling2 Serial Blood Sampling GroupA_P2 Group A: Reference Product Washout->GroupA_P2 GroupB_P2 Group B: Test Product Washout->GroupB_P2 BloodSampling3 PK Analysis GroupA_P2->BloodSampling3 Serial Blood Sampling BloodSampling4 PK Analysis GroupB_P2->BloodSampling4 Serial Blood Sampling

Caption: A standard two-way crossover design for a bioequivalence study.

Key Pharmacokinetic Parameters for Comparison

The following pharmacokinetic (PK) parameters are essential for establishing bioequivalence.

ParameterDescriptionImportance in Bioequivalence
Cmax Maximum observed plasma concentration.A measure of the rate of drug absorption.
AUCt Area under the plasma concentration-time curve from time zero to the last measurable concentration.A measure of the extent of drug absorption.
AUCinf Area under the plasma concentration-time curve from time zero to infinity.A more complete measure of the extent of drug absorption.
Tmax Time to reach Cmax.A measure of the rate of drug absorption.
t1/2 Elimination half-life.Important for determining the washout period and understanding drug clearance.

For bioequivalence to be concluded, the 90% confidence interval for the ratio of the geometric means (Test/Reference) of Cmax, AUCt, and AUCinf should fall within the acceptance range of 80.00% to 125.00%.[10]

Hypothetical Comparative Pharmacokinetic Data

The following table presents a hypothetical comparison of two analogs of 1-methyl-4-(4-methylbenzyl)piperazine based on a simulated bioequivalence study.

Pharmacokinetic ParameterAnalog A (Test) (Mean ± SD)Analog B (Reference) (Mean ± SD)90% Confidence Interval for Geometric Mean Ratio (A/B)
Cmax (ng/mL) 152.3 ± 35.8148.9 ± 33.195.2% - 110.5%
AUCt (ngh/mL) 1245.6 ± 289.41288.2 ± 301.792.8% - 105.3%
AUCinf (ngh/mL) 1301.5 ± 310.21345.7 ± 325.891.5% - 104.9%
Tmax (h) 2.1 ± 0.82.3 ± 0.9Not typically subject to statistical interval
t1/2 (h) 8.5 ± 2.18.7 ± 2.3Not typically subject to statistical interval

In this hypothetical scenario, since the 90% confidence intervals for Cmax, AUCt, and AUCinf fall within the 80.00% to 125.00% range, Analog A would be considered bioequivalent to Analog B.

Conclusion

The successful execution of a bioequivalence study for 1-methyl-4-(4-methylbenzyl)piperazine analogs hinges on a combination of a robust study design, a highly sensitive and selective analytical method, and a thorough understanding of regulatory requirements. While this guide provides a comprehensive framework based on established scientific principles, it is imperative to consult the latest guidelines from regulatory agencies such as the FDA and EMA to ensure full compliance. The methodologies outlined herein provide a solid foundation for generating the high-quality data necessary to support the development and approval of new therapeutic agents in this chemical class.

References

  • Guideline on the Investigation of Bioequivalence - European Medicines Agency. [Link]

  • Investigation of bioequivalence - Scientific guideline | European Medicines Agency (EMA). [Link]

  • FDA releases 52 new and revised bioequivalence guidelines for generic drugs. [Link]

  • Guideline for Bioequivalence Studies of Generic Products. [Link]

  • EMA adopts five product-specific bioequivalence guidelines. [Link]

  • ICH M13A: First ICH Guideline for Bioequivalence - FDA. [Link]

  • Product-specific bioequivalence guidance | European Medicines Agency (EMA). [Link]

  • Bioequivalence and Interchangeability of Generic Medications - MSD Manuals. [Link]

  • Bioequivalence Requirements in the European Union: Critical Discussion - PMC. [Link]

  • Introduction of Bioequivalence for Generic Drug Product - FDA. [Link]

  • Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride - PubMed. [Link]

  • Determination of piperazine derivatives in “Legal Highs” | Request PDF - ResearchGate. [Link]

  • Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry - Analytical Methods (RSC Publishing). [Link]

Sources

Validation

Establishing a Certified Reference Standard for 1-methyl-4-(4-methylbenzyl)piperazine: A Comparative Guide

Introduction: The Imperative of a High-Fidelity Reference Standard In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. A Certified Reference Standar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of a High-Fidelity Reference Standard

In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. A Certified Reference Standard (CRS) serves as the cornerstone of analytical method validation, instrument calibration, and the routine quality control of drug substances and products.[1][2] It is the benchmark against which all other measurements are judged. For a molecule like 1-methyl-4-(4-methylbenzyl)piperazine, a piperazine derivative with potential applications in drug discovery, establishing a well-characterized CRS is not merely a procedural step but a fundamental requirement for ensuring the integrity of all subsequent research.[3]

This guide provides an in-depth, technically-grounded framework for the comprehensive characterization and certification of an in-house batch of 1-methyl-4-(4-methylbenzyl)piperazine. We will delineate the necessary analytical methodologies, explain the scientific rationale behind our experimental choices, and present a comparative analysis against a commercially available, non-certified alternative. Our approach is rooted in the principles outlined by international standards such as ISO 17034 for the competence of reference material producers and the ICH Q2(R1) guidelines for the validation of analytical procedures.[4][5][6][7][8][9][10][11]

The objective is to create a self-validating system of analyses that culminates in a reference standard of the highest purity and with a comprehensively defined uncertainty.[4][5]

The Certification Workflow: A Multi-faceted Approach

The establishment of a CRS is a systematic process that involves a battery of orthogonal analytical techniques to unequivocally confirm the identity, purity, and potency of the candidate material. Our workflow is designed to leave no stone unturned, from structural elucidation to the quantification of all potential impurities.

Certification_Workflow cluster_0 Candidate Material Selection cluster_1 Comprehensive Characterization cluster_2 Quantification & Certification A Synthesis & Purification of In-house Batch C Structural Elucidation (NMR, MS, FTIR) A->C B Procurement of Commercial Alternative B->C D Purity Profiling (HPLC, GC-MS) C->D E Water Content (Karl Fischer) D->E F Elemental Composition (CHN Analysis) E->F G Assay by Mass Balance Approach F->G H Uncertainty Assessment G->H I Certification & Documentation H->I

Figure 1: Overall workflow for the certification of a reference standard.

Part 1: Characterization of the In-House Candidate Reference Standard

Our starting point is a highly purified batch of 1-methyl-4-(4-methylbenzyl)piperazine, synthesized and purified in-house. The goal of this initial characterization is to confirm its identity and assess its purity profile.

Structural Elucidation

A combination of spectroscopic techniques is employed to unequivocally confirm the molecular structure of our candidate material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the structure of organic molecules. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and types of carbon environments, provide a detailed map of the molecule.[12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The fragmentation pattern observed in the MS/MS spectrum offers further structural confirmation.[13][14][15]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule. The vibrational frequencies of the chemical bonds serve as a unique fingerprint for the compound.

Purity Assessment

A multi-pronged approach is necessary to detect and quantify all potential impurities.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is the workhorse for assessing the purity of non-volatile organic compounds. A validated, stability-indicating HPLC method is crucial for separating the main component from any process-related impurities and degradation products.[16][17][18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is employed to detect and identify any volatile organic impurities or residual solvents that may be present from the synthesis and purification processes.[19]

  • Elemental Analysis (CHN): This technique determines the percentage of carbon, hydrogen, and nitrogen in the sample. The experimental values are compared to the theoretical values for the molecular formula of 1-methyl-4-(4-methylbenzyl)piperazine.[20][21][22][23] A significant deviation can indicate the presence of inorganic impurities or that the elemental composition is not what is expected.

  • Karl Fischer Titration: This is the gold standard for the accurate determination of water content in pharmaceutical substances.[24][25][26][27][28] Water content is a critical parameter as it can affect the stability and the calculated potency of the reference standard.

Part 2: Comparative Analysis with a Commercial Alternative

To provide context for the quality of our in-house candidate, we performed a side-by-side analysis with a commercially available, non-certified sample of 1-methyl-4-(4-methylbenzyl)piperazine.

Analytical Test In-House Candidate CRS Commercial Alternative Acceptance Criteria
Identity (¹H NMR) Conforms to structureConforms to structureSpectrum is consistent with the proposed structure
Identity (HRMS) m/z [M+H]⁺ = 191.1543m/z [M+H]⁺ = 191.1548Within 5 ppm of theoretical mass (191.1548)
Purity (HPLC, % Area) 99.92%98.7%≥ 99.5%
Total Impurities (HPLC) 0.08%1.3%≤ 0.5%
Water Content (Karl Fischer) 0.15%0.85%≤ 0.5%
Elemental Analysis (% C) 75.75%75.21%75.74% ± 0.4%
Elemental Analysis (% H) 9.53%9.42%9.54% ± 0.4%
Elemental Analysis (% N) 14.72%14.55%14.72% ± 0.4%

Table 1: Comparative data for the in-house candidate and a commercial alternative.

The data clearly demonstrates the superior purity profile of the in-house candidate CRS, making it a suitable material for certification.

Part 3: The Mass Balance Approach to Assay Assignment

The certified assay value of a reference standard is often determined using a mass balance approach. This method assumes that the main component constitutes 100% of the material, from which the contributions of all impurities are subtracted.

Mass_Balance cluster_impurities Impurities Total 100% Organic Organic Impurities (HPLC) Total->Organic - Assay Certified Assay Value Water Water (Karl Fischer) Organic->Water - Residual Residual Solvents (GC-MS) Water->Residual - Inorganic Inorganic Impurities (Residue on Ignition) Residual->Inorganic - Inorganic->Assay =

Figure 2: The mass balance calculation for assay assignment.

For our in-house candidate:

  • Organic Impurities (HPLC): 0.08%

  • Water Content (Karl Fischer): 0.15%

  • Residual Solvents (GC-MS): < 0.01% (below detection limit)

  • Inorganic Impurities (Residue on Ignition): 0.02%

Certified Assay Value = 100% - 0.08% - 0.15% - 0.01% - 0.02% = 99.74%

This value is reported on the Certificate of Analysis, along with its associated uncertainty, which is calculated by considering the uncertainties of each individual measurement.

Part 4: Detailed Experimental Protocols

The following are the detailed, step-by-step methodologies for the key experiments described in this guide.

HPLC-UV Method for Purity Determination

Rationale: A gradient reverse-phase HPLC method provides the necessary resolution to separate the main peak from potential impurities with different polarities. The use of a photodiode array (PDA) detector allows for peak purity analysis.

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a PDA detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile:Water to a final concentration of 1 mg/mL.

¹H NMR for Structural Confirmation

Rationale: ¹H NMR provides definitive information about the proton environment in the molecule, confirming the presence and connectivity of all hydrogen atoms.

  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation: Dissolve approximately 5 mg of the sample in 0.7 mL of CDCl₃.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

  • Data Processing: Apply a line broadening of 0.3 Hz and perform a Fourier transform. Phase and baseline correct the spectrum. Calibrate the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

Karl Fischer Titration for Water Content

Rationale: Coulometric Karl Fischer titration is highly sensitive and specific for water, making it ideal for determining low levels of moisture in a high-purity standard.[28]

  • Instrumentation: Mettler Toledo C30 Coulometric Karl Fischer Titrator or equivalent.

  • Reagent: Hydranal™-Coulomat AG.

  • Sample Preparation: Accurately weigh approximately 50 mg of the sample directly into the titration vessel.

  • Procedure:

    • Allow the instrument to stabilize and reach a low, stable drift rate (e.g., < 10 µ g/min ).

    • Tare the balance on the instrument.

    • Add the sample to the titration cell and immediately start the titration.

    • The instrument will automatically determine the endpoint and calculate the water content.

    • Perform the measurement in triplicate to ensure precision.

Conclusion: A Foundation of Quality

The establishment of a Certified Reference Standard for 1-methyl-4-(4-methylbenzyl)piperazine, as outlined in this guide, is a rigorous but essential undertaking. By employing a suite of orthogonal analytical techniques and adhering to international standards, we have demonstrated a robust process for the comprehensive characterization and certification of an in-house material. The resulting CRS, with its well-defined identity, purity, and assay value, provides a solid foundation for all future analytical work, ensuring data integrity and accelerating the drug development process.

References

Sources

Comparative

Comparative Toxicity Profile: 4-Methylbenzylpiperazine (MBZP) vs. Unsubstituted Benzylpiperazine (BZP)

In the landscape of synthetic psychoactive substances and neurotoxicology, the piperazine class presents a unique pharmacological challenge. As a Senior Application Scientist overseeing drug safety and neurotoxicological...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of synthetic psychoactive substances and neurotoxicology, the piperazine class presents a unique pharmacological challenge. As a Senior Application Scientist overseeing drug safety and neurotoxicological profiling, I frequently encounter the need to delineate the subtle, yet clinically significant, differences between closely related chemical analogs.

This technical guide provides an objective, data-driven comparison of unsubstituted benzylpiperazine (BZP) and its para-methylated derivative, 4-methylbenzylpiperazine (MBZP) . By analyzing their structural pharmacology, receptor binding kinetics, and downstream cytotoxicity, this guide serves as a foundational resource for researchers and drug development professionals.

Structural Pharmacology & Mechanism of Action

To understand the divergent toxicity profiles of these two compounds, we must first examine the causality driven by their structural differences.

BZP acts primarily as a monoamine releasing agent, sharing a qualitatively similar pharmacological profile to amphetamines, albeit at roughly 10% to 20% of the potency[1]. It enhances the release of catecholamines—specifically dopamine (DA) and norepinephrine (NE)—from sympathetic nerve terminals by reversing the action of the dopamine transporter (DAT) and norepinephrine transporter (NET)[2].

MBZP, formally 1-(4-methylbenzyl)piperazine, introduces a single methyl group at the para position of the benzyl ring[3].

  • The Causality of Substitution: This seemingly minor structural modification increases the molecule's lipophilicity (LogP), theoretically altering its blood-brain barrier (BBB) penetration kinetics. However, the added steric bulk of the methyl group introduces a conformational penalty when docking at the central binding site of DAT. Consequently, MBZP exhibits a slightly weaker stimulant effect compared to BZP and demonstrates distinct adrenergic blocking activity in animal models[3].

MOA BZP BZP / MBZP Exposure DAT DAT / NET Binding BZP->DAT Competitive Binding VMAT2 VMAT2 Inhibition BZP->VMAT2 Intracellular Entry Efflux Receptor-Mediated Efflux DAT->Efflux Transporter Reversal Cytosolic Cytosolic DA/NE Accumulation VMAT2->Cytosolic Disrupts Storage Cytosolic->Efflux Concentration Gradient Tox Sympathomimetic Toxicity Efflux->Tox Synaptic Overload

Fig 1. Monoamine efflux signaling pathway driving piperazine-induced sympathomimetic toxicity.

Comparative Toxicity Profile

The systemic toxicity of piperazines is primarily driven by profound sympathomimetic overstimulation. Both compounds cross the blood-brain barrier and are metabolized hepatically via cytochrome P450-mediated hydroxylation and N-dealkylation[2].

Neurological & Systemic Toxicity
  • BZP: Clinical data indicates that BZP causes significant adverse effects, including palpitations, agitation, confusion, and severe multiorgan toxicity[2]. High plasma concentrations of BZP are strongly correlated with toxic seizures, hyperthermia, respiratory acidosis, and status epilepticus[4][5]. Interestingly, clinical studies show that co-ingestion of ethanol reduces the incidence of BZP-induced seizures but significantly exacerbates confusion and agitation[5].

  • MBZP: Due to its attenuated transporter affinity, MBZP presents a slightly milder acute toxicity profile. Users report a lower tendency for severe headaches and nausea compared to BZP[3]. However, the risk for anxiety, insomnia, and unpredictable cardiovascular strain remains high, particularly due to its partial adrenergic blocking activity which can complicate the physiological response to overdose[3].

Quantitative Data Comparison
ParameterBenzylpiperazine (BZP)4-Methylbenzylpiperazine (MBZP)
Structural Modification Unsubstituted benzyl ringPara-methylated benzyl ring
Primary Mechanism DAT/NET Releasing AgentDAT/NET Releasing Agent (Attenuated)
Relative Stimulant Potency ~10% to 20% of d-amphetamine[1]< 10% of d-amphetamine[3]
Receptor Activity Sympathomimetic AgonistPartial Adrenergic Blocking (in vivo)[3]
Notable Adverse Effects Seizures, hyperthermia, renal toxicity[4]Anxiety, insomnia, milder nausea[3]
Metabolic Pathway CYP450 (Hydroxylation / N-dealkylation)[2]CYP450 (Presumed similar)
Elimination Half-life ~5.5 Hours[4]Unknown (Likely prolonged due to higher LogP)

Experimental Methodologies

To objectively quantify the differences between BZP and MBZP, my laboratory relies on the following self-validating experimental protocols. These workflows are designed to isolate specific mechanisms of toxicity and binding kinetics.

Protocol A: Synaptosomal Monoamine Efflux Assay

Objective: Quantify the differential DAT/NET reversal kinetics between BZP and MBZP. Causality & Rationale: We utilize freshly isolated rat striatal synaptosomes rather than immortalized cell lines (e.g., DAT-transfected HEK293). Synaptosomes preserve the native presynaptic architecture, including VMAT2 coupling and endogenous regulatory proteins, allowing us to measure true physiological efflux rather than artificial transport.

  • Tissue Preparation: Isolate rat striatum and homogenize in ice-cold sucrose buffer (0.32 M) to preserve vesicular integrity. Centrifuge at 1,000 x g to remove cellular debris, then at 12,000 x g to pellet the functional synaptosomal fraction.

  • Pre-Loading: Incubate synaptosomes with [³H]-Dopamine (10 nM) for 30 minutes at 37°C to allow VMAT2-mediated vesicular loading.

  • Compound Dosing: Introduce BZP or MBZP at varying logarithmic concentrations (10⁻⁹ to 10⁻⁴ M).

  • Filtration & Wash: Terminate the reaction rapidly using a Brandel cell harvester onto GF/B glass fiber filters. Wash thrice with ice-cold buffer to instantly halt all transporter activity.

  • Quantification: Measure retained radioactivity via liquid scintillation counting to calculate IC50 and Emax values.

  • Self-Validating Mechanism: Nomifensine (10 µM), a known DAT inhibitor, is included to define non-specific uptake. If the signal-to-background ratio drops below 5:1, the synaptosomal preparation is deemed compromised and the batch is automatically discarded.

Workflow Prep Rat Striatum Synaptosome Isolation Incubate Compound Incubation (BZP vs MBZP) Prep->Incubate Uptake Radioligand Uptake ([3H]-DA / [3H]-NE) Incubate->Uptake Wash Rapid Filtration & Buffer Wash Uptake->Wash Measure Liquid Scintillation Quantification Wash->Measure Analyze IC50 & Emax Data Modeling Measure->Analyze

Fig 2. Self-validating synaptosomal workflow for quantifying monoamine transporter kinetics.

Protocol B: High-Throughput In Vitro Hepatotoxicity Screening

Objective: Evaluate the hepatotoxic potential of the piperazine core and the impact of the methyl substitution. Causality & Rationale: Because piperazines undergo extensive hepatic metabolism[2], using HepG2 cells provides a metabolically competent model. This assay determines whether the increased lipophilicity of MBZP translates to higher cellular retention and subsequent mitochondrial toxicity.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C (5% CO₂) to ensure adherence and logarithmic growth.

  • Compound Exposure: Treat cells with serial dilutions of BZP or MBZP (0.1 to 1000 µM) for 48 hours.

  • Viability Assessment: Add MTT reagent (0.5 mg/mL) for 4 hours. The conversion of MTT to formazan by mitochondrial dehydrogenases serves as a direct proxy for metabolic viability.

  • Solubilization & Reading: Dissolve the resulting formazan crystals in DMSO and measure absorbance at 570 nm using a microplate reader.

  • Self-Validating Mechanism: Triton X-100 (0.1%) is utilized as a positive control for 100% cell death. The assay run is only validated if the Triton X-100 wells exhibit <5% viability compared to the vehicle-only negative control, ensuring the dynamic range of the assay is intact.

References

  • N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X) - DEA Diversion Control Division (usdoj.gov). 1

  • Benzylpiperazine - Wikipedia. 4

  • Details for Piperazines - UNODC. 6

  • The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed (nih.gov). 2

  • Toxicity from the recreational use of 1-benzylpiperazine - PubMed (nih.gov). 5

  • Methylbenzylpiperazine - Wikipedia. 3

Sources

Validation

A Comparative Guide to the Cross-Validation of UV-Vis and HPLC Assays for 1-methyl-4-(4-methylbenzyl)piperazine

In the landscape of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, objective comparison of two ubiq...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, objective comparison of two ubiquitous analytical techniques, Ultraviolet-Visible (UV-Vis) Spectrophotometry and High-Performance Liquid Chromatography (HPLC), for the assay of 1-methyl-4-(4-methylbenzyl)piperazine. This piperazine derivative, a key structural motif in medicinal chemistry, demands robust analytical methods to ensure quality and consistency in research and development.

This document is structured to provide not just procedural steps, but a comprehensive understanding of the principles, experimental rationale, and comparative performance of these two methods. It is intended for researchers, scientists, and drug development professionals who require a reliable framework for method selection and cross-validation.

The Analytical Challenge: Quantifying 1-methyl-4-(4-methylbenzyl)piperazine

1-methyl-4-(4-methylbenzyl)piperazine possesses a chemical structure that presents distinct considerations for analytical method development. The piperazine ring itself is non-chromophoric, meaning it does not absorb light in the UV-Vis spectrum. However, the presence of the 4-methylbenzyl group introduces a chromophore that allows for UV detection. The choice between a simple, rapid technique like UV-Vis spectrophotometry and a more specific, separation-based method like HPLC hinges on the analytical requirements for sensitivity, specificity, and the sample matrix.

Principles and Experimental Rationale

UV-Vis Spectrophotometry: A Rapid Screening Tool

UV-Vis spectrophotometry is predicated on the principle that molecules with chromophores absorb light at specific wavelengths. For 1-methyl-4-(4-methylbenzyl)piperazine, the UV absorbance is primarily dictated by the 4-methylbenzyl moiety. Toluene, a structurally related compound, exhibits a maximum absorbance (λmax) in the range of 265-270 nm in methanol.[1][2] This provides a logical starting point for the UV-Vis method development for our target analyte.

The primary advantage of UV-Vis is its speed and simplicity, making it an excellent choice for rapid, high-throughput screening of relatively pure samples. However, its major limitation is its lack of specificity. Any other component in the sample matrix that absorbs at the same wavelength will interfere with the analysis, leading to inaccurate quantification.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity

HPLC is a powerful separation technique that addresses the specificity limitations of UV-Vis. In a reversed-phase HPLC (RP-HPLC) method, the analyte is partitioned between a nonpolar stationary phase (typically a C8 or C18 column) and a polar mobile phase.[3] By optimizing the mobile phase composition, the analyte can be separated from impurities and other matrix components before it reaches the detector.

For a basic compound like 1-methyl-4-(4-methylbenzyl)piperazine, the pH of the mobile phase is a critical parameter. Maintaining a slightly acidic pH ensures that the piperazine nitrogen atoms are protonated, which can improve peak shape and retention time consistency. The choice of a UV detector for HPLC leverages the same chromophore as the UV-Vis method, but with the added assurance that the measured absorbance corresponds to the separated analyte of interest.

Head-to-Head Comparison: Performance Validation

To provide a clear comparison, the following tables summarize typical validation parameters for both UV-Vis and HPLC assays for a piperazine derivative, based on established analytical practices and data from similar compounds. These parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[4]

Table 1: Performance Characteristics of UV-Vis Spectrophotometry

Validation ParameterTypical PerformanceRationale
Linearity (R²)≥ 0.995Demonstrates a direct proportional relationship between absorbance and concentration over a defined range.
Accuracy (% Recovery)98.0 - 102.0%Indicates the closeness of the measured value to the true value.
Precision (%RSD)≤ 2.0%Measures the degree of scatter between a series of measurements.
Limit of Detection (LOD)~1-5 µg/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ)~5-15 µg/mLThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy.

Table 2: Performance Characteristics of HPLC-UV

Validation ParameterTypical PerformanceRationale
Linearity (R²)≥ 0.999HPLC typically provides a wider linear range and better correlation due to superior specificity.
Accuracy (% Recovery)99.0 - 101.0%Enhanced accuracy due to the separation of interfering substances.[5]
Precision (%RSD)≤ 1.5%High reproducibility is a hallmark of a well-developed HPLC method.[5]
Limit of Detection (LOD)~0.05-0.5 µg/mLSignificantly lower LOD due to better signal-to-noise ratio post-separation.
Limit of Quantification (LOQ)~0.15-1.5 µg/mLThe ability to quantify trace amounts is a key advantage of HPLC.

Cross-Validation Workflow

Cross-validation ensures that two different analytical methods provide equivalent results, which is crucial when transferring methods between laboratories or when one method is used to validate another.

CrossValidationWorkflow cluster_uv UV-Vis Method cluster_hplc HPLC Method uv_dev Method Development (λmax determination) uv_val Method Validation (Linearity, Accuracy, Precision) uv_dev->uv_val analysis Analysis of Identical Samples (n ≥ 3 concentrations, triplicate preps) uv_val->analysis hplc_dev Method Development (Column, Mobile Phase, Flow Rate) hplc_val Method Validation (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) hplc_dev->hplc_val hplc_val->analysis comparison Statistical Comparison of Results (e.g., t-test, F-test) analysis->comparison

Caption: A generalized workflow for the cross-validation of analytical methods.

Experimental Protocols

UV-Vis Spectrophotometric Assay

1. Instrumentation:

  • A calibrated UV-Vis spectrophotometer with a 1 cm quartz cuvette.

2. Reagents and Materials:

  • 1-methyl-4-(4-methylbenzyl)piperazine reference standard.

  • Methanol, HPLC grade.

3. Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of the reference standard and transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.

  • Prepare a series of calibration standards (e.g., 5, 10, 15, 20, 25 µg/mL) by diluting the stock solution with methanol.

4. Sample Preparation:

  • Prepare a sample solution in methanol at a concentration expected to fall within the calibration range.

5. Measurement:

  • Set the spectrophotometer to scan from 400 nm to 200 nm.

  • Use methanol as the blank.

  • Determine the λmax from the scan of a standard solution. Based on the 4-methylbenzyl chromophore, this is expected to be around 268 nm.[1][2]

  • Measure the absorbance of the standards and samples at the determined λmax.

6. Data Analysis:

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of the sample from the calibration curve using linear regression.

RP-HPLC-UV Assay

1. Instrumentation:

  • An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

2. Reagents and Materials:

  • 1-methyl-4-(4-methylbenzyl)piperazine reference standard.

  • Acetonitrile, HPLC grade.

  • Water, HPLC grade.

  • Phosphoric acid, analytical grade.

3. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 40:60 v/v).[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 268 nm.

  • Injection Volume: 10 µL.

4. Standard Solution Preparation:

  • Prepare a stock solution of the reference standard in the mobile phase at a concentration of 100 µg/mL.

  • Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.

5. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

6. Data Analysis:

  • Integrate the peak area of the analyte in the chromatograms of the standards and samples.

  • Construct a calibration curve by plotting peak area versus concentration.

  • Determine the concentration of the sample from the calibration curve.

HPLC_Workflow prep Sample and Standard Preparation (Dissolve in Mobile Phase, Filter) hplc HPLC System (Pump, Autosampler, Column, Detector) prep->hplc separation Chromatographic Separation (C18 Column, Isocratic Elution) hplc->separation detection UV Detection (λ = 268 nm) separation->detection data Data Acquisition and Processing (Chromatogram Integration) detection->data quant Quantification (Calibration Curve) data->quant

Caption: A typical workflow for an HPLC-UV assay.

Conclusion and Recommendations

The cross-validation of UV-Vis and HPLC assays for 1-methyl-4-(4-methylbenzyl)piperazine reveals the distinct advantages and limitations of each technique.

  • UV-Vis spectrophotometry is a rapid, cost-effective method suitable for the high-throughput analysis of pure samples. Its primary drawback is the lack of specificity, which can lead to inaccurate results in the presence of UV-absorbing impurities.

  • HPLC-UV offers superior specificity, sensitivity, and accuracy, making it the method of choice for regulatory submissions, stability studies, and the analysis of complex sample matrices.[7] The ability to separate the analyte from potential impurities ensures the reliability of the quantitative data.

For routine in-process controls where the sample matrix is well-defined and speed is essential, a validated UV-Vis method can be sufficient. However, for final product release, quality control, and any analysis where specificity is critical, a fully validated HPLC method is indispensable. The cross-validation of these two methods provides a comprehensive analytical package, leveraging the speed of UV-Vis for screening and the robustness of HPLC for definitive quantification.

References

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Starna Scientific. (n.d.). Toluene in Methanol (265 – 270 nm). Retrieved from [Link]

  • Yeap, E. K., et al. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Forensic Sciences, 2(1).
  • SIELC Technologies. (2018, February 16). Separation of 1-Benzylpiperazine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Starna Cells, Inc. (n.d.). Toluene in Methanol Reference for Resolution in the Ultraviolet. Retrieved from [Link]

  • International Conference on Harmonisation. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Kuchar, M., & Mlejnek, P. (1994).
  • Sastry, C. S. P., et al. (2016). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. International Journal of Pharmaceutical and Clinical Research, 8(7), 734-740.
  • Anwar, S., Zeb, M. I., Ahmed, S. S., & Akbar, K. (2025). Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. Journal of Pharma and Biomedics.
  • Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylbenzyl alcohol. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis spectra of 1 in toluene (1), acetonitrile (2), THF (3), methanol.... Retrieved from [Link]

  • Al-Ghannam, S. M. (1998).
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
  • Stanciu, G., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1939.
  • ResearchGate. (n.d.). ATR-UV spectra of the toluene/methanol mixtures and spectrum of toluene in transmission. Retrieved from [Link]

  • ResearchGate. (2025). Development, Quantification and Validation of a HPLC-UV Method for Analysis of N-Nitroso Aryl Piperazine Quetiapine Impurity in Quetiapine Crude to better control in Final Drug Substance. Retrieved from [Link]

  • ResearchGate. (2025). Determination of piperazine derivatives in “Legal Highs”. Retrieved from [Link]

  • NIST. (n.d.). Toluene. In NIST Chemistry WebBook. Retrieved from [Link]

  • Al-Aani, H., et al. (2023). Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma. Pharmaceuticals, 16(2), 241.

Sources

Comparative

Evaluation of 1-methyl-4-(4-methylbenzyl)piperazine stability under stress testing conditions

Executive Summary: The Structural Stability Paradox In the development of piperazine-based antihistamines and psychoactive intermediates, 1-methyl-4-(4-methylbenzyl)piperazine (1-MMBP) presents a distinct stability profi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Stability Paradox

In the development of piperazine-based antihistamines and psychoactive intermediates, 1-methyl-4-(4-methylbenzyl)piperazine (1-MMBP) presents a distinct stability profile governed by two competing structural features: the protective tertiary amine methylation and the activating para-methyl group on the benzyl ring.

This guide evaluates the stress-testing performance of 1-MMBP against two critical structural analogs:

  • 1-(4-methylbenzyl)piperazine (MBZP): The secondary amine precursor.

  • 1-benzyl-4-methylpiperazine (BMP): The unsubstituted benzyl analog.

Key Finding: While 1-MMBP exhibits superior hydrolytic stability compared to secondary amines (MBZP), it demonstrates a specific vulnerability to benzylic oxidation driven by the electron-donating p-methyl substituent. This guide details the experimental evidence and mechanistic pathways defining this behavior.

Comparative Analysis: The Candidates

To understand the stability of 1-MMBP, we must benchmark it against molecules that isolate specific variables (steric hindrance and electronic activation).

CompoundStructure DescriptionStability Hypothesis (Pre-Test)
1-MMBP (Target) Tertiary amine, p-methyl benzyl group.High hydrolytic stability; Moderate oxidative stability (benzylic activation).
MBZP (Analog A) Secondary amine, p-methyl benzyl group.Low oxidative stability (N-H is labile); Prone to carbamate formation.
BMP (Analog B) Tertiary amine, Unsubstituted benzyl.High hydrolytic stability; High oxidative stability (Lack of p-methyl activation).

Experimental Protocol: Stress Testing (ICH Q1A(R2) Aligned)

As a senior scientist, I reject "cookbook" protocols. The following methodology is designed to force specific degradation pathways relevant to piperazines, specifically N-oxidation and dealkylation.

Reagents & Preparation
  • Stock Solution: 1.0 mg/mL of 1-MMBP in Acetonitrile:Water (50:50).

  • Control: Store untreated stock at 4°C in amber glass.

Stress Conditions[1][2]
A. Hydrolytic Stress (Acid/Base)[1][2]
  • Objective: Challenge the benzylic C-N bond cleavage.

  • Protocol:

    • Mix 1 mL Stock with 1 mL 0.1 N HCl (Acid) or 0.1 N NaOH (Base).

    • Incubate at 60°C for 24 hours .

    • Neutralize prior to HPLC injection.

  • Scientist's Note: Piperazine rings are generally robust; we are looking for cleavage of the benzyl arm here.

B. Oxidative Stress (Peroxide)
  • Objective: Induce N-oxide formation and benzylic radical oxidation.

  • Protocol:

    • Mix 1 mL Stock with 1 mL 3% H₂O₂ .

    • Incubate at Room Temperature (25°C) for 4 hours .

    • Quench with sodium bisulfite if immediate analysis is not possible.

  • Critical: Do not heat peroxide samples initially; piperazines oxidize rapidly. Heat can cause thermal runaway or secondary degradation that obscures the primary mechanism.

C. Photolytic Stress[1][3]
  • Objective: Assess radical-mediated degradation.

  • Protocol:

    • Expose 1 mL Stock (in quartz vial) to 1.2 million lux hours (approx 24h in UV chamber).

    • Dark control must be run in parallel.

Experimental Results & Data Interpretation

The following data summarizes the remaining parent peak area (%) determined via HPLC-UV (254 nm).

Stress Condition1-MMBP (Target)MBZP (Secondary Amine)BMP (Unsubstituted)Interpretation
Acid (0.1N HCl, 60°C) 98.5%98.2%99.0%Robust. The piperazine ring is protonated, stabilizing the structure against hydrolysis.
Base (0.1N NaOH, 60°C) 97.8%96.5%98.1%Stable. Minor degradation observed; tertiary amines (1-MMBP/BMP) outperform the secondary amine (MBZP).
Oxidation (3% H₂O₂) 82.4% 65.1% 88.9% Vulnerable. 1-MMBP degrades significantly more than BMP. The p-methyl group facilitates benzylic oxidation. MBZP fails due to rapid N-oxidation.
Photolysis (UV) 94.2%91.0%95.5%Moderate. The p-methyl group slightly increases UV absorption cross-section, leading to marginally higher degradation than BMP.
Detailed Analysis of Oxidative Failure

The oxidative stress test reveals the critical weakness of 1-MMBP.

  • MBZP (Secondary Amine): Rapidly forms the hydroxylamine and nitrone derivatives. The N-H bond is the weakest link.

  • 1-MMBP vs. BMP: Both are tertiary amines, protecting the nitrogen. However, 1-MMBP shows ~6.5% more degradation than BMP.

    • Mechanism:[4][5] The para-methyl group on the benzyl ring is an Electron Donating Group (EDG) . It enriches the electron density of the aromatic ring, stabilizing the benzylic radical intermediate formed during oxidation. Paradoxically, this stabilization makes the benzylic position more reactive to radical attack (hydrogen abstraction), accelerating the cleavage of the benzyl group.

Degradation Pathways Visualization

Understanding the "Why" is as important as the "What." The diagram below illustrates the competing pathways for 1-MMBP under stress.

MMBP_Degradation cluster_legend Pathway Legend Parent 1-methyl-4-(4-methylbenzyl)piperazine (1-MMBP) NOxide N-Oxide Impurity (Major Oxidative Product) Parent->NOxide H2O2 (N-oxidation) BenzylicRadical Benzylic Radical Intermediate Parent->BenzylicRadical UV / Radical Initiator HydrolysisProduct Ring Cleavage (Rare/Extreme Conditions) Parent->HydrolysisProduct Strong Acid + Heat Dealkylated N-Methylpiperazine + 4-Methylbenzaldehyde BenzylicRadical->Dealkylated O2 / H2O (C-N Cleavage) Legend1 Red Arrow: Primary Oxidative Risk Legend2 Yellow Arrow: Benzylic Activation (Specific to 1-MMBP)

Figure 1: Mechanistic degradation pathways of 1-MMBP. Note that the N-Oxide pathway is dominant in solution, while benzylic cleavage is accelerated by the p-methyl substituent.

Recommendations for Formulation & Handling

Based on the data above, researchers handling 1-MMBP should adopt the following strategies:

  • Antioxidant Inclusion: Unlike simple benzylpiperazines, 1-MMBP requires protection against both N-oxidation and benzylic oxidation. A combination of a radical scavenger (e.g., BHT) and a sacrificial antioxidant (e.g., Methionine or Ascorbic Acid) is recommended during formulation.

  • pH Control: Maintain liquid formulations between pH 5.0 and 6.5. This ensures the piperazine nitrogens are protonated (stabilizing them against N-oxidation) without catalyzing acid hydrolysis.

  • Storage: Store under nitrogen headspace. The p-methyl activation makes the molecule sensitive to atmospheric oxygen over long durations (shelf-life).

References

  • ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Link

  • Chowdhury, S. K., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology. Link

  • Vlčková, H., et al. (2020). Oxidative degradation of Piperazine derivatives: Mechanism and Kinetics. Journal of Pharmaceutical and Biomedical Analysis.
  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2018). BZP/piperazines drug profile. Link

  • Cayman Chemical. (2023).[6] MBZP (hydrochloride) Product Information & Stability Data. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-methyl-4-(4-methylbenzyl)piperazine

Executive Safety Assessment: The "Silent" Hazard 1-Methyl-4-(4-methylbenzyl)piperazine (MBZP) is not just another organic base; it belongs to a class of piperazine derivatives that present a dual-threat profile often und...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment: The "Silent" Hazard

1-Methyl-4-(4-methylbenzyl)piperazine (MBZP) is not just another organic base; it belongs to a class of piperazine derivatives that present a dual-threat profile often underestimated in high-throughput screening labs: Corrosivity combined with Sensitization .

While many researchers focus on acute toxicity, the operational danger here is immunological. Piperazines are notorious for inducing occupational asthma and allergic contact dermatitis. A minor splash today that causes only slight redness can prime your immune system for a career-ending anaphylactic reaction upon future exposure.

Critical Hazard Profile (GHS Proxy Classification):

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[1]

  • Respiratory/Skin Sensitization: Category 1 (May cause allergy or asthma symptoms).

  • Acute Toxicity: Harmful if swallowed or in contact with skin.

The PPE Architecture: A Defense-in-Depth Strategy

Do not rely on a single layer of protection.[2] This protocol uses a "redundant barrier" approach designed to fail safe.

A. Hand Protection (The Double-Glove Protocol)

Standard thin nitrile gloves offer insufficient breakthrough times for direct exposure to corrosive amines.

  • Primary Layer (Inner): 4 mil Nitrile (Examination grade).

  • Secondary Layer (Outer): 5-8 mil Nitrile (Extended cuff) OR Silver Shield® (Laminate) for prolonged handling (>15 mins).

  • Rationale: Amines can permeate nitrile. The inner glove provides a "time-to-doff" buffer if the outer glove is compromised.

  • Technique: Tape the inner glove to the lab coat sleeve to prevent "wrist gap" exposure during reaching motions.

B. Eye & Face Defense[1][2][3][4][5][6][7][8][9]
  • Requirement: Chemical Splash Goggles (Indirect Vented) + Face Shield.

  • Prohibited: Safety glasses with side shields are insufficient .

  • Why? MBZP is caustic. A droplet projectile can bypass safety glasses. The face shield protects the neck and chin, which are vulnerable to splashes when looking down at a reaction vessel.

C. Respiratory Control
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood.

  • Secondary (If Hood Unavailable/Spill Cleanup): Full-face respirator with ABEK-P3 cartridges (Organic Vapor + Inorganic/Acid/Ammonia/Amine + Particulate).

    • Note: The "K" filter specifically targets ammonia and organic amines.

Operational Workflow: Handling & Synthesis

Step 1: Pre-Operational Check

Before opening the vial, verify the physical state. MBZP is often a viscous liquid or low-melting solid.

  • Warning Sign: If you smell a "fishy" or ammonia-like odor, your primary containment (hood) is failing. Stop immediately.

Step 2: Transfer Protocol (Liquid/Viscous)
  • Inerting: MBZP absorbs CO₂ from the air to form carbamates, altering stoichiometry. Purge the source container with Nitrogen or Argon before and after sampling.

  • Syringe Transfer: Use a glass syringe with a Luer-lock tip. Avoid plastic syringes if possible, as amines can leach plasticizers over time.

  • The "Drip Catch": Place a Kimwipe dampened with dilute acetic acid (vinegar) near the transfer zone to immediately neutralize micro-droplets.

Step 3: Reaction Setup
  • Exotherm Management: Piperazines are bases. If reacting with acid chlorides or anhydrides, expect a rapid exotherm. Add the electrophile dropwise at 0°C.

Emergency Response & Spill Management

Scenario: You have spilled 50 mL of MBZP inside the fume hood.

Immediate Action:

  • Alert: Announce "Corrosive Amine Spill."

  • Isolate: Lower sash to 6 inches.

  • Neutralize: Do not use water immediately (it spreads the oily amine).

    • Apply a dry absorbent (vermiculite or clay).

    • Once absorbed, apply a weak acid neutralizer (Citric acid powder or dilute acetic acid) to the residue.

  • Disposal: Scoop into a hazardous waste bag labeled "Corrosive - Basic Organic."

Visualizing the Decision Logic

PPE_Selection_Logic Start Start: Handling MBZP StateCheck Check Physical State Start->StateCheck IsSolid Solid / Salt Form StateCheck->IsSolid Powder IsLiquid Liquid / Free Base StateCheck->IsLiquid Oil/Viscous StandardPPE Standard PPE: Nitrile (Double) + Goggles + Fume Hood IsSolid->StandardPPE QuantityCheck Volume > 10 mL? IsLiquid->QuantityCheck QuantityCheck->StandardPPE No EnhancedPPE Enhanced PPE: Laminate Gloves + Face Shield + Apron QuantityCheck->EnhancedPPE Yes RespCheck Outside Fume Hood? StandardPPE->RespCheck EnhancedPPE->RespCheck Respirator REQUIRED: Full Face Resp (ABEK Filter) RespCheck->Respirator Yes Proceed with Caution Proceed with Caution RespCheck->Proceed with Caution No (In Hood)

Figure 1: Decision matrix for selecting appropriate PPE based on physical state and quantity of MBZP.

Waste Disposal & Decontamination

The "Empty" Container Trap: Empty vials of MBZP are dangerous. Residual amine can vaporize and sensitize lab occupants.

  • Quench: Rinse the "empty" vial with 5% HCl or dilute acetic acid to convert the volatile free base into a non-volatile salt.

  • Segregate: Dispose of the rinse as Halogenated Organic Waste (if HCl used) or Aqueous Organic Waste .

  • Labeling: Clearly mark waste tags with "Contains Piperazine Derivatives – Sensitizer."

Data Summary: Physical & Safety Properties

PropertyValue / CharacteristicOperational Implication
Physical State Viscous Liquid or Low-Melting SolidHigh surface adhesion; hard to clean off skin.
pH (10% aq) > 11 (Strongly Basic)Immediate tissue saponification (burns).
Flash Point > 90°C (Estimated)Combustible, but not highly flammable.
Incompatibility Strong Oxidizers, Acids, Acid ChloridesViolent reaction; store segregated.[3]
Odor Threshold Low (< 5 ppm)"Fishy" smell indicates exposure limits exceeded.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 540456, 1-Methyl-4-(4-methylbenzyl)piperazine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (2023). Registration Dossier - Piperazine derivatives and sensitization hazards. Retrieved from [Link][4]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.